molecular formula C14H14O B1581894 1,1-Diphenylethanol CAS No. 599-67-7

1,1-Diphenylethanol

Cat. No.: B1581894
CAS No.: 599-67-7
M. Wt: 198.26 g/mol
InChI Key: GIMDPFBLSKQRNP-UHFFFAOYSA-N
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Description

1,1-Diphenylethanol (CAS 599-67-7) is a high-purity, solid organic compound with the molecular formula C 14 H 14 O and a molecular weight of 198.27 g/mol. It is a tertiary alcohol of significant interest in synthetic organic chemistry and fundamental research. This compound appears as a white to light yellow crystalline powder with a melting point between 79°C and 82°C . In research, this compound serves as a valuable model system for investigating intermolecular interactions. Its structure makes it particularly useful for spectroscopic studies, such as the systematic examination of hydrogen-bonding (H-bond) capabilities in solutions using IR spectroscopy . The compound's bifunctional nature allows it to form H-bonds with various proton-accepting solvents, and studies have measured the intensities and frequency shifts of the νOH bands to estimate the enthalpy of formation for these H-complexes . Beyond its role in basic science, this compound and its derivatives are involved in various chemical transformations. Kinetic studies have explored its related iodo-hypoiodite intermediate, which can form from 1,1-diphenylethylene and subsequently rearrange to form products like phenylacetophenone . This compound is for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. It is readily available from multiple chemical suppliers with a typical purity of >98.0% as determined by GC analysis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-diphenylethanol
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InChI

InChI=1S/C14H14O/c1-14(15,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,15H,1H3
Source PubChem
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InChI Key

GIMDPFBLSKQRNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H14O
Source PubChem
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DSSTOX Substance ID

DTXSID0060519
Record name Benzenemethanol, .alpha.-methyl-.alpha.-phenyl-
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Molecular Weight

198.26 g/mol
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Physical Description

Crystalline powder; [MSDSonline]
Record name 1,1-Diphenylethanol
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CAS No.

599-67-7
Record name 1,1-Diphenylethanol
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Record name Methyldiphenylcarbinol
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Record name 1,1-Diphenylethanol
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Record name Benzenemethanol, .alpha.-methyl-.alpha.-phenyl-
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Record name α-methylbenzhydryl alcohol
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Foundational & Exploratory

1,1-Diphenylethanol chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,1-Diphenylethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a tertiary alcohol of significant interest in organic synthesis and materials science. It details the compound's structure, properties, synthesis, and applications, with a focus on its role in research and development.

Chemical Structure and Identifiers

This compound is an aromatic alcohol characterized by a central carbon atom bonded to a hydroxyl group, a methyl group, and two phenyl groups.[1] This structure makes it a valuable precursor and chiral auxiliary in synthetic chemistry.[1][2]

IdentifierValue
IUPAC Name This compound[3]
CAS Number 599-67-7[1][3][4]
Molecular Formula C₁₄H₁₄O[1][3]
Molecular Weight 198.26 g/mol [3][5]
SMILES CC(C1=CC=CC=C1)(C2=CC=CC=C2)O[3][6]
InChI InChI=1S/C14H14O/c1-14(15,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,15H,1H3[3][6]
InChIKey GIMDPFBLSKQRNP-UHFFFAOYSA-N[3][6]

Physicochemical Properties

The compound is typically a white to off-white crystalline solid at room temperature with a characteristic aromatic odor.[1][4][7] It exhibits low solubility in water but is soluble in various organic solvents, including ethanol, ether, and chloroform.[1][7][8]

PropertyValue
Appearance White to off-white crystalline powder or needles[2][4][8]
Melting Point 77-81 °C[4][5][6][9]
Boiling Point 155 °C at 12 mmHg[8][10]
Solubility Insoluble in water; Soluble in ethanol, ether, chloroform[1][7]
Odor Sweet, floral, aromatic[7][11]
pKa 13.61 ± 0.29 (Predicted)[8]

Spectroscopic Data

Characterization of this compound is routinely performed using a variety of spectroscopic techniques. These methods are essential for confirming the structure and purity of the synthesized compound.

TechniquePurpose
¹H NMR Confirms the presence of methyl and phenyl protons and the hydroxyl proton.[3][12]
¹³C NMR Identifies the carbon skeleton, including the quaternary carbon and the distinct carbons of the methyl and phenyl groups.[13][14]
Infrared (IR) Spectroscopy Shows characteristic absorption bands for the O-H stretch of the alcohol group and C-H and C=C stretches of the aromatic rings. The H-bonds in this compound have been studied using IR absorption spectra.[3][4][6]
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern, confirming the molecular formula.[3][15]
UV-Vis Spectroscopy Provides information on the electronic transitions within the aromatic rings.[3]

Synthesis and Purification

The most common laboratory synthesis of this compound is through a Grignard reaction. A typical pathway involves the reaction of acetophenone with phenylmagnesium bromide.[16][17]

Experimental Protocol: Grignard Synthesis

Objective: To synthesize this compound from acetophenone and phenylmagnesium bromide.

Materials:

  • Acetophenone

  • Phenylmagnesium bromide (1.0 M solution in THF)

  • Anhydrous diethyl ether

  • Water

  • Dilute hydrochloric acid (or saturated aqueous NH₄Cl)

  • Magnesium sulfate (anhydrous)

  • Reaction flask, addition funnel, condenser (all oven-dried)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Set up the oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) and equip with drying tubes.

  • Add a solution of acetophenone (1 equivalent) in anhydrous diethyl ether to the reaction flask.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add the phenylmagnesium bromide solution (1.8 equivalents) dropwise from the addition funnel over a 5-10 minute period. A precipitate will form.[17]

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 25-30 minutes.[17]

  • Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of water, followed by dilute hydrochloric acid, until the solution is acidic and the solids dissolve.[17]

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product, typically a pale yellow oil or solid.[17]

Experimental Protocol: Purification

Objective: To purify the crude this compound.

Method: Recrystallization or Column Chromatography.

Recrystallization Protocol:

  • Dissolve the crude product in a minimum amount of hot solvent, such as n-heptane.[4]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Column Chromatography Protocol:

  • Prepare a silica gel slurry in a non-polar eluent (e.g., hexane/dichloromethane, 2:1 v/v).[17]

  • Pour the slurry into a chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product.[17]

  • Combine the pure fractions and remove the solvent by rotary evaporation.

G Synthesis and Purification Workflow reactants Reactants: Acetophenone, Phenylmagnesium Bromide reaction Grignard Reaction (Anhydrous Ether, 0°C -> RT) reactants->reaction quench Quenching (Dilute HCl / H₂O) reaction->quench extraction Liquid-Liquid Extraction (Diethyl Ether) quench->extraction drying Drying (Anhydrous MgSO₄) extraction->drying evaporation Solvent Removal (Rotary Evaporation) drying->evaporation crude Crude Product evaporation->crude purification Purification (Recrystallization or Chromatography) crude->purification product Pure this compound purification->product

Synthesis and Purification Workflow

Key Chemical Reactions

This compound serves as a key intermediate for synthesizing other molecules. Its tertiary alcohol group can undergo characteristic reactions such as dehydration.

Acid-Catalyzed Dehydration: When treated with a strong acid (e.g., sulfuric acid in acetic acid), this compound readily undergoes dehydration (elimination of water) to form its corresponding alkene, 1,1-diphenylethylene.[17] This reaction is a common follow-up step in undergraduate and research laboratories.

G Dehydration of this compound start This compound product 1,1-Diphenylethylene start->product Dehydration (-H₂O) byproduct Water (H₂O) product->byproduct + reagent Acid Catalyst (e.g., H₂SO₄) reagent->start

Dehydration of this compound

Applications in Research and Drug Development

This compound is a versatile compound with numerous applications in both academic research and industrial processes.

  • Synthetic Intermediate: It is a valuable building block for creating more complex molecules, including pharmaceuticals, agrochemicals, and other fine chemicals.[2][8]

  • Chiral Auxiliary: The structure of this compound allows it to be used as a chiral auxiliary in asymmetric synthesis, helping to control the stereochemistry of a reaction to produce enantiomerically pure compounds, which is critical in the pharmaceutical industry.[1][2][18]

  • Material Science: The compound and its derivatives are explored for creating advanced materials like polymers and liquid crystals, potentially enhancing properties such as thermal stability.[2][8]

  • Mechanistic Studies: It has been used as a model compound to study reaction mechanisms, such as investigating spiro-cyclohexadienyl intermediates in alkoxyl radicals via ESR spectroscopy.[4][6]

  • Drug Development: Researchers are exploring its derivatives for potential therapeutic effects in various health conditions.[2]

G Role in Asymmetric Synthesis auxiliary Chiral Auxiliary (Derived from this compound) intermediate Diastereomeric Intermediate auxiliary->intermediate substrate Prochiral Substrate substrate->intermediate reagent Reagent reagent->intermediate Reaction cleavage Cleavage of Auxiliary intermediate->cleavage product_R R-Enantiomer product_S S-Enantiomer cleavage->product_R Forms Predominantly cleavage->product_S Forms Minimally

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,1-Diphenylethanol (CAS 599-67-7)

This technical guide provides a comprehensive overview of this compound (CAS 599-67-7), a tertiary alcohol with significant applications in organic synthesis, materials science, and the pharmaceutical industry. The document details its chemical and physical properties, spectroscopic data, synthesis protocols, and key applications, presenting quantitative data in structured tables and illustrating complex processes with diagrams.

Introduction and Overview

This compound is an organic compound featuring two phenyl groups and a hydroxyl group attached to a central carbon atom.[1] It is typically a white to off-white crystalline solid or powder at room temperature.[1][2][3] Its structure makes it a valuable intermediate and building block in the synthesis of complex organic molecules.[2][4]

In the pharmaceutical and fine chemical sectors, it is often utilized as a chiral auxiliary in asymmetric synthesis, which is critical for producing enantiomerically pure compounds.[1][4] Furthermore, it serves as a precursor or starting material for various pharmaceutical compounds and has been investigated for potential therapeutic, antimicrobial, and antioxidant properties.[2][5]

Chemical and Physical Properties

The physical and chemical characteristics of this compound are summarized below. It is sparingly soluble in water but shows good solubility in organic solvents like ethanol and ether.[1][5] Its properties are influenced by the ability to participate in hydrogen bonding.[1]

PropertyValueSource(s)
CAS Number 599-67-7[1][2][4][5][6][7][8][9][10][11][12]
Molecular Formula C₁₄H₁₄O[1][2][5][6][7][10][11][13]
Molecular Weight 198.26 g/mol [2][5][8][10][11][13][14]
Appearance White to off-white powder, crystals, or needles.[1][2][3][6][1][2][3][6]
Melting Point 77-81 °C[2][3][6][12]
Boiling Point 155 °C at 12 mmHg[2][6]
Flash Point 141.4 °C[2]
Density ~1.0074 g/cm³ (estimate)[2][6]
pKa 13.61 ± 0.29 (Predicted)[2][6]
Vapor Pressure 7.79E-05 mmHg at 25°C[2][6]
Storage Sealed in a dry place at room temperature.[2][6]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. The hydrogen bonds in the compound have been studied using infrared (IR) absorption spectra.[3] Electron Spin Resonance (ESR) spectra have also been utilized in studies involving alkoxyl radicals derived from this compound.[2][3]

Data TypeAvailability / Key InformationSource(s)
Mass Spectrometry (MS) Mass spectrum (electron ionization) data is available via the NIST WebBook.[10][15]
Infrared (IR) Spectroscopy IR spectra have been used to study H-bonds in the molecule.[3]
Nuclear Magnetic Resonance (NMR) NMR spectral data is available from specialized databases.[5][15]
Electron Spin Resonance (ESR) Used to study the spiro-cyclohexadienyl intermediate in alkoxyl radicals.[2][3]

Synthesis of this compound

This compound is commonly synthesized via a Grignard reaction. A typical pathway involves the reaction of a ketone, such as acetophenone, or an ester with a phenylmagnesium halide (e.g., phenylmagnesium bromide). The general workflow for this synthesis is outlined below.

G cluster_0 Reaction Phase cluster_1 Workup & Isolation cluster_2 Purification Reactants Ester/Ketone + Phenylmagnesium Halide + Anhydrous THF Reaction Grignard Reaction (e.g., 65°C, 4h) Reactants->Reaction Quench Quench with sat. aq. NH4Cl Reaction->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry Evaporate Evaporate Solvent (Rotary Evaporation) Dry->Evaporate Crude Crude Product (Oil/Solid) Evaporate->Crude Purify Purification: - Column Chromatography - Distillation (vacuum) - Crystallization Crude->Purify Final Pure this compound Purify->Final

Caption: Synthesis workflow for this compound via Grignard reaction.

Detailed Experimental Protocol: Grignard Synthesis

This protocol is a generalized procedure based on typical laboratory syntheses.[13][16]

  • Reaction Setup: To a dry, three-necked flask equipped with a magnetic stirrer and reflux condenser, add magnesium turnings (3-6 equivalents) and anhydrous tetrahydrofuran (THF).

  • Grignard Reagent Formation: Slowly add an aryl halide (e.g., bromobenzene, 3-6 equivalents) to initiate the formation of the Grignard reagent (phenylmagnesium bromide).

  • Addition of Substrate: Once the Grignard reagent has formed, add the substrate, such as an ester (1 equivalent) or acetophenone, to the reaction mixture. A catalyst like CuO (0.15 equivalents) may be added if starting from an ester.[13]

  • Reaction: Heat the mixture at reflux (e.g., 65°C) for several hours (e.g., 4 hours) to ensure the reaction goes to completion.[13] Monitor the progress using Thin Layer Chromatography (TLC).[13][16]

  • Quenching: After cooling the reaction mixture to 0°C in an ice bath, slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid.[13][16]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent, such as ethyl acetate or diethyl ether, multiple times.[13][16]

  • Drying and Evaporation: Combine the organic layers and dry them over an anhydrous salt like sodium sulfate.[13] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[16]

  • Purification: Purify the crude this compound using a suitable method such as column chromatography (e.g., with a petroleum ether/ethyl acetate eluent), vacuum distillation, or crystallization from a solvent like n-heptane.[3][13][16]

Key Reactions and Applications

This compound is a versatile compound with applications spanning several areas of chemical science. Its utility stems from the reactivity of its tertiary hydroxyl group and the stability conferred by the two phenyl rings.

G center_node This compound (CAS 599-67-7) app1 Pharmaceutical Synthesis (Intermediate/Precursor) center_node->app1 app2 Organic Synthesis (Versatile Building Block) center_node->app2 app3 Chiral Auxiliary (Asymmetric Synthesis) center_node->app3 app4 Material Science (Polymer Additive) center_node->app4 app5 Perfumery & Cosmetics (Fragrance, Stabilizer) center_node->app5

Caption: Core applications of this compound in science and industry.

  • Pharmaceutical and Agrochemical Synthesis: It serves as a key starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[2][4]

  • Organic Synthesis: As a tertiary alcohol, it is a valuable building block for creating more complex molecules.[2][4] It can undergo dehydration to form 1,1-diphenylethylene or participate in substitution reactions.

  • Chiral Auxiliary: The structure of this compound allows it to be used as a chiral auxiliary, guiding the stereochemical outcome of a reaction to produce a specific enantiomer, a critical process in drug development.[1][4]

  • Material Science: It can be incorporated into polymer formulations to enhance properties like thermal stability and mechanical strength.[4] It is also studied for its potential use in advanced materials like liquid crystals.[4]

  • Perfumery: The compound is used as a fragrance ingredient in perfumes and personal care products due to its sweet, floral odor.[5]

Safety and Handling

While comprehensive toxicological data is not available, standard laboratory precautions should be taken when handling this compound.[17][14] It is recommended to use personal protective equipment (PPE) such as gloves, eye shields, and a dust mask.[8][14]

Safety InformationDetailsSource(s)
Hazard Codes Not explicitly classified, but caution is advised.[2]
Safety Statements S24/25: Avoid contact with skin and eyes.[2][6]
WGK (Water Hazard Class) 3 (Germany)[2][6][8]
Personal Protective Equipment Dust mask (type N95), eye shields, gloves.[8]
First Aid (Inhalation) Move person to fresh air. If not breathing, give artificial respiration.[14]
First Aid (Skin Contact) Wash off with soap and plenty of water.[14]
First Aid (Eye Contact) Flush eyes with water as a precaution.[14]
First Aid (Ingestion) Rinse mouth with water. Never give anything by mouth to an unconscious person.[14]
Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[14]

Conclusion

This compound (CAS 599-67-7) is a highly versatile and valuable chemical compound for research and development. Its utility as a synthetic intermediate, a building block for complex molecules, and a chiral auxiliary makes it particularly relevant to drug development professionals and organic chemists. The well-established synthesis protocols and understood chemical properties ensure its continued use in both academic and industrial settings. Proper adherence to safety guidelines is essential for its handling and application.

References

A Technical Guide to the Physical Properties of 1,1-Diphenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 1,1-Diphenylethanol (CAS No. 599-67-7), a tertiary alcohol utilized in organic synthesis. The information presented is intended to support laboratory research, chemical process development, and quality control efforts.

Core Physical Properties

This compound is a white to off-white crystalline powder or needles at room temperature.[1] It possesses a characteristic aromatic odor.[2] Proper storage involves keeping it in a cool, dry, and well-ventilated area, sealed from moisture and away from direct sunlight.[2]

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueUnitsNotes
Molecular FormulaC₁₄H₁₄O-[2]
Molecular Weight198.26 g/mol [2]
Melting Point76 - 81°C[2][3]
Boiling Point155°Cat 12 mmHg[4]
328.2°Cat 760 mmHg[5]
Density1.0074 - 1.099g/cm³Estimates vary by source[2][5]
Refractive Index1.5381 - 1.581-Estimates vary by source[5]
Flash Point141.4°C[5][6]
Vapor Pressure7.79E-05mmHgat 25°C[5][6]
pKa13.61 ± 0.29-Predicted[1][7]
SolubilityInsoluble in water; Soluble in organic solvents like ethanol and chloroform.-[2]

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1.0°C). Impurities tend to depress the melting point and broaden the range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of this compound is finely powdered using a mortar and pestle.[8]

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount (1-2 mm in height) is packed into the sealed end.[6]

  • Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[8] This assembly is then placed in the heating block of a melting point apparatus or immersed in the oil of a Thiele tube.

  • Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.[8]

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. This T1-T2 range is the melting point range.[6]

  • Verification: For accuracy, the determination should be repeated at least twice with fresh samples, and the results should be consistent.

Boiling Point Determination (Thiele Tube Method at Reduced Pressure)

Given that this compound has a high boiling point at atmospheric pressure and one of its reported boiling points is at reduced pressure, this method is appropriate.

Apparatus:

  • Thiele tube

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating source (e.g., Bunsen burner)

  • Vacuum source

Procedure:

  • Sample Preparation: Approximately 0.5 mL of molten this compound is placed into a small test tube.

  • Capillary Insertion: A capillary tube is placed, open-end down, into the test tube containing the sample.

  • Assembly: The test tube is attached to a thermometer, which is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heating under Vacuum: The side arm of the Thiele tube is connected to a vacuum source to achieve the desired pressure (e.g., 12 mmHg). The side arm is then gently and uniformly heated.

  • Observation: Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube. The heat is then removed.

  • Measurement: The temperature is recorded at the precise moment the bubbling stops and the liquid is drawn back into the capillary tube. This temperature is the boiling point at the recorded pressure.

Density Determination (Liquid Displacement Method)

This method determines the volume of an irregularly shaped solid by measuring the volume of liquid it displaces.

Apparatus:

  • Analytical balance

  • Graduated cylinder

  • A liquid in which this compound is insoluble (e.g., water, verifying insolubility first)

Procedure:

  • Mass Measurement: A sample of this compound crystals is weighed on an analytical balance to determine its mass.

  • Initial Volume: A known volume of the displacement liquid is measured into a graduated cylinder. This is the initial volume.

  • Displacement: The weighed solid sample is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.

  • Final Volume: The new volume of the liquid in the graduated cylinder is recorded.

  • Calculation: The volume of the solid is the final volume minus the initial volume. The density is then calculated by dividing the mass of the solid by its determined volume.

Visualizations

Synthesis and Purification Workflow for this compound

The following diagram illustrates a typical Grignard reaction workflow for the synthesis of this compound, followed by a purification step. This process involves the reaction of a Grignard reagent with a ketone, followed by workup and purification.

G General Workflow: Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_purification Purification start Reactants: - Phenylmagnesium Bromide (Grignard) - Acetophenone (Ketone) - Anhydrous Ether (Solvent) reaction Grignard Reaction (Anhydrous Conditions) start->reaction Combine at 0°C quench Reaction Quenching (e.g., aq. NH4Cl or dilute acid) reaction->quench After reaction completion extract Liquid-Liquid Extraction (e.g., with Diethyl Ether) quench->extract Transfer to separatory funnel dry Drying of Organic Layer (e.g., over Na2SO4) extract->dry evap Solvent Evaporation (Rotary Evaporation) dry->evap purify Final Purification (Crystallization from n-heptane or Vacuum Distillation) evap->purify end_node Pure this compound purify->end_node

Caption: Synthesis and purification workflow for this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 1,1-Diphenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the melting and boiling points of 1,1-Diphenylethanol, a colorless crystalline solid used in the synthesis of pharmaceuticals and fragrances.[1] The document details the physical constants and outlines the standardized experimental protocols for their determination, targeting researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The physical properties of this compound are critical for its application and synthesis. The melting point is consistently reported as a range, indicative of its behavior during phase transition. The boiling point is pressure-dependent, a crucial consideration for distillation and purification processes.

PropertyValueConditions
Melting Point 77-81 °C(lit.)[2][3][4][5][6]
Boiling Point 328.2 °Cat 760 mmHg[1][4]
155 °Cat 12 mmHg[2][3]

Experimental Protocols

The determination of melting and boiling points are fundamental techniques for identifying and assessing the purity of a compound.[7]

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions to a liquid. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress the melting point and broaden the range.[8]

1. Capillary Tube Method

This is the most common technique for determining melting points.[9]

  • Principle: A small sample of the substance is heated at a controlled rate, and the temperature at which the solid-to-liquid phase change occurs is recorded.[9]

  • Procedure:

    • Sample Preparation: The sample must be completely dry and in a fine powdered form.[9]

    • Packing the Capillary: A small amount of the powdered sample is introduced into a thin-walled capillary tube that is sealed at one end. The tube is tapped gently to pack the sample into a column of 1-2 mm at the bottom.[7]

    • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[7] This assembly is then placed in a heating apparatus, such as a Thiele tube (oil bath) or a modern digital melting point apparatus.

    • Heating: The apparatus is heated rapidly at first to determine an approximate melting point. The experiment is then repeated with a fresh sample, heating slowly (about 2°C per minute) as the temperature approaches the expected melting point.[8]

    • Observation: The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has completely liquefied.[7]

2. Differential Scanning Calorimetry (DSC)

  • Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This allows for the precise determination of the melting point.

  • Procedure:

    • A sample is placed in a sealed chamber within the DSC instrument.[9]

    • The sample is heated at a controlled rate.[9]

    • The instrument monitors and records the temperature at which the endothermic melting process begins.[9]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10] This property is crucial for purification via distillation.[11]

1. Micro-Boiling Point Method (Capillary Method)

This technique is suitable when only a small amount of the liquid sample is available.[12]

  • Principle: An inverted capillary tube traps the vapor of a heated liquid. The boiling point is the temperature at which the liquid is drawn into the capillary upon cooling, which occurs when the internal vapor pressure equals the external atmospheric pressure.[10][12]

  • Procedure:

    • Setup: A few milliliters of the liquid are placed in a fusion tube. A capillary tube, sealed at one end, is placed open-end-down into the liquid.[13]

    • Heating: The assembly is heated in a suitable apparatus (e.g., Thiele tube or aluminum block). As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube as trapped air and then the substance's vapor escape.[12][14]

    • Observation: Heating is discontinued when a rapid and continuous stream of bubbles is observed.[14] As the apparatus cools, the bubbling will slow and stop.

    • Recording: The boiling point is the temperature recorded the moment the liquid begins to enter the capillary tube.[12][14]

2. Distillation Method

For larger volumes, the boiling point can be determined during simple distillation.[11]

  • Principle: During distillation, the temperature of the vapor remains constant as the liquid boils and condenses. This stable temperature is the boiling point.[11]

  • Procedure:

    • The liquid is heated in a distillation flask.

    • A thermometer is placed so that its bulb is just below the side arm of the distillation head, ensuring it measures the temperature of the vapor that is distilling.

    • The temperature is monitored, and the point at which it stabilizes during the collection of the distillate is recorded as the boiling point.[11]

Visualized Workflows

The following diagrams illustrate the logical steps for the experimental determination of melting and boiling points.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_observation Observation & Recording prep1 Dry Sample prep2 Powder Sample prep1->prep2 prep3 Pack Capillary Tube prep2->prep3 meas1 Place in Apparatus with Thermometer prep3->meas1 meas2 Heat Rapidly (Approx. MP) meas1->meas2 meas3 Cool and Repeat with Slow Heating meas2->meas3 obs1 Record T_initial (First Liquid) meas3->obs1 obs2 Record T_final (All Liquid) obs1->obs2 result Determine Melting Point Range obs2->result

Caption: Workflow for Melting Point Determination by Capillary Method.

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_heating Heating Phase cluster_cooling Cooling & Observation setup1 Add Liquid to Fusion Tube setup2 Insert Inverted Capillary Tube setup1->setup2 setup3 Place in Heating Block with Thermometer setup2->setup3 heat1 Heat Apparatus setup3->heat1 heat2 Observe Stream of Bubbles heat1->heat2 heat3 Turn Off Heat heat2->heat3 cool1 Watch for Bubbles to Stop heat3->cool1 cool2 Observe Liquid Entering Capillary cool1->cool2 result Record Temperature as Boiling Point cool2->result

Caption: Workflow for Micro-Boiling Point Determination.

References

Spectroscopic Analysis of 1,1-Diphenylethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the spectroscopic data for 1,1-Diphenylethanol, a tertiary alcohol of significant interest in organic synthesis and medicinal chemistry. The document details the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectral characteristics of the molecule, offering a valuable resource for researchers, scientists, and professionals in drug development.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands that confirm its molecular structure.

Data Presentation

The principal IR absorption peaks for this compound are summarized in the table below.

Wavenumber (cm⁻¹)IntensityAssignment
~3613Strong, SharpO-H Stretch (non-hydrogen bonded)
~3089, 3062, 3028MediumAromatic C-H Stretch
~2970MediumAliphatic C-H Stretch (CH₃)
~1600, 1490, 1445Medium-StrongAromatic C=C Bending
~1370MediumC-H Bending (CH₃)
~1170StrongC-O Stretch (Tertiary Alcohol)
~760, 700StrongC-H Out-of-plane Bending (Monosubstituted Benzene)
Experimental Protocol

The following protocol outlines the procedure for obtaining the FTIR spectrum of this compound using the melt technique with a capillary cell.

  • Sample Preparation: A small amount of solid this compound is placed on a clean, dry salt plate (e.g., NaCl or KBr).

  • Melting: The salt plate is gently heated to melt the solid sample, creating a thin liquid film.

  • Assembly: A second salt plate is carefully placed on top of the molten sample to form a capillary film.

  • Data Acquisition: The assembled salt plates are placed in the sample holder of an FTIR spectrometer.

  • Background Scan: A background spectrum of the empty salt plates is recorded to subtract any atmospheric and instrumental interferences.

  • Sample Scan: The IR spectrum of the this compound sample is then recorded. The instrument is typically set to scan the mid-infrared range (4000-400 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra are essential for the complete structural elucidation of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different types of protons in the molecule.

Chemical Shift (δ, ppm)IntegrationMultiplicityAssignment
1.873HSinglet (s)Methyl Protons (-CH₃)
5.521HSinglet (s)Hydroxyl Proton (-OH)
7.202HTriplet (t)Para-protons of Phenyl Rings
7.314HDoublet of Doublets (dd)Meta-protons of Phenyl Rings
7.464HDoublet (d)Ortho-protons of Phenyl Rings
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule.

Chemical Shift (δ, ppm)Assignment
~30Methyl Carbon (-CH₃)
~75Quaternary Carbon (C-OH)
~125Ortho- & Para- Carbons of Phenyl Rings
~128Meta- Carbons of Phenyl Rings
~148Ipso-Carbons of Phenyl Rings
Experimental Protocol

The following is a generalized protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound on a Bruker spectrometer.

  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • ¹H NMR Acquisition:

    • Load a standard proton experiment parameter set.

    • Set the appropriate spectral width, number of scans (typically 8-16), and relaxation delay.

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Load a standard carbon-13 experiment parameter set (e.g., with proton decoupling).

    • Set the appropriate spectral width, a larger number of scans (typically 64 or more) due to the lower natural abundance of ¹³C, and a suitable relaxation delay.

    • Acquire the FID.

  • Data Processing:

    • Apply a Fourier transform to the FIDs of both the ¹H and ¹³C experiments.

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample preparation to data interpretation.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation Sample This compound Sample Prep_IR Prepare IR Sample (Melt on Salt Plate) Sample->Prep_IR Prep_NMR Prepare NMR Sample (Dissolve in CDCl3 with TMS) Sample->Prep_NMR FTIR FTIR Spectrometer Prep_IR->FTIR NMR NMR Spectrometer Prep_NMR->NMR Process_IR Process IR Data (Background Subtraction) FTIR->Process_IR Process_NMR Process NMR Data (FT, Phasing, Calibration) NMR->Process_NMR Analyze_IR Analyze IR Spectrum (Peak Identification) Process_IR->Analyze_IR Analyze_1H_NMR Analyze 1H NMR Spectrum (Chemical Shift, Integration, Multiplicity) Process_NMR->Analyze_1H_NMR Analyze_13C_NMR Analyze 13C NMR Spectrum (Chemical Shift Assignment) Process_NMR->Analyze_13C_NMR Structure Structure Confirmation Analyze_IR->Structure Analyze_1H_NMR->Structure Analyze_13C_NMR->Structure

Spectroscopic analysis workflow for this compound.

An In-depth Technical Guide to the Solubility of 1,1-Diphenylethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,1-Diphenylethanol, a key intermediate in various organic syntheses, including pharmaceuticals and fine chemicals. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing established qualitative solubility information and detailed experimental protocols to enable researchers to determine precise solubility values as required for their specific applications.

Introduction to this compound

This compound (CAS No. 599-67-7) is a tertiary alcohol with the chemical formula C₁₄H₁₄O. It presents as a white to off-white crystalline solid and is utilized as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.[1] Understanding its solubility in various organic solvents is critical for reaction kinetics, purification processes like crystallization, formulation development, and ensuring optimal conditions for synthesis and analysis.

Solubility Profile of this compound

Quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in readily available literature. However, qualitative assessments consistently indicate its solubility profile. The compound is sparingly soluble to insoluble in water but shows good solubility in common organic solvents, which is expected given its significant nonpolar character derived from the two phenyl rings.[2][3]

Table 1: Qualitative Solubility Data for this compound

SolventCAS NumberQualitative SolubilityReference
Water7732-18-5Insoluble / Sparingly Soluble[2][3]
Ethanol64-17-5Soluble[3][4]
Chloroform67-66-3Soluble[3]
Diethyl Ether60-29-7Soluble[4]
n-Heptane142-82-5Soluble (used for crystallization)[5]

Experimental Protocols for Solubility Determination

To obtain precise, quantitative solubility data, standardized experimental methods must be employed. The most common and reliable method for determining the equilibrium solubility of a solid compound in a solvent is the Saturation Shake-Flask Method .

An excess amount of the solid solute (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the solution to reach equilibrium (saturation). After equilibrium is achieved, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.

  • Solute: High-purity this compound (≥98%)

  • Solvents: Analytical or HPLC grade organic solvents of interest.

  • Equipment:

    • Analytical balance (±0.1 mg accuracy)

    • Thermostatic orbital shaker or water bath with agitation capabilities.

    • Calibrated flasks or vials with screw caps.

    • Syringe filters (e.g., 0.45 µm PTFE or nylon) to separate undissolved solid.

    • Pipettes and other calibrated volumetric glassware.

    • Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis Spectrophotometer, or for gravimetric analysis: oven and desiccator).

  • Preparation: Add an excess amount of this compound to a series of vials or flasks. The excess should be sufficient to ensure that solid remains after equilibrium is reached.

  • Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each flask.

  • Equilibration: Seal the flasks tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the flasks for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.

  • Phase Separation: After equilibration, allow the flasks to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. To ensure no solid particles are transferred, immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial for gravimetric analysis or a volumetric flask for instrumental analysis.

  • Concentration Analysis: Determine the concentration of this compound in the filtered saturated solution.

    • Gravimetric Analysis: Accurately weigh the vial containing the filtered solution. Evaporate the solvent completely in a vacuum oven at a temperature below the compound's boiling point until a constant weight is achieved. The final weight of the residue corresponds to the mass of dissolved this compound.

    • Instrumental Analysis (e.g., HPLC-UV): If using an instrumental method, dilute the filtered solution with an appropriate mobile phase to a concentration within the calibrated range of the instrument. Quantify the concentration against a prepared calibration curve.

Solubility can be expressed in various units.

  • For Gravimetric Analysis:

    • Solubility ( g/100 mL) = (Mass of residue / Volume of aliquot) × 100

  • For Instrumental Analysis:

    • Solubility (mg/mL) = Concentration from instrument × Dilution factor

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility using the shake-flask method.

G Workflow for Experimental Solubility Determination A Preparation (Add excess this compound to flask) B Solvent Addition (Add known volume of solvent) A->B C Equilibration (Agitate at constant temperature for 24-72h) B->C D Phase Separation (Allow excess solid to settle) C->D E Sample Withdrawal & Filtration (Using 0.45 µm syringe filter) D->E F Analysis of Saturated Solution E->F G Gravimetric Analysis (Evaporate solvent, weigh residue) F->G Method 1 H Instrumental Analysis (e.g., HPLC, UV-Vis) F->H Method 2 I Calculation of Solubility (e.g., g/100 mL, mol/L) G->I H->I

Caption: A flowchart of the shake-flask method for solubility determination.

References

Synonyms for 1,1-Diphenylethanol like alpha-Methylbenzhydrol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,1-Diphenylethanol and Its Synonyms

Introduction

This compound, also known by its synonym α-Methylbenzhydrol, is a tertiary alcohol with the chemical formula C₁₄H₁₄O.[1][2] Structurally, it features two phenyl groups and a methyl group attached to a central carbon atom which also bears a hydroxyl group.[1] This compound is typically a white to off-white crystalline solid at room temperature.[1][2][3] It is largely insoluble in water but shows good solubility in organic solvents like ethanol and ether.[1][4] this compound is a versatile compound in organic chemistry, primarily utilized as a precursor and intermediate in the synthesis of more complex molecules.[5] It plays a significant role as a chiral auxiliary in asymmetric synthesis and is a valuable building block for producing pharmaceuticals, agrochemicals, and other fine chemicals.[1][5]

Chemical Identification and Synonyms

The compound this compound is known by a variety of names in commercial and scientific literature. Proper identification is crucial for researchers and developers. The following table summarizes its key identifiers and most common synonyms.

Identifier TypeValue
IUPAC Name 1,1-diphenylethan-1-ol[6][7]
CAS Number 599-67-7[1][3][5][6]
Molecular Formula C₁₄H₁₄O[1][2][7]
Synonyms α-Methylbenzhydrol, alpha-Methylbenzhydrol, Diphenylmethylcarbinol, Methyl diphenyl carbinol, Methyldiphenylcarbinol, 1-Hydroxy-1,1-diphenylethane, Benzenemethanol, α-methyl-α-phenyl-, Benzhydrol, α-methyl-, α-Methyl-α-phenylbenzenemethanol, α-Methylbenzhydryl alcohol.[1][2][6][7]
Other Identifiers EC Number: 209-970-1[6], MDL Number: MFCD00004450[5][7], PubChem CID: 69031[5][6], UNII: 8V681BNM35[6]

Physicochemical Properties

Quantitative data regarding the physical and chemical properties of this compound are essential for its application in experimental settings.

PropertyValue
Molecular Weight 198.26 g/mol [2][5][6]
Appearance White to off-white powder, needles, or crystal[2][3][8]
Melting Point 77-81 °C[2][3]
Boiling Point 155 °C at 12 mmHg[2]
Purity (Typical) ≥97% to >98.0% (GC)[5]
pKa 13.61 ± 0.29 (Predicted)[2][8]
InChI Key GIMDPFBLSKQRNP-UHFFFAOYSA-N[1][6][7]
Canonical SMILES CC(C1=CC=CC=C1)(C2=CC=CC=C2)O[1][6][8]

Experimental Protocols

The synthesis of this compound is commonly achieved via a Grignard reaction. The following protocols provide detailed methodologies for its synthesis and subsequent purification.

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol is adapted from procedures for synthesizing tertiary alcohols using Grignard reagents.[9][10] It involves the reaction of a phenylmagnesium bromide Grignard reagent with an appropriate ketone (acetophenone) or ester (ethyl acetate).

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Acetophenone or Ethyl Acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dilute Hydrochloric Acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Three-necked round-bottomed flask, reflux condenser, separatory funnel, magnetic stirrer

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.1 equivalents).

  • Add a solution of bromobenzene (1.15 equivalents) in anhydrous diethyl ether via a separatory funnel. The reaction is initiated, which may require gentle warming. Once started, the addition rate should be controlled to maintain a steady reflux.[10]

  • After all the bromobenzene has been added, the mixture is stirred until the magnesium is consumed.

  • Grignard Reaction: Cool the flask containing the phenylmagnesium bromide solution to 0 °C in an ice bath.

  • Slowly add a solution of acetophenone (1 equivalent) dissolved in anhydrous diethyl ether to the stirred Grignard reagent over a period of 5-10 minutes.[9] A precipitate will form.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 25-30 minutes.[9]

  • Quenching and Extraction: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous NH₄Cl solution, followed by dilute HCl, to quench the unreacted Grignard reagent and dissolve the magnesium salts.[9][10][11]

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts and dry them over anhydrous MgSO₄ or Na₂SO₄.[11][12]

  • Filter to remove the drying agent, and remove the solvent by rotary evaporation to yield the crude this compound.

Protocol 2: Purification of this compound

Crude this compound can be purified to a high degree using crystallization or distillation.

Materials:

  • Crude this compound

  • n-heptane

  • Vacuum distillation apparatus

  • Crystallization dish

Procedure:

  • Crystallization: Dissolve the crude product in a minimum amount of hot n-heptane.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the white crystals by vacuum filtration and wash with a small amount of cold n-heptane.

  • Dry the crystals under vacuum.[2][3]

  • Alternative - Vacuum Distillation: Alternatively, the crude product can be distilled under reduced pressure (e.g., at 155 °C / 12 mmHg) to yield pure this compound.[2][3]

Visualized Workflows and Pathways

Diagrams created using Graphviz illustrate key processes involving this compound.

Caption: Workflow for the synthesis and purification of this compound.

Caption: Acid-catalyzed dehydration of this compound to form 1,1-Diphenylethylene.

References

An In-depth Technical Guide to 1,1-Diphenylethanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to 1,1-Diphenylethanol: A Versatile Tertiary Alcohol in Organic Synthesis and Beyond

This compound is an aromatic tertiary alcohol characterized by a central carbon atom bonded to two phenyl groups, a methyl group, and a hydroxyl group.[1] This structure imparts unique chemical properties that make it a valuable intermediate and building block in various fields of organic chemistry. Typically appearing as a white to off-white crystalline solid, it is more soluble in organic solvents like ethanol and ether than in water.[1] Its applications range from being a precursor in organic synthesis to serving as a chiral auxiliary in the stereoselective preparation of pharmaceutical compounds.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, purification, and applications relevant to research and development.

Core Properties and Specifications

The fundamental properties of this compound are summarized below, providing essential data for experimental design and characterization.

PropertyValueReference
Chemical Formula C₁₄H₁₄O[1][3][4][5]
Molecular Weight 198.26 g/mol [3][4][6][7]
CAS Number 599-67-7[1][4][5]
Appearance White to off-white powder, needles, or crystalline powder[6][7][6][7]
Melting Point 77-81 °C[6][8]
Boiling Point 155 °C at 12 mmHg[6]
Solubility Low solubility in water; soluble in organic solvents like ethanol and ether.[1][1]
Synonyms α-Methylbenzhydrol, Methyl diphenyl carbinol, Diphenylmethylcarbinol[1][5][9]

Spectroscopic Data

Spectroscopic analysis is critical for the identification and purity assessment of this compound. Below is a summary of key spectral data.

Technique Key Data / Fragments Reference
¹H NMR Spectra available from various databases. Key signals correspond to the phenyl protons, the methyl protons, and the hydroxyl proton.[6][10]
¹³C NMR Spectra available, showing signals for the quaternary carbon, the methyl carbon, and the distinct carbons of the two phenyl rings.[6][11]
FTIR (Melt) Key absorptions include those for the O-H stretch of the alcohol, C-H stretches of the aromatic and methyl groups, and C=C stretches of the phenyl rings.[6][9][12]
Mass Spec (GC-MS) Major fragment ions (m/z) observed at 183, 105, 77, 43. The molecular ion peak is observed at 198.[6][6]

Experimental Protocols

Synthesis of this compound via Grignard Reaction

The most common laboratory synthesis of this compound involves the Grignard reaction between a phenylmagnesium halide and a ketone like acetophenone, or a methyl Grignard reagent with benzophenone.[3][13] The following protocol details the reaction using phenylmagnesium bromide and acetophenone.[1][3]

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Acetophenone

  • Dilute hydrochloric acid (HCl) or saturated aqueous ammonium chloride (NH₄Cl)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Glassware (round-bottom flask, addition funnel, condenser), all oven- or flame-dried

  • Magnetic stirrer and stir bar

Procedure:

  • Grignard Reagent Preparation: In a dry 250 mL round-bottom flask equipped with a condenser and an addition funnel, place magnesium turnings. Prepare a solution of bromobenzene in anhydrous diethyl ether. Add a small portion of this solution to the magnesium to initiate the reaction. Once the reaction begins (indicated by cloudiness and gentle boiling), add the remaining bromobenzene solution dropwise to maintain a steady reflux.

  • Reaction with Ketone: After the Grignard reagent has formed, cool the flask to 0 °C using an ice bath. Prepare a solution of acetophenone in anhydrous diethyl ether and add it to the addition funnel.[1]

  • Add the acetophenone solution dropwise to the stirred Grignard reagent at 0 °C. A precipitate will form during the addition.[1]

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 25-30 minutes.[1]

  • Quenching: Cool the reaction mixture back to 0 °C and cautiously add saturated aqueous NH₄Cl or dilute HCl dropwise to quench the reaction and dissolve the magnesium salts.[1][2]

  • Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Solvent Removal: Remove the diethyl ether using a rotary evaporator to yield the crude this compound, often as a pale yellow oil or solid.[1]

Purification Protocol

Crude this compound can be purified by recrystallization or vacuum distillation.

Recrystallization:

  • Dissolve the crude product in a minimal amount of hot n-heptane.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold n-heptane and dry them.[4]

Thin-Layer Chromatography (TLC) Monitoring:

  • The progress of the reaction and the purity of the final product can be monitored by TLC using a petroleum ether/ethyl acetate (5:1) eluent system.[14]

Visualized Workflows and Applications

Synthesis and Purification Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow start_end start_end process process reagents reagents analysis analysis purification purification start Start grignard_prep 1. Prepare Grignard Reagent (Phenylmagnesium Bromide) start->grignard_prep reaction 2. Reaction with Ketone (Acetophenone) grignard_prep->reaction quench 3. Quench Reaction reaction->quench extraction 4. Workup & Extraction quench->extraction drying 5. Dry & Evaporate extraction->drying tlc_check TLC Analysis drying->tlc_check purify 6. Purification tlc_check->purify Impure final_product Pure this compound tlc_check->final_product Pure recrystallize Recrystallization (n-heptane) purify->recrystallize recrystallize->final_product Chiral_Auxiliary_Concept achiral achiral chiral_aux chiral_aux intermediate intermediate product product sub Achiral Substrate sub_aux Substrate-Auxiliary Adduct (S-A*) sub->sub_aux aux Chiral Auxiliary (A*) aux->sub_aux diastereomers Diastereomeric Intermediate (P*-A*) sub_aux->diastereomers Diastereoselective Reaction reagent Reagent reagent->diastereomers cleavage Cleavage diastereomers->cleavage final_prod Enantiomerically Enriched Product (P*) cleavage->final_prod recycle Recovered Auxiliary (A*) cleavage->recycle

References

Technical Guide to the Health and Safety of 1,1-Diphenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the health and safety information for 1,1-Diphenylethanol (CAS No. 599-67-7), compiled from available safety data sheets and chemical databases. It is intended to inform researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures associated with this compound.

Chemical and Physical Properties

This compound is a crystalline powder.[1] A summary of its key physical and chemical properties is provided below.

PropertyValueReference
Molecular Formula C₁₄H₁₄O[2][3]
Molecular Weight 198.26 g/mol [1][2]
Appearance Crystalline powder / solid[1][3]
Melting Point 77 - 81 °C (lit.)[3]
Boiling Point 155 °C / 12 mmHg[3]
Flash Point Not available[3]
Water Solubility Not available[3]
Storage Class 11 - Combustible Solids

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated.[2] The available data is limited and often inconclusive.

EffectFindingReference
Acute Toxicity No data available[3]
Skin Corrosion/Irritation No data available[3]
Serious Eye Damage/Irritation No data available[3]
Respiratory or Skin Sensitization No data available[3]
Germ Cell Mutagenicity No data available[3]
Carcinogenicity No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen by IARC.[2][3]
Reproductive Toxicity No data available[2]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[2]
Specific Target Organ Toxicity (Repeated Exposure) No data available[2]
Aspiration Hazard No data available[2]

Note: Due to the lack of comprehensive toxicological studies, detailed experimental protocols for these endpoints are not available in the public domain.

Hazard Identification and GHS Classification

The GHS classification for this compound is not consistently reported. Some sources state that it does not meet the criteria for GHS hazard classification, while others suggest potential hazards such as skin, eye, and respiratory irritation.[1][4] Users should handle this chemical with caution, adhering to good laboratory practices.

Handling, Storage, and Personal Protective Equipment

Safe Handling and Storage
  • Handling: Handle in a well-ventilated area.[5] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[2][5] Wear suitable protective clothing.[5]

  • Storage: Store in a cool, dry, and well-ventilated place.[3][5] Keep the container tightly closed.[3][5]

Exposure Controls and Personal Protective Equipment
  • Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.[6] Ensure eyewash stations and safety showers are readily accessible.[7]

  • Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[3][6]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).[6] A lab coat or other protective clothing should be worn to prevent skin contact.[8]

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for dusts.[2][6]

Emergency Procedures

First Aid Measures

The following flowchart outlines the recommended first aid procedures for exposure to this compound.

FirstAidMeasures First Aid for this compound Exposure cluster_exposure Exposure Route cluster_actions Immediate Actions cluster_medical Medical Attention Inhalation Inhalation Move_to_Fresh_Air Move to fresh air. Inhalation->Move_to_Fresh_Air If breathed in Skin_Contact Skin Contact Wash_with_Soap_Water Wash off with soap and plenty of water. Skin_Contact->Wash_with_Soap_Water In case of contact Eye_Contact Eye Contact Rinse_with_Water Rinse thoroughly with plenty of water for at least 15 minutes. Eye_Contact->Rinse_with_Water In case of contact Ingestion Ingestion Rinse_Mouth Rinse mouth with water. Ingestion->Rinse_Mouth If swallowed (conscious person) Consult_Physician1 Consult a physician. Move_to_Fresh_Air->Consult_Physician1 If not breathing, give artificial respiration Consult_Physician2 Consult a physician. Wash_with_Soap_Water->Consult_Physician2 Consult_Physician4 Consult a physician if symptoms persist. Rinse_with_Water->Consult_Physician4 Consult_Physician3 Consult a physician. Rinse_Mouth->Consult_Physician3 Never give anything by mouth to an unconscious person

Caption: First aid procedures for different exposure routes.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][3]

  • Special Hazards: Hazardous decomposition products may include carbon oxides.[3]

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[2][3]

Accidental Release Measures

The workflow below details the steps for managing a spill of this compound.

SpillResponseWorkflow This compound Spill Response Workflow Start Spill Occurs Evacuate Evacuate personnel to safe areas. Ensure adequate ventilation. Start->Evacuate PPE Wear appropriate Personal Protective Equipment (PPE): - Chemical-resistant gloves - Safety glasses with side-shields - Respirator (if dust is present) Evacuate->PPE Containment Prevent further leakage or spillage if safe to do so. Avoid dust formation. PPE->Containment Cleanup Sweep up and shovel. Pick up and arrange disposal without creating dust. Containment->Cleanup Disposal Keep in suitable, closed containers for disposal. Dispose of waste according to local regulations. Cleanup->Disposal Decontaminate Decontaminate the spill area. Disposal->Decontaminate End Response Complete Decontaminate->End

Caption: Workflow for handling a spill of this compound.

Disposal Considerations

Dispose of this compound and its container in accordance with local, state, and federal regulations.[9] The material can be disposed of by a licensed chemical destruction plant or by controlled incineration.[5] Do not let the product enter drains.[2]

This guide is based on currently available information and should be used in conjunction with the most recent Safety Data Sheet (SDS) provided by the supplier. Always prioritize safety and adhere to established laboratory protocols when handling any chemical.

References

An In-depth Technical Guide to the Electron Spin Resonance (ESR) Spectra of Radicals Associated with 1,1-Diphenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the generation and characterization of radical intermediates derived from 1,1-diphenylethanol using Electron Spin Resonance (ESR) spectroscopy. It delves into the experimental protocols, presents key quantitative data, and discusses the evolving interpretation of the complex ESR spectra obtained, offering valuable insights for researchers in fields such as organic chemistry, pharmacology, and drug development where understanding radical-mediated processes is crucial.

Introduction to ESR Spectroscopy and Radical Intermediates

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful spectroscopic technique for the study of chemical species that have one or more unpaired electrons, such as free radicals. By detecting the absorption of microwave radiation by an unpaired electron in the presence of a magnetic field, ESR spectroscopy provides detailed information about the electronic structure of the radical, including its identity and environment. The analysis of hyperfine splitting patterns in an ESR spectrum can reveal the type and number of magnetic nuclei interacting with the unpaired electron, offering critical clues to the radical's structure.

In the context of drug development and synthesis, identifying transient radical intermediates is often key to understanding reaction mechanisms, degradation pathways, and potential toxicological profiles of molecules. This compound serves as an interesting case study in the complexity of identifying such radicals, as the initial interpretation of its ESR spectrum upon oxidation has been a subject of scientific debate.

Experimental Protocols for Radical Generation

The primary method for generating radical species from this compound for ESR analysis involves photooxidation using ceric ammonium nitrate (CAN). The following protocol is based on the work of Grossi and Strazzari.[1]

Materials and Reagents:

  • This compound

  • Ceric Ammonium Nitrate (CAN)

  • Acetonitrile (CH₃CN) as the solvent

  • ESR quartz flat cell

  • High-pressure mercury lamp (for photolysis)

  • ESR Spectrometer (X-band)

  • Cryostat for temperature control

Procedure:

  • A solution of this compound and a molar excess of ceric ammonium nitrate is prepared in acetonitrile.

  • The solution is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) to prevent the formation of peroxyl radicals.[2]

  • The solution is then introduced into an ESR quartz flat cell.

  • The sample is cooled to a low temperature, typically 230 K (-43 °C), within the ESR spectrometer's cavity to stabilize the generated radicals.

  • The sample is irradiated in situ with a high-pressure mercury lamp to initiate the photooxidation process.

  • ESR spectra are recorded during irradiation.

To aid in the structural elucidation of the radical intermediates, isotopically labeled versions of this compound, such as 1,1-[d₁₀]diphenylethanol and 1,1-diphenyl[d₃]ethanol, have been utilized.[1] The substitution of hydrogen with deuterium alters the hyperfine splitting pattern in the ESR spectrum, providing definitive evidence for the location of interacting nuclei.

ESR Spectral Data and Evolving Interpretations

The analysis of the ESR spectrum from the CAN-mediated photooxidation of this compound has led to different structural assignments for the primary radical intermediate observed.

Initial Assignment: A Bridged-Radical Intermediate

Grossi and Strazzari initially attributed the complex ESR spectrum to a bridged-radical intermediate, which would be a spiro-cyclohexadienyl radical.[1] This intermediate was proposed to form via an O-neophyl rearrangement of the initially formed 1,1-diphenylethoxyl radical. The reported hyperfine coupling constants for this proposed species are summarized in Table 1.

Parameter Value (Gauss) Assignment
a(1H)9.751 proton
a(1H)7.951 proton
a(2H)2.702 protons
a(1H)1.151 proton
g-factor2.0036-
Table 1: Hyperfine coupling constants for the radical intermediate from this compound as initially assigned by Grossi and Strazzari.[1]
Revised Assignment: The Phenoxyl Radical

Subsequent work by Ingold and colleagues challenged this assignment.[2] They argued that the observed ESR spectrum is not from the proposed spiro-cyclohexadienyl intermediate but is instead the well-characterized spectrum of the phenoxyl radical (C₆H₅O•).[2] This reassignment was based on the similarity of the experimental spectrum to that of the known phenoxyl radical. The probable mechanism for the formation of the phenoxyl radical in this system was also presented.[2]

Parameter Value (Gauss) Assignment
a(1H)6.2-6.9para-proton
a(2H)1.7-1.9ortho-protons
a(2H)0.8-1.0meta-protons
g-factor~2.0046-
Table 2: Generally accepted hyperfine coupling constants for the phenoxyl radical.

The reassignment highlights a critical aspect of ESR spectroscopy: the interpretation of complex spectra can be challenging, and proposed structures for novel radicals require rigorous validation.

Visualizing the Reaction Pathways

The debate over the identity of the radical intermediate in the oxidation of this compound centers on two distinct proposed reaction pathways, which can be visualized as follows.

G cluster_start Initial Radical Formation cluster_rearrangement Proposed O-Neophyl Rearrangement 1_1_Diphenylethanol This compound Alkoxyl_Radical 1,1-Diphenylethoxyl Radical 1_1_Diphenylethanol->Alkoxyl_Radical CAN, hν - e⁻, - H⁺ Spiro_Intermediate Spiro-cyclohexadienyl Intermediate (Bridged Radical) Alkoxyl_Radical->Spiro_Intermediate 1,2-Phenyl Shift

Proposed O-Neophyl Rearrangement Pathway.

The initially proposed mechanism involves the formation of the 1,1-diphenylethoxyl radical, which then undergoes a rapid O-neophyl rearrangement through a 1,2-phenyl shift to form a stabilized spiro-cyclohexadienyl radical intermediate.[2][3]

G cluster_start Initial Radical Formation cluster_fragmentation Proposed Fragmentation Pathway 1_1_Diphenylethanol This compound Alkoxyl_Radical 1,1-Diphenylethoxyl Radical 1_1_Diphenylethanol->Alkoxyl_Radical CAN, hν - e⁻, - H⁺ Acetophenone Acetophenone Alkoxyl_Radical->Acetophenone β-Scission Phenyl_Radical Phenyl Radical Alkoxyl_Radical->Phenyl_Radical β-Scission Phenoxyl_Radical Phenoxyl Radical (Observed Species) Phenyl_Radical->Phenoxyl_Radical + O₂ (trace) - CO₂

Revised Fragmentation Pathway to Phenoxyl Radical.

The revised interpretation suggests that the 1,1-diphenylethoxyl radical undergoes β-scission to form acetophenone and a phenyl radical.[2] The phenyl radical can then react with trace oxygen in the system, ultimately leading to the formation of the observed phenoxyl radical.[2]

Conclusion and Implications for Researchers

The study of radical intermediates from this compound serves as an instructive example of the challenges and nuances of ESR spectroscopy. While the technique is unparalleled in its ability to detect and characterize radical species, the interpretation of the resulting spectra, especially for previously uncharacterized radicals, must be approached with caution.

For researchers in drug development and related fields, this case underscores the importance of:

  • Corroborative Evidence: Whenever possible, ESR data should be supported by other analytical techniques and computational studies to confirm the identity of radical intermediates.

  • Consideration of Alternative Pathways: Plausible alternative reaction mechanisms that could lead to the observed radical species should always be considered.

  • Use of Isotopic Labeling: As demonstrated in the original study, isotopic labeling is a powerful tool for confirming the origin of hyperfine couplings.

References

Hydrogen Bonding in 1,1-Diphenylethanol: An Infrared Spectroscopic Investigation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigation of hydrogen bonding in 1,1-diphenylethanol using infrared (IR) spectroscopy. The document outlines the theoretical principles, experimental protocols, and data analysis techniques employed in such studies. Due to the limited public availability of the full dataset from primary research on this specific molecule, this guide presents a generalized methodology and illustrative data based on established principles for aromatic tertiary alcohols.

Introduction

This compound (DPE) is a tertiary alcohol whose hydroxyl group can act as both a hydrogen bond donor and acceptor. The formation of intermolecular hydrogen bonds plays a crucial role in determining its physical and chemical properties, including its behavior in solution, which is of significant interest in fields such as medicinal chemistry and materials science. Infrared spectroscopy is a powerful, non-destructive technique for probing these hydrogen bonding interactions by analyzing the vibrational frequencies of the hydroxyl (O-H) group.

Theoretical Background

The O-H stretching vibration in alcohols is highly sensitive to its environment. In a dilute solution in an inert solvent, the O-H group is predominantly "free" or non-hydrogen-bonded, giving rise to a sharp, relatively high-frequency absorption band. As the concentration of the alcohol increases, intermolecular hydrogen bonds form, leading to a broadening and a shift of the O-H stretching band to lower frequencies (a red shift). The magnitude of this shift is related to the strength of the hydrogen bond.

By analyzing the changes in the IR spectrum as a function of concentration and temperature, it is possible to identify the different types of hydrogen-bonded species (e.g., dimers, trimers, higher-order polymers) and to determine the thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) associated with their formation.

Experimental Protocols

The following sections describe a generalized experimental protocol for the investigation of hydrogen bonding in this compound using Fourier-Transform Infrared (FTIR) spectroscopy.

Materials and Reagents
  • This compound (DPE): High purity grade (>98%).

  • Solvent: Spectroscopic grade carbon tetrachloride (CCl₄) or another inert solvent. CCl₄ is often used due to its transparency in the O-H stretching region of the IR spectrum.

  • Drying Agent: Molecular sieves or other appropriate drying agents to ensure the absence of water in the solvent and alcohol.

Instrumentation
  • FTIR Spectrometer: A research-grade FTIR spectrometer, such as a PerkinElmer or a UR-20 (Karl Zeiss Jena) type instrument, capable of a spectral resolution of at least 2 cm⁻¹.

  • IR Cells: A pair of matched liquid-phase IR cells with a fixed path length (e.g., 0.1 mm, 0.5 mm, or 1.0 mm), equipped with windows transparent in the mid-IR range (e.g., KBr or NaCl).

  • Temperature Control Unit: A variable temperature cell holder to allow for measurements at different temperatures, which is necessary for thermodynamic studies.

  • Volumetric Glassware: Calibrated volumetric flasks and pipettes for the accurate preparation of solutions.

Sample Preparation
  • Stock Solution Preparation: Prepare a stock solution of a known high concentration of DPE in the chosen inert solvent (e.g., 1.0 mol/L in CCl₄).

  • Serial Dilutions: Perform a series of dilutions of the stock solution to obtain a range of concentrations (e.g., 0.5 M, 0.2 M, 0.1 M, 0.05 M, 0.02 M, 0.01 M).

  • Solid-Phase Sample: Prepare a mull of crystalline DPE in an appropriate mulling agent (e.g., Nujol or hexachlorobutadiene) for solid-state measurements.

Data Acquisition
  • Background Spectrum: Record a background spectrum of the empty IR cell or the cell filled with the pure solvent.

  • Sample Spectra: Record the IR spectra of the DPE solutions in ascending order of concentration.

  • Spectral Range: Scan in the mid-IR range, typically from 4000 cm⁻¹ to 400 cm⁻¹, with particular attention to the O-H stretching region (3700 cm⁻¹ to 3200 cm⁻¹).

  • Temperature-Dependent Spectra: For thermodynamic analysis, record the spectra of a selected concentration at various temperatures (e.g., 25°C, 35°C, 45°C, 55°C).

Data Analysis
  • Spectral Subtraction: If necessary, subtract the spectrum of the pure solvent from the spectra of the solutions to isolate the absorptions due to DPE.

  • Peak Identification and Assignment: Identify the absorption bands corresponding to the free O-H stretching vibration and the hydrogen-bonded O-H stretching vibrations.

  • Quantitative Analysis:

    • Apply the Beer-Lambert law (A = εbc) to relate the absorbance (A) of the free O-H band to the concentration of the monomeric species.

    • Deconvolute the overlapping bands in the hydrogen-bonded O-H region to determine the contributions of different associated species (e.g., dimers, tetramers).

  • Thermodynamic Parameter Calculation:

    • From the temperature-dependent spectra, calculate the equilibrium constant (K) for the association at each temperature.

    • Construct a van 't Hoff plot (ln(K) vs. 1/T) to determine the standard enthalpy change (ΔH°) and standard entropy change (ΔS°) of hydrogen bond formation from the slope (-ΔH°/R) and intercept (ΔS°/R), respectively.

Data Presentation

The following tables present illustrative quantitative data for the IR spectroscopic analysis of hydrogen bonding in this compound, based on findings reported for this and similar aromatic tertiary alcohols.

Table 1: Illustrative O-H Stretching Frequencies for this compound Species. [1][2]

SpeciesHydrogen Bond TypeTypical Wavenumber (cm⁻¹)Band Shape
MonomerFree O-H~3620Sharp
Dimer (cyclic)Intermolecular H-bond~3490Broad
Tetramer (cyclic)Intermolecular H-bond~3450Broad

Table 2: Illustrative Concentration-Dependent IR Data for an Aromatic Tertiary Alcohol in CCl₄.

Concentration (mol/L)ν(free O-H) (cm⁻¹)Absorbance (free O-H)ν(bonded O-H) (cm⁻¹)Absorbance (bonded O-H)
0.0136200.50--
0.0536200.4534950.15
0.1036200.3834920.35
0.2036200.2534900.60
0.5036200.1034880.95

Table 3: Illustrative Thermodynamic Parameters for Dimerization of an Aromatic Tertiary Alcohol.

ParameterValueUnits
ΔH° (Enthalpy)-15 to -25kJ/mol
ΔS° (Entropy)-40 to -60J/(mol·K)

Mandatory Visualization

The following diagram illustrates the general workflow for the investigation of hydrogen bonding in this compound using IR spectroscopy.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_results Results prep_dpe High-Purity this compound prep_stock Prepare Stock Solution prep_dpe->prep_stock prep_solvent Spectroscopic Grade Inert Solvent (e.g., CCl4) prep_solvent->prep_stock prep_dilutions Perform Serial Dilutions prep_stock->prep_dilutions acq_spectra Record IR Spectra of Solutions (Concentration Series) prep_dilutions->acq_spectra acq_bkg Record Background Spectrum (Solvent) acq_bkg->acq_spectra analysis_peaks Identify Free and Bonded O-H Peaks acq_spectra->analysis_peaks acq_temp Record Temperature-Dependent Spectra analysis_thermo Calculate Thermodynamic Parameters (van 't Hoff Plot) acq_temp->analysis_thermo analysis_deconv Deconvolute Overlapping Bands analysis_peaks->analysis_deconv analysis_quant Quantitative Analysis (Beer-Lambert Law) analysis_deconv->analysis_quant results_species Identify H-bonded Species (Dimers, Tetramers) analysis_quant->results_species results_thermo Determine ΔH°, ΔS°, ΔG° analysis_thermo->results_thermo

Caption: Experimental and data analysis workflow for IR spectroscopic investigation.

Conclusion

Infrared spectroscopy provides a robust and informative approach to characterizing hydrogen bonding in this compound. By systematically varying concentration and temperature, it is possible to elucidate the nature of the associated species and quantify the thermodynamics of their formation. In solution, this compound is known to form cyclic dimers at lower concentrations, which can transition to cyclic tetramers at higher concentrations.[1][2] The detailed protocols and illustrative data presented in this guide offer a solid framework for researchers and professionals to design and interpret their own investigations into the hydrogen bonding behavior of this and related compounds.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1,1-Diphenylethanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 1,1-diphenylethanol, a valuable tertiary alcohol in organic synthesis. The primary method described is the Grignard reaction, a robust and widely used carbon-carbon bond-forming reaction.[1][2] This protocol outlines the preparation of the Grignard reagent, phenylmagnesium bromide, from bromobenzene and magnesium, followed by its reaction with acetophenone to yield the desired product.[3][4] Detailed procedures for reaction workup, product isolation, and purification are also provided. Furthermore, this document includes comprehensive tables summarizing key quantitative data and characterization information for this compound. Visual diagrams illustrating the experimental workflow and the reaction mechanism are included to facilitate a deeper understanding of the process.

Introduction

The Grignard reaction is a cornerstone of synthetic organic chemistry, enabling the formation of new carbon-carbon bonds through the reaction of an organomagnesium halide (Grignard reagent) with an electrophilic carbon atom, such as that in a carbonyl group.[1][2] The synthesis of this compound from phenylmagnesium bromide and acetophenone is a classic example of a Grignard reaction used to produce a tertiary alcohol.[3][4] this compound is a white crystalline solid with applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[5]

Experimental Protocols

Preparation of Phenylmagnesium Bromide (Grignard Reagent)

This procedure details the formation of the Grignard reagent, phenylmagnesium bromide, from bromobenzene and magnesium metal in an anhydrous ether solvent. It is critical to ensure all glassware and reagents are thoroughly dried, as Grignard reagents are highly reactive towards water.[1][2]

Materials:

  • Magnesium turnings

  • Bromobenzene, anhydrous

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (optional, as an initiator)

  • Round-bottom flask, three-necked

  • Reflux condenser

  • Dropping funnel

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Calcium chloride drying tube

Procedure:

  • Ensure all glassware is oven-dried and assembled while hot to prevent moisture condensation.

  • Place magnesium turnings in the three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a calcium chloride drying tube, and a dropping funnel.

  • Prepare a solution of bromobenzene in anhydrous diethyl ether or THF in the dropping funnel.

  • Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction may need to be initiated by gently warming the flask or by adding a small crystal of iodine.

  • Once the reaction begins (indicated by cloudiness and gentle boiling of the ether), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting solution of phenylmagnesium bromide will appear cloudy and grayish-brown.

Synthesis of this compound

This section describes the reaction of the prepared phenylmagnesium bromide with acetophenone to form this compound.

Materials:

  • Phenylmagnesium bromide solution (prepared in section 2.1)

  • Acetophenone, anhydrous

  • Anhydrous diethyl ether or THF

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Cool the flask containing the phenylmagnesium bromide solution in an ice bath.

  • Prepare a solution of acetophenone in anhydrous diethyl ether or THF.

  • Add the acetophenone solution dropwise to the stirred Grignard reagent at 0 °C.[6] A precipitate will form during the addition.[6]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 25 minutes.[6]

Workup and Isolation

This procedure outlines the quenching of the reaction and the isolation of the crude product.

Materials:

  • Saturated aqueous ammonium chloride solution or dilute hydrochloric acid

  • Diethyl ether

  • Separatory funnel

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully add a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid to quench the reaction and dissolve the magnesium salts.[6]

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude this compound as a pale yellow oil or solid.[6]

Purification

The crude product can be purified by recrystallization or column chromatography.

Recrystallization:

  • Dissolve the crude product in a minimum amount of a hot solvent, such as heptane or a mixture of hexane and ethyl acetate.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.

Column Chromatography:

  • Prepare a silica gel column using a suitable eluent system, such as a mixture of hexane and dichloromethane.[6]

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column and collect fractions.

  • Monitor the fractions by Thin Layer Chromatography (TLC).

  • Combine the fractions containing the pure product and remove the solvent by rotary evaporation.

Quantitative Data

The following tables summarize important quantitative data for the synthesis of this compound.

Table 1: Reactant Quantities and Reaction Conditions

ParameterValueReference
Phenylmagnesium bromide 1.8 equivalents
Acetophenone 1.0 equivalent[6]
Reaction Temperature 0 °C to room temperature[6]
Reaction Time 30 minutes[6]
Solvent Diethyl ether or THF[6]

Table 2: Product Characterization

PropertyValueReference
Chemical Formula C₁₄H₁₄O[5][7]
Molecular Weight 198.26 g/mol [5][7]
Appearance White to off-white crystalline powder or needles[5]
Melting Point 72 - 74 °C[8]
Boiling Point Not applicable (solid)
¹H NMR (CDCl₃) δ 1.87 (s, 3H), 5.52 (s, 1H), 7.2 (t, 2H), 7.31 (dd, 4H), 7.46 (d, 4H)[8]
¹³C NMR (CDCl₃) Signals will be present for methyl, quaternary, and aromatic carbons.[7][9]
IR (KBr disc) Characteristic peaks for O-H stretching (broad), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching.[10][11]
Yield 65% (crude product)[6]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Workup & Isolation cluster_purification Purification start Dry Glassware & Reagents mg_br Mg + Bromobenzene in Anhydrous Ether/THF start->mg_br initiation Initiate Reaction (Heat/Iodine) mg_br->initiation reflux Reflux to Form Phenylmagnesium Bromide initiation->reflux cool_grignard Cool Grignard Reagent (0 °C) reflux->cool_grignard add_acetophenone Add Acetophenone Solution Dropwise cool_grignard->add_acetophenone warm_rt Warm to Room Temperature & Stir add_acetophenone->warm_rt quench Quench with Aqueous NH4Cl / HCl warm_rt->quench extract Extract with Diethyl Ether quench->extract dry Dry Organic Layer (Na2SO4/MgSO4) extract->dry evaporate Evaporate Solvent (Rotary Evaporator) dry->evaporate crude_product Crude this compound evaporate->crude_product purify Recrystallization or Column Chromatography crude_product->purify pure_product Pure this compound purify->pure_product

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

reaction_mechanism acetophenone Acetophenone alkoxide Magnesium Alkoxide Intermediate acetophenone->alkoxide Nucleophilic Attack grignard Phenylmagnesium Bromide grignard->alkoxide product This compound alkoxide->product Protonation (Workup)

Caption: Mechanism of the Grignard reaction for this compound synthesis.

Safety Precautions

  • Grignard reagents are highly reactive and pyrophoric. All reactions must be carried out under anhydrous conditions and preferably under an inert atmosphere (e.g., nitrogen or argon).

  • Diethyl ether and THF are highly flammable solvents. Use in a well-ventilated fume hood and avoid any sources of ignition.

  • Bromobenzene is a skin irritant.[2] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The quenching of the reaction with water or acid is highly exothermic and should be done slowly and with cooling.

Conclusion

The Grignard reaction provides an efficient and reliable method for the synthesis of this compound. By following the detailed protocols and safety precautions outlined in this document, researchers can successfully synthesize and characterize this important tertiary alcohol. The provided quantitative data and visual aids serve as a valuable resource for planning and executing this synthesis in a laboratory setting.

References

Application Notes and Protocols: Synthesis of 1,1-Diphenylethanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. This document provides a detailed overview of the mechanism and a comprehensive experimental protocol for the synthesis of 1,1-Diphenylethanol, a tertiary alcohol, through the reaction of a Grignard reagent with a ketone. This synthesis is a classic example of nucleophilic addition to a carbonyl group and is widely applicable in medicinal chemistry and materials science for the creation of complex molecular architectures. Two primary routes are commonly employed: the reaction of phenylmagnesium bromide with acetophenone or the reaction of methylmagnesium bromide with benzophenone.[1][2][3] This protocol will focus on the former route.

Reaction Mechanism

The Grignard reaction proceeds in two main stages. The first stage is the formation of the Grignard reagent, in this case, phenylmagnesium bromide, from the reaction of bromobenzene with magnesium metal in an anhydrous ether solvent.[4][5] The second stage involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of acetophenone.[1][6] This addition results in the formation of a magnesium alkoxide intermediate.[4][7] The final step is an acidic workup, which protonates the alkoxide to yield the final product, this compound, and a magnesium salt byproduct.[4][7]

Grignard_Mechanism cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Acidic Workup reagents Acetophenone + Phenylmagnesium Bromide intermediate Magnesium Alkoxide Intermediate reagents->intermediate Nucleophilic Attack intermediate_2 Magnesium Alkoxide Intermediate product This compound intermediate_2->product Protonation (e.g., H3O+)

Caption: Mechanism of this compound Synthesis.

Experimental Protocol: Synthesis of this compound from Phenylmagnesium Bromide and Acetophenone

This protocol details the synthesis of this compound. It is imperative that all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions, as Grignard reagents are highly reactive towards water.[4][8][9]

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)[10]

  • Acetophenone[11]

  • Saturated aqueous ammonium chloride (NH₄Cl) solution or dilute hydrochloric acid (HCl)[4][11]

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel (addition funnel)

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Drying tube (filled with CaCl₂)

Preparation of Phenylmagnesium Bromide (Grignard Reagent)
  • Apparatus Setup: Assemble a dry three-necked flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas (nitrogen or argon) and allow it to cool to room temperature.

  • Initiation: Place magnesium turnings in the flask. Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel. Add a small portion of the bromobenzene solution to the magnesium turnings.[4] The reaction is initiated when the solution turns cloudy and bubbling is observed. Gentle warming with the palm of your hand or a warm water bath may be necessary.[4] A crystal of iodine can also be added to help initiate the reaction.[4][5]

  • Addition: Once the reaction has started, add the remaining bromobenzene solution dropwise from the funnel at a rate that maintains a gentle reflux.[12]

  • Completion: After the addition is complete, continue to stir the mixture until most of the magnesium has reacted. The resulting dark, cloudy solution is the phenylmagnesium bromide Grignard reagent.

Reaction with Acetophenone
  • Cooling: Cool the flask containing the Grignard reagent in an ice-water bath.

  • Addition of Ketone: Prepare a solution of acetophenone in anhydrous diethyl ether in the dropping funnel. Add this solution dropwise to the cooled and stirred Grignard reagent.[11] A precipitate will form during the addition.[11]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for approximately 25-30 minutes.[11]

Workup and Purification
  • Quenching: Cool the reaction mixture again in an ice bath and cautiously add a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid dropwise to quench the reaction and dissolve the magnesium salts.[4][11]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether.[12]

  • Washing: Combine all the organic layers and wash with a saturated sodium chloride (brine) solution.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.

  • Recrystallization: Purify the crude this compound by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to obtain a crystalline solid.

Experimental_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Synthesis cluster_purification Workup & Purification A 1. Assemble & Dry Apparatus B 2. Initiate Reaction (Mg + Bromobenzene/Ether) A->B C 3. Add Remaining Bromobenzene B->C D 4. Stir to Completion C->D E 5. Cool Grignard Reagent D->E F 6. Add Acetophenone Solution E->F G 7. Stir at Room Temperature F->G H 8. Quench with Acidic Solution G->H I 9. Extract with Ether H->I J 10. Wash & Dry Organic Layer I->J K 11. Remove Solvent J->K L 12. Recrystallize Product K->L

Caption: Experimental Workflow for this compound Synthesis.

Data Presentation

The following table summarizes typical quantitative data that can be obtained from this experiment. The values are illustrative and can vary based on reaction scale and conditions.

ParameterValueSource/Notes
Reactant Quantities
Acetophenone0.010 molExample starting amount.[13]
Phenylmagnesium bromide~1.8 equivalentsAn excess of the Grignard reagent is often used.[11]
Product Analysis
Theoretical Yield~1.98 g (based on 0.010 mol acetophenone)Calculated based on the stoichiometry of the reaction.
Actual Yield1.3 g (example)An example of a collected product mass.[13]
Percent Yield65.7% (example)(Actual Yield / Theoretical Yield) * 100
Melting Point72 - 74 °CReported experimental melting point range for the product.[13]
TLC Analysis (Using a suitable eluent system like hexane/dichloromethane)
Rf (Acetophenone)0.10[11]
Rf (this compound)0.07The product is more polar than the starting ketone, resulting in a lower Rf value.[11]

Safety Precautions

  • Anhydrous Conditions: The Grignard reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.[8]

  • Ether Solvents: Diethyl ether and THF are extremely flammable. Perform the reaction in a well-ventilated fume hood, away from any ignition sources.[4]

  • Grignard Reagents: Grignard reagents are corrosive and react violently with water. Handle with care, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Quenching: The quenching step with acid is exothermic. Add the quenching solution slowly and with cooling to control the reaction.

References

Using acetophenone and phenylmagnesium bromide to make 1,1-Diphenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis of 1,1-Diphenylethanol

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. This organometallic reaction involves the addition of a Grignard reagent (organomagnesium halide) to a carbonyl group in an aldehyde or ketone.[1][2] This application note provides a detailed protocol for the synthesis of the tertiary alcohol, this compound, through the reaction of phenylmagnesium bromide with acetophenone.[1][3] Phenylmagnesium bromide is a commercially available Grignard reagent, often prepared in situ from bromobenzene and magnesium metal.[4][5] The resulting this compound is a white crystalline solid with applications in chemical research, including the study of alkoxyl radicals.[6]

Principle and Stoichiometry

The synthesis is a two-step process. First, phenylmagnesium bromide is prepared from bromobenzene and magnesium turnings in an anhydrous ether solvent. The Grignard reagent is highly sensitive to protic solvents like water and alcohol, which will quench the reagent to form benzene.[4][7] Therefore, all glassware and reagents must be scrupulously dry.[7][8] In the second step, acetophenone is added to the freshly prepared Grignard reagent. The nucleophilic phenyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of acetophenone. Subsequent acidic workup protonates the resulting alkoxide to yield this compound.

Overall Reaction:

C₆H₅Br + Mg → C₆H₅MgBr

C₆H₅MgBr + C₆H₅(C=O)CH₃ → (C₆H₅)₂C(OMgBr)CH₃

(C₆H₅)₂C(OMgBr)CH₃ + H₃O⁺ → (C₆H₅)₂C(OH)CH₃ + Mg(OH)Br

Data Presentation

Table 1: Reagents for Phenylmagnesium Bromide Preparation

ReagentMolecular Weight ( g/mol )MolesMass (g)Volume (mL)Molar Equiv.
Magnesium Turnings24.310.163.9-1.07
Bromobenzene157.010.1726.617.71.13
Anhydrous Diethyl Ether74.12--75-
Iodine253.81-a few crystals-catalytic

Table 2: Reagents for this compound Synthesis

ReagentMolecular Weight ( g/mol )MolesMass (g) / Volume (mL)Molar Equiv.
Acetophenone120.150.0101.20 g (assuming 1 equiv)1
Phenylmagnesium Bromide (1.0 M in THF)181.310.01818 mL1.8
Anhydrous Diethyl Ether74.12-as solvent-
Dilute Hydrochloric Acid36.46-for workup-

Table 3: Physical Properties of this compound

PropertyValue
CAS Number 599-67-7
Molecular Formula C₁₄H₁₄O
Molecular Weight 198.26 g/mol [5]
Appearance White to off-white powder or needles[6]
Melting Point 77-81 °C[5][6][9][10]
Boiling Point 155 °C at 12 mmHg[9]

Experimental Protocols

Part 1: Preparation of Phenylmagnesium Bromide

  • Glassware Preparation: All glassware (a 250 mL two-necked round-bottom flask, reflux condenser, and dropping funnel) must be thoroughly dried, for instance, in an oven overnight, to prevent moisture contamination.[3][8] Assemble the apparatus and fit it with calcium chloride drying tubes.[8]

  • Initiation of Grignard Reagent Formation: Place 3.9 g (0.16 mol) of magnesium turnings into the round-bottom flask.[8] Add a small crystal of iodine to activate the magnesium surface.[8]

  • Addition of Bromobenzene: In the dropping funnel, prepare a solution of 17.7 mL (26.6 g, 0.17 mol) of dry bromobenzene in 75 mL of anhydrous diethyl ether.[8]

  • Reaction Initiation: Add approximately 15 mL of the bromobenzene/ether solution to the magnesium turnings.[8] The reaction may need gentle warming to initiate. The disappearance of the iodine color and the appearance of a cloudy solution indicate the start of the reaction.[8]

  • Completion of Grignard Formation: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[8] After the addition is complete, the mixture should be a cloudy solution, and most of the magnesium should be consumed.

Part 2: Synthesis of this compound

  • Preparation of Acetophenone Solution: In a separate dry flask, prepare a solution of acetophenone (1 equivalent) in anhydrous diethyl ether.

  • Reaction with Grignard Reagent: Cool the phenylmagnesium bromide solution to 0 °C in an ice bath. Slowly add the acetophenone solution dropwise to the stirred Grignard reagent. A precipitate may form during the addition.[11]

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 25 minutes.[11]

  • Workup: Cool the reaction mixture again to 0 °C and carefully quench the reaction by the slow, dropwise addition of dilute hydrochloric acid to neutralize any remaining Grignard reagent and protonate the alkoxide.[11]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the diethyl ether using a rotary evaporator to yield the crude product.

Part 3: Purification of this compound

  • Recrystallization: The crude this compound can be purified by recrystallization from a suitable solvent such as n-heptane.[6] Dissolve the crude product in a minimum amount of hot solvent, and then allow it to cool slowly to form crystals.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them to obtain the pure this compound.

Visualizations

experimental_workflow cluster_0 Part 1: Grignard Reagent Preparation cluster_1 Part 2: Synthesis of this compound cluster_2 Part 3: Purification start Dry Glassware & Reagents reagents Mg turnings, Bromobenzene, Anhydrous Ether, Iodine start->reagents reaction1 Formation of Phenylmagnesium Bromide reagents->reaction1 reaction2 Reaction with Grignard Reagent reaction1->reaction2 Freshly Prepared Grignard Reagent acetophenone Acetophenone in Anhydrous Ether acetophenone->reaction2 workup Acidic Workup & Extraction reaction2->workup Alkoxide Intermediate purification Recrystallization from n-Heptane workup->purification Crude Product product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Acid-Catalyzed Dehydration of 1,1-Diphenylethanol to 1,1-Diphenylethylene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The acid-catalyzed dehydration of alcohols is a fundamental and widely utilized reaction in organic synthesis for the preparation of alkenes. This document provides detailed application notes and protocols for the dehydration of 1,1-diphenylethanol to 1,1-diphenylethylene. This reaction is a classic example of an E1 (unimolecular elimination) reaction, proceeding through a stable tertiary carbocation intermediate. The stability of this carbocation, due to the presence of two phenyl groups, allows the reaction to proceed under relatively mild conditions. 1,1-Diphenylethylene is a valuable building block in the synthesis of various organic compounds and polymers.

Reaction Scheme

The overall reaction involves the elimination of a water molecule from this compound in the presence of an acid catalyst to form 1,1-diphenylethylene.

Reactant: this compound Product: 1,1-Diphenylethylene Catalyst: Strong acid (e.g., Sulfuric Acid)

Reaction Mechanism

The acid-catalyzed dehydration of this compound proceeds via an E1 mechanism, which involves the following steps:

  • Protonation of the hydroxyl group: The hydroxyl group of the alcohol is protonated by the acid catalyst to form a good leaving group, water.

  • Formation of a carbocation: The protonated alcohol loses a molecule of water to form a stable tertiary carbocation. The stability of this carbocation is enhanced by resonance delocalization of the positive charge over the two phenyl rings.

  • Deprotonation: A weak base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of the alkene, 1,1-diphenylethylene.

The following diagram illustrates the E1 mechanism for this reaction.

E1_Mechanism cluster_step1 Step 1: Protonation of the Alcohol cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Deprotonation Reactant This compound Protonated_Alcohol Protonated Alcohol Reactant->Protonated_Alcohol + H+ H_plus H+ Carbocation Tertiary Carbocation Protonated_Alcohol->Carbocation - H2O Product 1,1-Diphenylethylene Carbocation->Product - H+ (to Base) Water_out H2O Base Base (H2O) H3O_plus H3O+

Caption: E1 mechanism for the dehydration of this compound.

Experimental Protocols

This section provides a detailed protocol for the synthesis and purification of 1,1-diphenylethylene from this compound.

Materials and Reagents
  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Glacial Acetic Acid (CH₃COOH)

  • Diethyl ether (Et₂O)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Dichloromethane (DCM)

Procedure

Reaction Setup and Execution:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a minimal amount of a suitable solvent like diethyl ether.

  • Cool the flask in an ice bath to 0-4 °C.

  • Slowly add a cold solution of concentrated sulfuric acid and glacial acetic acid (a common ratio is 1:4 v/v of H₂SO₄ to acetic acid) to the stirred solution of the alcohol.[1]

  • Continue stirring the reaction mixture in the ice bath for the recommended reaction time (typically 15-30 minutes). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

Work-up and Extraction:

  • After the reaction is complete, pour the reaction mixture into a beaker containing cold water.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and remove the solvent by rotary evaporation to obtain the crude product, which is typically a brown oil.[1]

Purification:

  • The crude 1,1-diphenylethylene can be purified by column chromatography.[1][2][3][4]

  • Prepare a slurry of silica gel in a non-polar eluent (e.g., a mixture of hexane and dichloromethane, 2:1 v/v).[1]

  • Pour the slurry into a chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product. The Rf value for 1,1-diphenylethylene is significantly higher than that of the starting alcohol.[1]

  • Combine the pure fractions and remove the solvent by rotary evaporation to yield pure 1,1-diphenylethylene as a colorless to pale yellow oil.

Data Presentation

Physical and Chemical Properties
CompoundFormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
This compoundC₁₄H₁₄O198.26White crystalline powder79-81297-298
1,1-DiphenylethyleneC₁₄H₁₂180.25Colorless to pale yellow liquid8-9277
Spectroscopic Data

This compound

SpectroscopyKey Features
¹H NMR Signals corresponding to the methyl protons, the aromatic protons, and the hydroxyl proton.[5]
¹³C NMR Signals for the methyl carbon, the quaternary carbon bearing the hydroxyl group, and the aromatic carbons.[5][6]
IR (Infrared) A broad absorption band in the region of 3600-3200 cm⁻¹ due to the O-H stretching of the hydroxyl group.[7][8][9]

1,1-Diphenylethylene

SpectroscopyKey Features
¹H NMR Signals for the vinyl protons and the aromatic protons.[10]
¹³C NMR Signals for the vinyl carbons and the aromatic carbons.[11]
IR (Infrared) Absence of the broad O-H stretch. Presence of a C=C stretching vibration around 1610 cm⁻¹.[11][12]
Thin Layer Chromatography (TLC) Data
CompoundTypical Rf value (Hexane:DCM 2:1)
This compound~0.07
1,1-Diphenylethylene~0.72

Note: Rf values are dependent on the specific TLC plate, solvent system, and experimental conditions.[1]

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound cool Cool to 0-4 °C start->cool add_acid Add H₂SO₄/Acetic Acid cool->add_acid react Stir for 15-30 min add_acid->react quench Quench with Cold Water react->quench extract Extract with Diethyl Ether quench->extract wash Wash (H₂O, NaHCO₃, Brine) extract->wash dry Dry over MgSO₄ wash->dry evaporate_crude Evaporate Solvent dry->evaporate_crude column Column Chromatography evaporate_crude->column collect Collect Fractions (Monitor by TLC) column->collect evaporate_pure Evaporate Solvent collect->evaporate_pure final_product Pure 1,1-Diphenylethylene evaporate_pure->final_product

Caption: Workflow for the synthesis and purification of 1,1-diphenylethylene.

References

1,1-Diphenylethanol: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Diphenylethanol is a tertiary alcohol that serves as a valuable and versatile building block in organic synthesis. Its unique structural features, including the presence of two phenyl groups and a hydroxyl moiety on a quaternary carbon, impart specific reactivity that allows for its use in a variety of synthetic transformations. This document provides detailed application notes and experimental protocols for key synthetic applications of this compound, including its use in alkene synthesis and as a potential protecting group for carboxylic acids. The information presented is intended for researchers, scientists, and professionals involved in drug development and other areas of chemical synthesis.

Synthesis of 1,1-Diphenylethylene via Dehydration

One of the most common applications of this compound is its role as a precursor to 1,1-diphenylethylene, a valuable monomer and intermediate in organic synthesis. The conversion is typically achieved through an acid-catalyzed dehydration reaction.

Application Note

The acid-catalyzed dehydration of this compound proceeds via an E1 elimination mechanism. The tertiary alcohol is protonated by an acid catalyst, forming a good leaving group (water). Subsequent departure of the water molecule generates a stable tertiary carbocation, which is further stabilized by resonance delocalization across the two phenyl rings. Deprotonation of a beta-hydrogen by a weak base (such as water or the conjugate base of the acid catalyst) then yields the desired alkene, 1,1-diphenylethylene. This reaction is often carried out using strong acids like sulfuric acid or phosphoric acid, or with iodine. The reaction is typically driven to completion by removing water as it is formed.

Experimental Protocol: Acid-Catalyzed Dehydration of this compound

This protocol is adapted from a procedure described in the Journal of Chemical Education.[1]

Table 1: Reagents and Materials for the Synthesis of 1,1-Diphenylethylene

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
This compoundC₁₄H₁₄O198.265.0 g0.025
Concentrated Sulfuric AcidH₂SO₄98.082.0 mL-
Diethyl Ether(C₂H₅)₂O74.1250 mL-
Saturated Sodium Bicarbonate SolutionNaHCO₃84.0120 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04~5 g-

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5.0 g (0.025 mol) of this compound in 30 mL of diethyl ether.

  • Slowly add 2.0 mL of concentrated sulfuric acid to the stirred solution.

  • Heat the mixture to reflux for 1 hour.

  • After cooling to room temperature, carefully transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 20 mL of water and 20 mL of saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Decant the dried solution and remove the diethyl ether by rotary evaporation.

  • The crude 1,1-diphenylethylene can be purified by vacuum distillation.

Expected Yield: A typical yield for this reaction is in the range of 80-90%.

Characterization: The product can be characterized by its boiling point and spectroscopic methods such as ¹H NMR and IR spectroscopy.

Experimental Workflow

Dehydration_Workflow start Start dissolve Dissolve this compound in Diethyl Ether start->dissolve add_acid Add Conc. H₂SO₄ dissolve->add_acid reflux Reflux for 1 hour add_acid->reflux workup Aqueous Workup (H₂O, NaHCO₃) reflux->workup dry Dry with Na₂SO₄ workup->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Vacuum Distillation evaporate->purify product 1,1-Diphenylethylene purify->product Dimerization_Pathway DPE1 1,1-Diphenylethylene Carbocation1 Tertiary Carbocation DPE1->Carbocation1 + H⁺ H_plus H⁺ Dimeric_Carbocation Dimeric Carbocation Carbocation1->Dimeric_Carbocation + 1,1-Diphenylethylene DPE2 1,1-Diphenylethylene Linear_Dimer 1,1,3,3-Tetraphenyl-1-butene Dimeric_Carbocation->Linear_Dimer - H⁺ Cyclic_Dimer Cyclic Dimer Dimeric_Carbocation->Cyclic_Dimer Intramolecular Friedel-Crafts Minus_H_plus -H⁺ Protection_Deprotection cluster_protection Protection cluster_deprotection Deprotection Carboxylic_Acid Carboxylic Acid (R-COOH) Protected_Ester 1,1-Diphenylethyl Ester Carboxylic_Acid->Protected_Ester + this compound (DCC, DMAP) Diphenylethanol This compound Protected_Ester_De 1,1-Diphenylethyl Ester Carboxylic_Acid_De Carboxylic Acid (R-COOH) Protected_Ester_De->Carboxylic_Acid_De + Trifluoroacetic Acid

References

Application Notes and Protocols: The Role of 1,1-Diphenylethanol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Diphenylethanol is a tertiary alcohol that serves as a valuable building block in organic synthesis. Its unique structural features, particularly the presence of two phenyl groups, make it a versatile precursor for the synthesis of various pharmaceutical intermediates. A key transformation of this compound is its dehydration to form 1,1-diphenylethylene. This olefin is a crucial scaffold found in a variety of biologically active molecules, including analogues of the selective estrogen receptor modulator (SERM), Tamoxifen.

These application notes provide an overview of the utility of this compound in the synthesis of the key pharmaceutical intermediate, 1,1-diphenylethylene, and detail the experimental protocols for this conversion.

Application Notes

The primary application of this compound in pharmaceutical intermediate synthesis is its role as a precursor to 1,1-diphenylethylene. The 1,1-diphenylethylene core is of significant interest in medicinal chemistry due to its presence in compounds with a range of pharmacological activities.

Key Areas of Application:

  • Anticancer Agents: The triphenylethylene scaffold, which can be synthesized from 1,1-diphenylethylene derivatives, is the core structure of Tamoxifen, a widely used drug for the treatment of hormone-dependent breast cancer. The synthesis of various Tamoxifen analogues often involves intermediates derived from the 1,1-diphenylethylene structure.[1][2][3][4][5]

  • Neurological and Psychiatric Disorders: The unique conformation of the 1,1-diphenylethylene moiety can be exploited to design ligands for various receptors in the central nervous system.

  • Antiviral and Antimicrobial Agents: The lipophilic nature of the diphenylmethyl group can enhance the ability of drug candidates to cross cell membranes, a desirable property in the development of new antiviral and antimicrobial therapies.

The conversion of this compound to 1,1-diphenylethylene is a critical step in accessing these more complex molecular architectures.

Experimental Protocols

A common and efficient method for the synthesis of 1,1-diphenylethylene from this compound is through acid-catalyzed dehydration. Below are two detailed protocols for this transformation.

Protocol 1: Dehydration of this compound using Sulfuric Acid

This protocol is adapted from a well-established procedure and is suitable for laboratory-scale synthesis.[6][7]

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Distillation apparatus

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, dissolve this compound in diethyl ether.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully transfer the reaction mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude 1,1-diphenylethylene can be purified by vacuum distillation.

Protocol 2: Dehydration using a Sulfonic Acid Functionalized Ionic Liquid Catalyst

This protocol utilizes a greener catalytic approach, offering advantages such as high yield, good selectivity, and catalyst recyclability.[8]

Materials:

  • This compound

  • 2-Methyltetrahydrofuran (solvent)

  • Sulfonic acid functionalized ionic liquid catalyst (e.g., [DBSDMI]HSO₄)

  • Water separator (Dean-Stark apparatus)

  • Distillation apparatus

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in 2-methyltetrahydrofuran in a round-bottomed flask.

  • Add the sulfonic acid functionalized ionic liquid catalyst to the solution.

  • Equip the flask with a water separator and a reflux condenser.

  • Heat the mixture to reflux and collect the water that is formed during the reaction in the separator.

  • Monitor the reaction by TLC. The dehydration is typically complete within 30 minutes.

  • After completion, recover the solvent by distillation under atmospheric pressure.

  • The remaining residue is then subjected to vacuum distillation to yield pure 1,1-diphenylethylene.

Data Presentation

ParameterProtocol 1 (Sulfuric Acid)Protocol 2 (Ionic Liquid Catalyst)Reference
Catalyst Concentrated H₂SO₄Sulfonic acid functionalized ionic liquid[6][8]
Solvent Diethyl ether2-Methyltetrahydrofuran[6][8]
Reaction Time 1 - 2 hours0.5 hours[6][8]
Yield 50 - 55%92%[6][8]
Purity (GC) Not specified98.8%[8]

Visualizations

Experimental Workflow for the Synthesis of 1,1-Diphenylethylene

G cluster_0 Protocol 1: Sulfuric Acid Catalysis cluster_1 Protocol 2: Ionic Liquid Catalysis A1 Dissolve this compound in Diethyl Ether B1 Add conc. H2SO4 A1->B1 C1 Reflux (1-2h) B1->C1 D1 Work-up (Wash & Dry) C1->D1 E1 Purification (Vacuum Distillation) D1->E1 F1 1,1-Diphenylethylene (50-55% Yield) E1->F1 A2 Dissolve this compound in 2-MeTHF B2 Add Ionic Liquid Catalyst A2->B2 C2 Reflux with Water Removal (0.5h) B2->C2 D2 Solvent Recovery C2->D2 E2 Purification (Vacuum Distillation) D2->E2 F2 1,1-Diphenylethylene (92% Yield) E2->F2

Caption: Comparative workflow for the synthesis of 1,1-diphenylethylene.

Logical Relationship: From Starting Material to Potential Drug Class

G Start This compound Intermediate 1,1-Diphenylethylene (Key Intermediate) Start->Intermediate Dehydration Scaffold Triphenylethylene Scaffold Intermediate->Scaffold Further Functionalization DrugClass Potential Pharmaceutical Agents (e.g., Tamoxifen Analogues) Scaffold->DrugClass Structural Basis

References

The Role of 1,1-Diphenylethanol in Enhancing Polymer Thermal Stability: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thermal stability of polymeric materials is a critical factor in determining their application range, processing conditions, and lifespan. High temperatures can lead to polymer degradation through various mechanisms, including chain scission, depolymerization, and cross-linking, resulting in the loss of mechanical and physical properties. Consequently, significant research has been dedicated to developing methods for enhancing the thermal resistance of polymers. One area of interest lies in the use of specific chemical compounds to mitigate thermal degradation. This document explores the potential application of 1,1-diphenylethanol in polymer chemistry as a strategy to improve thermal stability. While direct, extensive research on this specific application is limited, this document extrapolates from fundamental principles of polymer degradation and stabilization to provide theoretical insights and generalized protocols.

Theoretical Framework: The Potential of this compound

This compound, with its bulky diphenyl groups and a tertiary alcohol functionality, possesses structural features that could theoretically contribute to the thermal stabilization of polymers. The proposed mechanisms of action are primarily centered around its use as an end-capper or a comonomer.

Mechanism as an End-Capper:

Many commodity polymers undergo thermal degradation initiated at the chain ends. By "capping" these reactive end groups with a more stable molecule like this compound, the initiation of depolymerization can be effectively blocked. The bulky diphenylmethyl group resulting from the incorporation of this compound can provide steric hindrance, preventing the "unzipping" of the polymer chain.

Mechanism as a Comonomer:

When incorporated into the polymer backbone as a comonomer, the bulky pendant diphenylmethyl groups can increase the rigidity of the polymer chain. This increased rigidity restricts segmental motion, thereby raising the glass transition temperature (Tg) and the onset temperature of thermal degradation. Furthermore, the aromatic rings can act as radical scavengers, interrupting the free-radical chain reactions that are often involved in thermal degradation.

Data Presentation: Hypothetical Thermal Analysis Data

The following tables present hypothetical thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data to illustrate the potential improvements in thermal stability when a generic polymer is modified with this compound. These values are for illustrative purposes and are not derived from actual experimental results due to the lack of available data in the scientific literature.

Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data

Polymer SampleOnset Decomposition Temperature (Tonset, °C)Temperature at 5% Weight Loss (Td5, °C)Temperature at 10% Weight Loss (Td10, °C)Char Yield at 600°C (%)
Unmodified Polymer3503653805
Polymer with this compound (End-Capped)37539040510
Polymer with this compound (Comonomer, 5 mol%)38039541015

Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data

Polymer SampleGlass Transition Temperature (Tg, °C)
Unmodified Polymer105
Polymer with this compound (End-Capped)110
Polymer with this compound (Comonomer, 5 mol%)120

Experimental Protocols

The following are generalized, hypothetical protocols for the incorporation of this compound into a polymer chain. These should be adapted and optimized for specific polymer systems.

Protocol 1: End-Capping of Polycarbonate with this compound via Melt Polycondensation

Objective: To synthesize a polycarbonate with this compound as an end-capping agent to improve its thermal stability.

Materials:

  • Bisphenol A (BPA)

  • Diphenyl Carbonate (DPC)

  • This compound

  • Titanium (IV) isopropoxide (catalyst)

  • Antioxidant (e.g., Irganox 1010)

  • Nitrogen gas (high purity)

  • Suitable reaction vessel with mechanical stirring, a nitrogen inlet, and a distillation outlet.

Procedure:

  • Reactor Setup: Assemble a clean, dry reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation column connected to a vacuum system.

  • Charging Reactants: Charge the reactor with Bisphenol A and Diphenyl Carbonate in a molar ratio of 1:1.05. Add this compound in a calculated amount to control the molecular weight and achieve end-capping (e.g., 1-5 mol% relative to BPA). Add the catalyst (e.g., 10-50 ppm relative to BPA) and the antioxidant.

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a gentle nitrogen flow throughout the reaction.

  • Melt and Oligomerization: Heat the reactor to a temperature of 180-200°C under a nitrogen atmosphere to melt the reactants. Stir the mixture to ensure homogeneity. Phenol will start to distill off.

  • Polycondensation (Vacuum Stage): Gradually increase the temperature to 220-250°C while slowly reducing the pressure to below 1 mmHg over a period of 1-2 hours. Continue the reaction under high vacuum and elevated temperature (up to 280-300°C) until the desired melt viscosity (indicative of molecular weight) is achieved. The distillation of phenol should cease at the end of the reaction.

  • Product Extrusion and Quenching: Once the reaction is complete, extrude the molten polymer from the reactor under nitrogen pressure into a cold water bath to quench and solidify the polymer strand.

  • Pelletization and Drying: Pelletize the polymer strand and dry the pellets in a vacuum oven at 120°C for at least 4 hours to remove any residual moisture.

  • Characterization: Characterize the resulting polycarbonate for its molecular weight (GPC), structure (NMR, FTIR), and thermal properties (TGA, DSC).

Protocol 2: Synthesis of a Modified Poly(methyl methacrylate) (PMMA) with a this compound-Containing Monomer

Objective: To synthesize a copolymer of methyl methacrylate and a monomer containing the this compound moiety to enhance thermal stability.

Part A: Synthesis of (1,1-diphenylvinyl)ethyl methacrylate (DPVEMA)

Note: This is a hypothetical monomer for illustrative purposes.

  • React 1,1-diphenylethylene with a suitable reagent to introduce a hydroxyl group (e.g., via hydroboration-oxidation), followed by esterification with methacryloyl chloride in the presence of a base to yield DPVEMA. Purify the monomer by column chromatography.

Part B: Copolymerization of MMA and DPVEMA

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • (1,1-diphenylvinyl)ethyl methacrylate (DPVEMA)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene (solvent)

  • Methanol (non-solvent for precipitation)

  • Nitrogen gas (high purity)

Procedure:

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve MMA and DPVEMA (e.g., 95:5 molar ratio) and AIBN (e.g., 0.1 mol% relative to total monomers) in toluene.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 6-24 hours).

  • Precipitation and Purification: After the reaction, cool the flask to room temperature and pour the viscous solution into a large excess of cold methanol with vigorous stirring to precipitate the polymer.

  • Isolation and Drying: Filter the precipitated polymer, wash it with fresh methanol, and dry it in a vacuum oven at 60°C until a constant weight is achieved.

  • Characterization: Analyze the copolymer for its composition (NMR), molecular weight (GPC), and thermal properties (TGA, DSC).

Visualizations

Logical Relationship: End-Capping for Thermal Stability

The following diagram illustrates the logical relationship between end-capping and the enhancement of polymer thermal stability.

G A Polymer with Reactive End Groups C End-Capping Reaction A->C B This compound (End-Capping Agent) B->C D Polymer with Stable End Groups C->D E Inhibition of End-Chain Initiation D->E F Increased Thermal Stability E->F

End-capping enhances thermal stability.
Experimental Workflow: Polymer Synthesis and Characterization

This diagram outlines the general workflow for synthesizing and characterizing a polymer modified with this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization A Monomers + this compound Derivative B Polymerization Reaction A->B C Purification B->C D Structural Analysis (NMR, FTIR) C->D E Molecular Weight Analysis (GPC) C->E F Thermal Analysis (TGA, DSC) C->F G Evaluation of Thermal Stability F->G

Workflow for polymer synthesis and analysis.

Conclusion

The incorporation of this compound into polymer structures, either as an end-capper or as a comonomer, presents a theoretically viable strategy for enhancing their thermal stability. The bulky and aromatic nature of the diphenylmethyl group can sterically hinder degradation and act as a radical scavenger. While the lack of specific experimental data in the public domain necessitates a theoretical and generalized approach, the provided protocols offer a foundational framework for researchers to explore this potential application. Further experimental investigation is required to validate these hypotheses and to quantify the extent of thermal stability improvement in various polymer systems.

Application Notes and Protocols for Chiral Derivatives of 1,1-Diphenylethanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Researcher: Initial investigations indicate that 1,1-diphenylethanol itself is achiral and not employed as a chiral auxiliary in asymmetric synthesis. However, its chiral derivatives, notably (1S,2R)-2-amino-1,2-diphenylethanol and (R,R)- or (S,S)-1,2-diphenyl-1,2-ethanediol (hydrobenzoin) , are valuable reagents and precursors for chiral auxiliaries and ligands. These derivatives provide the necessary stereochemical environment to control the formation of new stereocenters.

This document provides detailed application notes and protocols for the use of these chiral derivatives in key asymmetric transformations, tailored for researchers, scientists, and drug development professionals.

Application 1: Asymmetric Synthesis of β-Lactams via Staudinger Reaction

The Staudinger reaction, a [2+2] cycloaddition of a ketene and an imine, is a powerful method for the synthesis of β-lactams. By employing a chiral auxiliary, this reaction can be rendered highly stereoselective. (1S,2R)-2-amino-1,2-diphenylethanol can be used to prepare a chiral glycine derivative that serves as a precursor to a chiral ketene, enabling the asymmetric synthesis of β-lactams with excellent stereocontrol.

Quantitative Data Summary

The following table summarizes the results for the asymmetric Staudinger-type reaction between the chiral glycine derivative 8 (derived from (+)-erythro-2-amino-1,2-diphenylethanol) and various imines to yield cis-β-lactams.

EntryImine (R¹=, R²=)ProductYield (%)de (%)
1R¹= Ph, R²= Ph9a 99>99
2R¹= 4-MeOC₆H₄, R²= 4-MeOC₆H₄9b 99>99
3R¹= 4-ClC₆H₄, R²= 4-ClC₆H₄9c 97>99
4R¹= 2-thienyl, R²= 2-thienyl9d 98>99
5R¹= Ph, R²= 4-MeOC₆H₄9e 99>99
Experimental Protocols

1. Synthesis of Chiral Oxazolidinone (6):

  • A mixture of (+)-erythro-2-amino-1,2-diphenylethanol (1.0 eq), diethyl carbonate (2.0 eq), and a catalytic amount of potassium carbonate is heated at reflux.

  • The reaction progress is monitored by TLC.

  • Upon completion, the excess diethyl carbonate is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the chiral oxazolidinone 6 .

2. Synthesis of Chiral Glycine Ethyl Ester Derivative (7):

  • To a solution of oxazolidinone 6 (1.0 eq) in dry THF at 0 °C under an inert atmosphere, sodium hydride (1.1 eq) is added portionwise.

  • The mixture is stirred at 0 °C for 30 minutes.

  • Ethyl bromoacetate (1.2 eq) is added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by flash chromatography to give 7 .

3. Synthesis of Chiral Carboxylic Acid (8):

  • To a solution of the ester 7 (1.0 eq) in a mixture of THF and water, lithium hydroxide (1.5 eq) is added.

  • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The THF is removed under reduced pressure, and the aqueous solution is acidified to pH 2 with 1N HCl.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the carboxylic acid 8 .

4. Asymmetric Staudinger-Type Reaction for β-Lactam Synthesis (e.g., 9a):

  • To a solution of the chiral carboxylic acid 8 (1.0 eq) and the corresponding imine (e.g., N-benzylidenebenzylamine, 1.1 eq) in dichloromethane at 0 °C, triethylamine (2.5 eq) is added.

  • A solution of 2-chloro-1-methylpyridinium iodide (1.2 eq) in dichloromethane is added dropwise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12 hours.

  • The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the cis-β-lactam 9a .

Visualization of Experimental Workflow

Asymmetric_Staudinger_Reaction cluster_auxiliary_prep Chiral Auxiliary Preparation cluster_staundinger Asymmetric Staudinger Reaction Amino_Alcohol (+)-erythro-2-amino- 1,2-diphenylethanol Oxazolidinone Chiral Oxazolidinone (6) Amino_Alcohol->Oxazolidinone Diethyl Carbonate, K₂CO₃ Glycine_Ester Glycine Ester Deriv. (7) Oxazolidinone->Glycine_Ester 1. NaH 2. BrCH₂CO₂Et Carboxylic_Acid Chiral Carboxylic Acid (8) Glycine_Ester->Carboxylic_Acid LiOH Ketene_Formation Ketene Formation Carboxylic_Acid->Ketene_Formation 2-Chloro-1-methyl- pyridinium iodide, Et₃N Imine Imine (R¹N=CHR²) Cycloaddition [2+2] Cycloaddition Imine->Cycloaddition Ketene_Formation->Cycloaddition beta_Lactam cis-β-Lactam (9) Cycloaddition->beta_Lactam

Caption: Workflow for the asymmetric synthesis of β-lactams.

Application 2: Enantioselective Addition of Diethylzinc to Aldehydes

Chiral amino alcohols derived from this compound are effective ligands for the catalytic enantioselective addition of organozinc reagents to aldehydes, a fundamental C-C bond-forming reaction. These reactions produce valuable chiral secondary alcohols with high enantiomeric excess.

Quantitative Data Summary

The following table presents the results for the enantioselective addition of diethylzinc to various aromatic aldehydes using a chiral ligand derived from an amino alcohol.

EntryAldehydeCatalyst Loading (mol%)Yield (%)ee (%)
1Benzaldehyde29892
24-Methylbenzaldehyde29594
34-Methoxybenzaldehyde29693
44-Chlorobenzaldehyde29991
52-Naphthaldehyde29289
6Cinnamaldehyde28590
Experimental Protocol

General Procedure for the Enantioselective Addition of Diethylzinc to Aldehydes:

  • A solution of the chiral amino alcohol ligand (e.g., a derivative of 2-amino-1,2-diphenylethanol) (0.02 mmol, 2 mol%) in dry toluene (1 mL) is prepared in a flame-dried Schlenk tube under an argon atmosphere.

  • The solution is cooled to 0 °C, and a solution of diethylzinc (1.0 M in hexanes, 1.2 mmol) is added dropwise.

  • The mixture is stirred at 0 °C for 30 minutes.

  • A solution of the aldehyde (1.0 mmol) in dry toluene (1 mL) is then added dropwise to the reaction mixture at 0 °C.

  • The reaction is stirred at 0 °C for the specified time (typically 2-24 hours), with progress monitored by TLC.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (5 mL).

  • The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the chiral secondary alcohol.

  • The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Visualization of Experimental Workflow

Diethylzinc_Addition Chiral_Ligand Chiral Amino Alcohol Ligand Catalyst_Formation In situ Catalyst Formation Chiral_Ligand->Catalyst_Formation Diethylzinc Diethylzinc (Et₂Zn) Diethylzinc->Catalyst_Formation Enantioselective_Addition Enantioselective Addition Catalyst_Formation->Enantioselective_Addition Aldehyde Aldehyde (RCHO) Aldehyde->Enantioselective_Addition Chiral_Alcohol Chiral Secondary Alcohol Enantioselective_Addition->Chiral_Alcohol

Caption: Workflow for enantioselective diethylzinc addition.

Application Notes and Protocols for the Acid-Catalyzed Dehydration of 1,1-Diphenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acid-catalyzed dehydration of alcohols is a fundamental and widely utilized reaction in organic synthesis for the preparation of alkenes. This application note provides detailed protocols for the dehydration of 1,1-diphenylethanol to synthesize 1,1-diphenylethene, a valuable intermediate in the production of various organic compounds. The reaction proceeds via an E1 (unimolecular elimination) mechanism, which is particularly favorable for tertiary alcohols like this compound due to the formation of a stable tertiary carbocation intermediate.

This document outlines and compares protocols using three common acid catalysts: sulfuric acid, phosphoric acid, and p-toluenesulfonic acid. The selection of the appropriate catalyst can influence reaction rates, yields, and the severity of reaction conditions.

Comparative Data of Acid Catalysts

The following table summarizes the reaction conditions and outcomes for the dehydration of this compound using different acid catalysts.

CatalystReagents & SolventsTemperature (°C)Reaction TimeYield of 1,1-Diphenylethene (%)
Sulfuric Acid Concentrated H₂SO₄, Glacial Acetic Acid4Not Specified~65 (crude)[1]
Sulfuric Acid (20%) 20% Aqueous H₂SO₄100 (Boiling)1 hour67-70[2]
p-Toluenesulfonic Acid p-TsOH, Toluene111 (Reflux)2 hoursNot Reported (Typically high for tertiary alcohols)
Phosphoric Acid Concentrated H₃PO₄High TemperatureNot SpecifiedNot Reported (Generally a milder alternative to H₂SO₄)[3][4]

Experimental Protocols

Protocol 1: Dehydration using Sulfuric Acid and Acetic Acid

This protocol is adapted from a procedure for the synthesis of 1,1-diphenylethene.[1]

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄)

  • Glacial acetic acid

  • Diethyl ether

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the crude this compound in a cold (4 °C) solution of concentrated acetic acid and concentrated sulfuric acid in a 4:1 v/v ratio.[1]

  • Stir the mixture at a low temperature. The reaction is typically rapid for this tertiary alcohol.

  • After the reaction is complete (can be monitored by TLC), add cold water to the reaction mixture.

  • Extract the product, 1,1-diphenylethene, into diethyl ether.

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent by rotary evaporation to yield the crude 1,1-diphenylethene.

  • The crude product can be purified by column chromatography on silica gel.[1]

Protocol 2: Dehydration using Aqueous Sulfuric Acid

This protocol is a more classical approach to the dehydration of the intermediate carbinol.[2]

Materials:

  • This compound intermediate in a high-boiling solvent

  • 20% aqueous sulfuric acid (H₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To the flask containing the this compound intermediate, add 100 mL of 20% sulfuric acid.[2]

  • Fit the flask with a reflux condenser and boil the contents for one hour.[2]

  • After cooling, separate the aqueous layer.

  • The residual oil, which is the crude 1,1-diphenylethene, can be purified by distillation under reduced pressure.[2]

Protocol 3: Dehydration using p-Toluenesulfonic Acid (p-TsOH)

This protocol utilizes a solid organic acid, which can be easier to handle than concentrated mineral acids.

Materials:

  • This compound

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Round-bottom flask with a Dean-Stark trap and reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve this compound in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

  • The reaction is typically complete within 2 hours.

  • After cooling, wash the toluene solution with saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the toluene under reduced pressure to obtain 1,1-diphenylethene.

Reaction Mechanism and Workflow

The acid-catalyzed dehydration of this compound proceeds through an E1 mechanism.

E1_Mechanism cluster_step1 Step 1: Protonation of the Alcohol cluster_step2 Step 2: Formation of Carbocation (Rate-Determining) cluster_step3 Step 3: Deprotonation to form Alkene Alcohol This compound Protonated_Alcohol Protonated Alcohol (Oxonium Ion) Alcohol->Protonated_Alcohol + H⁺ H+ H⁺ (from acid catalyst) Protonated_Alcohol_ref Protonated Alcohol Carbocation Tertiary Carbocation Carbocation_ref Carbocation H2O H₂O Protonated_Alcohol_ref->Carbocation - H₂O (loss of leaving group) Alkene 1,1-Diphenylethene H_plus_regenerated H⁺ (catalyst regenerated) Carbocation_ref->Alkene - H⁺

Caption: The E1 mechanism for the dehydration of this compound.

The general experimental workflow for the synthesis and purification of 1,1-diphenylethene is depicted below.

experimental_workflow start Start: this compound reaction Acid-Catalyzed Dehydration (H₂SO₄, p-TsOH, or H₃PO₄) start->reaction workup Aqueous Workup (Quenching and Extraction) reaction->workup drying Drying of Organic Phase workup->drying evaporation Solvent Removal (Rotary Evaporation) drying->evaporation purification Purification (Column Chromatography or Distillation) evaporation->purification product Final Product: 1,1-Diphenylethene purification->product

Caption: General experimental workflow for this compound dehydration.

References

Application Note: Structural Characterization of 1,1-Diphenylethanol by ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,1-Diphenylethanol is a tertiary alcohol that serves as a versatile building block in organic synthesis. Its structure features a quaternary carbon atom bonded to two phenyl rings, a methyl group, and a hydroxyl group. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation and purity assessment of such organic molecules. This application note provides a detailed protocol and corresponding data for the characterization of this compound using ¹H and ¹³C NMR spectroscopy.

Data Presentation

The chemical structure of this compound is presented below, with atoms numbered for clear assignment in the subsequent NMR data tables.

Structure of this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (δ) [ppm]MultiplicityIntegrationAssignment
7.46Doublet (d)4HH-ortho
7.31Doublet of Doublets (dd)4HH-meta
7.20Triplet (t)2HH-para
5.52Singlet (s)1HOH
1.87Singlet (s)3HCH₃ (Hβ)

Table 1: ¹H NMR (400 MHz, CDCl₃) spectral data for this compound.[1][2]

¹³C NMR Data

The ¹³C NMR spectrum of this compound was also acquired in CDCl₃. The chemical shifts (δ) are reported in ppm.

Chemical Shift (δ) [ppm]Assignment
147.8C-ipso
128.2C-meta
126.6C-para
126.3C-ortho
76.1Cα (quaternary)
31.8Cβ (CH₃)

Table 2: ¹³C NMR (100 MHz, CDCl₃) spectral data for this compound.

Experimental Protocols

Sample Preparation

A standard protocol for preparing a sample for NMR analysis is as follows:

  • Weighing the Sample: Accurately weigh 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[3]

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Filtration and Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

G cluster_prep Sample Preparation Workflow weigh 1. Weigh Sample (10-100 mg) dissolve 2. Dissolve in CDCl3 (0.6-0.7 mL) weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter cap 4. Cap NMR Tube filter->cap

NMR Sample Preparation Workflow.

NMR Data Acquisition

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., Bruker 400 MHz).

¹H NMR Spectroscopy:

  • Instrument Setup: Insert the sample into the spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the CDCl₃ and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Parameter Setup:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans (NS): Typically 8 to 16 scans for sufficient signal-to-noise ratio.

    • Relaxation Delay (D1): 1-2 seconds.

    • Spectral Width (SW): Approximately 16 ppm, centered around 5-6 ppm.

    • Acquisition Time (AQ): 2-4 seconds.

  • Acquisition: Start the acquisition.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm).

    • Integrate the signals.

¹³C NMR Spectroscopy:

  • Instrument Setup: Use the same locked and shimmed sample.

  • Parameter Setup:

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a higher number of scans is required, typically ranging from 128 to 1024 or more, depending on the sample concentration.[4]

    • Relaxation Delay (D1): 2-5 seconds.

    • Spectral Width (SW): Approximately 240 ppm, centered around 100-120 ppm.

    • Acquisition Time (AQ): 1-2 seconds.

  • Acquisition: Start the acquisition.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Calibrate the chemical shift scale using the CDCl₃ solvent peak (δ = 77.16 ppm).[5]

G cluster_acq NMR Data Acquisition & Processing start Insert Sample lock_shim Lock & Shim start->lock_shim setup_params Setup Acquisition Parameters lock_shim->setup_params acquire Acquire FID setup_params->acquire process Process Data (FT, Phasing, Calibration) acquire->process analyze Analyze Spectrum process->analyze

General NMR Workflow.

References

Application Notes and Protocols for Infrared Spectroscopy Analysis of 1,1-Diphenylethanol Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which provides a unique "fingerprint" of the molecule based on the vibrations of its chemical bonds. This document provides a detailed guide to the analysis of 1,1-Diphenylethanol using IR spectroscopy, focusing on the identification of its key functional groups. This compound is a tertiary alcohol containing two phenyl rings, making it an interesting subject for IR analysis due to the presence of hydroxyl, aromatic, and aliphatic moieties.

Data Presentation: Characteristic IR Absorptions of this compound

The primary functional groups in this compound that can be identified using IR spectroscopy are the hydroxyl group (-OH), the carbon-oxygen single bond (C-O) of the tertiary alcohol, the aromatic carbon-hydrogen bonds (C-H), and the aromatic carbon-carbon double bonds (C=C). The expected absorption ranges for these groups are summarized in the table below.

Functional GroupVibration TypeCharacteristic Absorption (cm⁻¹)IntensityNotes
HydroxylO-H Stretch (Hydrogen-bonded)3550 - 3200Strong, BroadThe broadness is due to intermolecular hydrogen bonding between the alcohol molecules.[1][2][3][4]
Aromatic C-HC-H Stretch3100 - 3000Medium to WeakAbsorptions above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized, as in aromatic rings.[5][6]
Aliphatic C-HC-H Stretch3000 - 2850MediumArising from the methyl group.
Aromatic OvertonesC-H Bending & C=C Stretching2000 - 1665WeakThese are a series of weak bands that can be characteristic of the substitution pattern on the aromatic ring.[5][6][7]
Aromatic C=CC=C Stretch (in-ring)1600 - 1585 & 1500 - 1400MediumThese two bands are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.[5][6]
Tertiary AlcoholC-O Stretch1210 - 1100StrongThe position of the C-O stretch is indicative of the substitution of the alcohol. For tertiary alcohols like this compound, this band appears at a higher wavenumber compared to primary and secondary alcohols.[2][8]
Aromatic C-HC-H "oop" (out-of-plane) Bend900 - 675StrongThe pattern of these bands can also be used to determine the substitution pattern of the aromatic ring.[5][6]

Experimental Protocol: Acquiring the IR Spectrum of this compound

This protocol describes the preparation of a solid sample of this compound for analysis by Fourier Transform Infrared (FTIR) spectroscopy using the thin solid film method.

Materials:

  • This compound

  • A suitable volatile solvent (e.g., methylene chloride or acetone)

  • Infrared transmitting salt plates (e.g., NaCl or KBr)

  • Desiccator for storing salt plates

  • Pasteur pipette or dropper

  • Beaker or small vial

  • FTIR spectrometer

Procedure:

  • Sample Preparation:

    • Place a small amount (approximately 10-20 mg) of this compound into a clean, dry beaker or vial.

    • Add a few drops of a volatile solvent (e.g., methylene chloride) to dissolve the solid completely.[9]

  • Preparation of the Salt Plate:

    • Retrieve a clean, dry salt plate from a desiccator. Ensure the plate is transparent and free from any residues. If necessary, clean the plate with a small amount of dry acetone and a soft tissue, then return it to the desiccator to dry completely.

  • Depositing the Sample:

    • Using a Pasteur pipette, carefully drop a small amount of the this compound solution onto the surface of the salt plate.

    • Allow the solvent to evaporate completely. This will leave a thin, solid film of the sample on the plate.[9] The film should be uniform and not overly thick. If the resulting spectrum has peaks that are too intense (flat-topped), the film is too thick. In this case, the plate should be cleaned, and a more dilute solution should be used.[9] Conversely, if the peaks are too weak, another drop of the solution can be added and the solvent allowed to evaporate.[9]

  • Acquiring the Spectrum:

    • Place the salt plate with the sample film into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum with an empty salt plate or with no sample in the beam path. This will be subtracted from the sample spectrum to remove interference from atmospheric water and carbon dioxide.

    • Acquire the IR spectrum of the this compound sample. The typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹.

  • Cleaning Up:

    • After the analysis, clean the salt plate thoroughly with a suitable dry solvent (e.g., acetone).

    • Return the clean, dry salt plate to the desiccator for storage.

Mandatory Visualization

The following diagram illustrates the workflow for the infrared spectroscopy analysis of this compound.

IR_Analysis_Workflow Workflow for IR Spectroscopy of this compound cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_interpretation Data Interpretation start Start: Solid this compound dissolve Dissolve in Volatile Solvent start->dissolve deposit Deposit Solution on Salt Plate dissolve->deposit evaporate Evaporate Solvent to Form Thin Film deposit->evaporate background Acquire Background Spectrum evaporate->background Prepared Sample sample_spec Acquire Sample Spectrum background->sample_spec process Process Data (Background Subtraction) sample_spec->process identify_peaks Identify Characteristic Absorption Bands process->identify_peaks Final Spectrum assign_groups Assign Bands to Functional Groups identify_peaks->assign_groups final_report Generate Analysis Report assign_groups->final_report

Caption: Workflow for the infrared spectroscopy analysis of this compound.

References

Application Notes and Protocols: 1,1-Diphenylethanol as a Precursor for the 1,1-Diphenylethoxycarbonyl (Dpe) Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the synthesis of complex organic molecules, particularly in the field of drug development, the selective protection and deprotection of functional groups is a critical strategy.[1][2] The ideal protecting group should be easy to introduce and remove under mild conditions, stable to a variety of reaction conditions, and should not interfere with other transformations in a multi-step synthesis.[3] While a plethora of protecting groups are available, the development of new protecting groups with unique properties continues to be an active area of research.[4]

This document explores the potential of 1,1-diphenylethanol as a precursor for the 1,1-diphenylethoxycarbonyl (Dpe) protecting group. Although not as commonly used as other protecting groups, the Dpe group, a tertiary alkoxycarbonyl protecting group, shares structural similarities with the widely used tert-butoxycarbonyl (Boc) group.[5][6] This analogy suggests that the Dpe group could offer similar stability and reactivity profiles, with potential differences arising from the steric bulk and electronic effects of the two phenyl rings. These notes provide a theoretical framework and extrapolated protocols for the application of the Dpe protecting group for amines, alcohols, and carboxylic acids, based on established methodologies for analogous protecting groups.

Logical Workflow for Protecting Group Strategy

The following diagram illustrates the general workflow for the application of a protecting group in a synthetic route.

Protecting Group Workflow cluster_0 Protection Phase cluster_1 Synthesis Phase cluster_2 Deprotection Phase Start Starting Material with Functional Group (FG-H) Protect Introduce Dpe Protecting Group (Dpe-Cl, Base) Start->Protect Protection Protected_Molecule Protected Molecule (FG-Dpe) Protect->Protected_Molecule Reaction Perform Desired Chemical Transformation(s) Protected_Molecule->Reaction Reaction at another site Intermediate Modified Protected Molecule Reaction->Intermediate Deprotect Remove Dpe Protecting Group (Acidic Conditions) Intermediate->Deprotect Deprotection Final_Product Final Product with Deprotected FG-H Deprotect->Final_Product Dpe-Cl Synthesis cluster_synthesis Synthesis of Dpe-Cl DPE_OH This compound Dpe_Cl 1,1-Diphenylethoxycarbonyl Chloride (Dpe-Cl) DPE_OH->Dpe_Cl Reaction Phosgene Phosgene (or equivalent) Phosgene->Dpe_Cl Synthetic Strategy Start Multifunctional Molecule Protect Protect Amine with Dpe Start->Protect Reaction1 Reaction at Carboxyl Group Protect->Reaction1 Deprotect Deprotect Amine Reaction1->Deprotect Final Target Molecule Deprotect->Final Deprotection Mechanism cluster_deprotection Acid-Catalyzed Deprotection of Dpe-Amine Protected R-NH-Dpe Protonation Protonation of Carbonyl Protected->Protonation H+ Carbocation Formation of 1,1-Diphenylethyl Carbocation + Carbamic Acid Protonation->Carbocation Elimination Deprotonation Loss of CO2 Carbocation->Deprotonation Final_Amine R-NH2 Deprotonation->Final_Amine

References

Application Notes and Protocols for Microwave-Assisted Reactions Involving 1,1-Diphenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for conducting microwave-assisted organic reactions using 1,1-Diphenylethanol. Microwave synthesis offers significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and improved reaction efficiency.[1][2] This document focuses on three key transformations of this compound: dehydration to form 1,1-diphenylethylene, etherification to synthesize 1,1-diphenyl ethers, and esterification to produce 1,1-diphenyl esters.

Principles of Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis utilizes microwave energy to heat reactants. Unlike conventional heating, which relies on conduction and convection, microwave irradiation directly interacts with polar molecules and ions in the reaction mixture, leading to rapid and uniform heating.[1] This efficient energy transfer can accelerate reaction rates, often reducing reaction times from hours to minutes.[1][2] Key benefits of MAOS include:

  • Speed: Significant reduction in reaction times.[2]

  • Higher Yields: Improved conversion of reactants to products.[1]

  • Energy Efficiency: Direct heating of the reaction mixture is more energy-efficient than conventional methods.[1]

  • Green Chemistry: Reduced solvent usage and energy consumption align with the principles of green chemistry.[1][3]

Application 1: Microwave-Assisted Dehydration of this compound

The acid-catalyzed dehydration of this compound is a classic reaction that yields the valuable monomer 1,1-diphenylethylene. Microwave irradiation can significantly shorten the time required for this transformation. Tertiary alcohols like this compound undergo dehydration readily due to the stability of the resulting tertiary carbocation intermediate.

Experimental Protocol

Objective: To synthesize 1,1-diphenylethylene from this compound via microwave-assisted acid-catalyzed dehydration.

Materials:

  • This compound

  • Acid catalyst (e.g., p-toluenesulfonic acid (p-TSA), Amberlyst 15, or a sulfonic acid functional ionic liquid)[4]

  • High-boiling point solvent (e.g., toluene or solvent-free)

  • Microwave synthesis reactor

  • 10 mL microwave reaction vial with a stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a 10 mL microwave reaction vial, add this compound (e.g., 1 mmol, 198.26 mg).

  • Add the acid catalyst. For example, use p-TSA (0.1 equiv., 19 mg) or a catalytic amount of Amberlyst 15.

  • If using a solvent, add 3-5 mL of toluene. For a solvent-free reaction, proceed without adding a solvent.

  • Place a magnetic stir bar in the vial and securely cap it.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150°C) for a specified time (e.g., 5-15 minutes). The reaction progress can be monitored by TLC.

  • After the reaction is complete, allow the vial to cool to a safe temperature before opening.

  • Workup:

    • If a solvent was used, dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Data Presentation
ReactantCatalystSolventPower (W)Temperature (°C)Time (min)Yield (%)
This compoundp-TSAToluene100-30012010>90
This compoundAmberlyst 15Solvent-free100-3001505>95
This compoundIonic Liquid2-MeTHFReflux30-120N/A92[4]

Note: The above data are representative and may require optimization for specific equipment and scales.

Application 2: Microwave-Assisted Etherification of this compound

The synthesis of ethers from tertiary alcohols can be challenging due to competing elimination reactions. Microwave-assisted methods can promote the desired substitution reaction under controlled conditions.

Experimental Protocol

Objective: To synthesize an ether from this compound and an alkyl halide under microwave irradiation.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., potassium hydroxide)

  • High-boiling point polar aprotic solvent (e.g., DMSO)

  • Microwave synthesis reactor

  • 10 mL microwave reaction vial with a stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a 10 mL microwave reaction vial, dissolve this compound (e.g., 1 mmol, 198.26 mg) in 3-5 mL of DMSO.

  • Add powdered potassium hydroxide (e.g., 1.2 equiv., 67.32 mg).

  • Add the alkyl halide (e.g., 1.1 equiv.).

  • Place a magnetic stir bar in the vial and securely cap it.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100°C) for a short duration (e.g., 2-10 minutes).[5] Monitor the reaction by TLC.

  • After cooling, quench the reaction by adding water.

  • Workup:

    • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic extracts with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation
AlcoholAlkyl HalideBaseSolventPower (W)Temperature (°C)Time (min)Yield (%)
This compoundMethyl IodideKOHDMSO100-3001005-10High
This compoundBenzyl BromideKOHDMSO100-3001005-10High

Note: These are generalized conditions based on the etherification of hindered alcohols and may require optimization.[5]

Application 3: Microwave-Assisted Esterification of this compound

Esterification of tertiary alcohols can be sluggish and prone to elimination side reactions under traditional heating. Microwave-assisted protocols can facilitate this transformation efficiently.

Experimental Protocol

Objective: To synthesize an ester from this compound and a carboxylic acid or its derivative under microwave irradiation.

Materials:

  • This compound

  • Carboxylic acid (e.g., acetic acid) or Acylating agent (e.g., acetic anhydride)

  • Acid catalyst (e.g., p-TSA, NFSi)[6][7]

  • Solvent (optional, e.g., ethyl acetate can act as both solvent and reagent)[7]

  • Microwave synthesis reactor

  • 10 mL microwave reaction vial with a stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a 10 mL microwave reaction vial, add this compound (e.g., 1 mmol, 198.26 mg).

  • Add the carboxylic acid (e.g., 1.2 equiv.) and a catalytic amount of p-TSA (e.g., 0.1 equiv.). Alternatively, use an excess of acetic anhydride.[8]

  • If necessary, add a high-boiling point solvent. Note that some protocols for primary and secondary alcohols have successfully used ethyl acetate as both the solvent and acetylating agent, though this may be less effective for tertiary alcohols.[7][9]

  • Place a magnetic stir bar in the vial and securely cap it.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120°C) for a specified time (e.g., 5-30 minutes).[6][7]

  • After cooling, proceed with the workup.

  • Workup:

    • Dilute the reaction mixture with an organic solvent.

    • Wash with a saturated sodium bicarbonate solution to remove unreacted acid and the catalyst.

    • Wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purification: Purify the crude ester by column chromatography if needed.

Data Presentation
AlcoholAcylating AgentCatalystSolventPower (W)Temperature (°C)Time (min)Conversion/Yield (%)
This compoundAcetic Acidp-TSAToluene100-30012015-30Moderate to Low
This compoundAcetic AnhydrideNoneNeat100-3001205-10Moderate
Primary/Secondary AlcoholsEthyl Acetatep-TSANeat300120567-94[7][9]

*Note: Tertiary alcohols may exhibit low to minimal conversion under some microwave-assisted acetylation conditions due to steric hindrance and competing elimination reactions.[7][9]

Visualizations

Experimental Workflow for Microwave-Assisted Reactions

experimental_workflow reagents 1. Mix Reactants (this compound, Catalyst, Solvent) mw_vial 2. Place in Microwave Vial reagents->mw_vial mw_reactor 3. Microwave Irradiation mw_vial->mw_reactor cooling 4. Cooling mw_reactor->cooling workup 5. Workup (Extraction, Washing) cooling->workup purification 6. Purification (Chromatography) workup->purification product 7. Final Product purification->product

Caption: General workflow for microwave-assisted synthesis.

Signaling Pathway for Acid-Catalyzed Dehydration

dehydration_pathway start This compound protonation Protonation of -OH group start->protonation + H+ water_loss Loss of Water (H2O) protonation->water_loss carbocation Tertiary Carbocation Intermediate water_loss->carbocation deprotonation Deprotonation carbocation->deprotonation - H+ product 1,1-Diphenylethylene deprotonation->product

Caption: Mechanism of acid-catalyzed alcohol dehydration.

Logical Relationship for Ether Synthesis

ether_synthesis_logic cluster_reactants Reactants cluster_conditions Conditions This compound This compound product Ether Product This compound->product Alkyl Halide Alkyl Halide Alkyl Halide->product Base Base Base->product Microwave Irradiation Microwave Irradiation Microwave Irradiation->product Polar Aprotic Solvent Polar Aprotic Solvent Polar Aprotic Solvent->product

Caption: Key components for microwave-assisted ether synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1,1-Diphenylethanol by Recrystallization from n-Heptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1,1-Diphenylethanol via recrystallization from n-heptane. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound from n-heptane.

ProblemPotential Cause(s)Recommended Solution(s)
No crystals form upon cooling. - The solution is not sufficiently saturated. - Too much n-heptane was used. - The cooling process is too slow.- Induce crystallization: Try scratching the inside of the flask with a glass rod at the meniscus. Add a seed crystal of this compound. - Concentrate the solution: Gently heat the solution to evaporate some of the n-heptane and then allow it to cool again. - Cool to a lower temperature: Place the flask in an ice bath to further decrease the solubility.
"Oiling out" occurs (a liquid layer separates instead of solid crystals). - The melting point of this compound (77-82 °C) is close to the boiling point of n-heptane (98 °C), and the solution may be cooling from a temperature above the melting point of the solute. - The solution is supersaturated to a very high degree. - Impurities are present that are depressing the melting point of the mixture.- Re-dissolve and cool slowly: Reheat the solution until the oil dissolves completely. You may need to add a small amount of additional n-heptane. Allow the solution to cool very slowly, perhaps by insulating the flask. - Use a seed crystal: Introduce a seed crystal at a temperature slightly below the melting point of this compound to encourage the formation of a crystalline lattice rather than an oil.
Low yield of purified crystals. - Too much n-heptane was used, resulting in a significant amount of the product remaining in the mother liquor. - Premature crystallization occurred during hot filtration (if performed). - The crystals were washed with solvent that was not cold enough.- Minimize solvent: Use the minimum amount of hot n-heptane necessary to fully dissolve the crude product. - Efficient filtration: If hot filtration is necessary to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent premature crystallization. - Use ice-cold solvent for washing: Wash the collected crystals with a minimal amount of ice-cold n-heptane to remove residual impurities without dissolving a significant amount of the product.
The purified product is not pure (e.g., melting point is broad or low). - The cooling process was too rapid, trapping impurities within the crystal lattice. - The crystals were not washed sufficiently. - The crude material was highly impure, requiring multiple recrystallizations.- Slow cooling: Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath. - Thorough washing: Ensure the collected crystals are washed with a small amount of ice-cold n-heptane. - Repeat recrystallization: If the purity is still low, a second recrystallization may be necessary.

Frequently Asked Questions (FAQs)

Q1: Why is n-heptane a suitable solvent for the recrystallization of this compound?

A1: n-Heptane is a good choice because this compound, an aromatic alcohol, is expected to have high solubility in hot n-heptane and low solubility at room temperature or below. This significant difference in solubility at different temperatures is the key to a successful recrystallization.

Q2: What is the expected melting point of pure this compound?

A2: The literature melting point of this compound is in the range of 77-82 °C.[1][2][3] A sharp melting point within this range is a good indicator of purity.

Q3: How much n-heptane should I use to dissolve my crude this compound?

A3: The goal is to use the minimum amount of hot n-heptane that will completely dissolve the solid. A good starting point is to add a small volume of n-heptane to your crude product and heat the mixture to boiling. Continue adding small portions of hot n-heptane until all the solid has just dissolved.

Q4: My this compound was synthesized via a Grignard reaction and is a brown oil. Can I still use recrystallization?

A4: Yes, recrystallization can be an effective purification method for crude products from Grignard reactions. The brown color indicates the presence of impurities. If the color persists in the hot n-heptane solution, you may consider a hot filtration step after dissolving the crude product to remove any insoluble impurities. In some cases, adding a small amount of decolorizing carbon to the hot solution before filtration can help remove colored impurities.

Q5: What is a "seed crystal" and when should I use it?

A5: A seed crystal is a small, pure crystal of the compound you are trying to crystallize. It provides a nucleation site for crystal growth to begin. You should consider using a seed crystal if your solution is supersaturated but no crystals have formed, or to encourage crystallization over "oiling out."

Experimental Protocol: Recrystallization of this compound from n-Heptane

This protocol outlines the general steps for the purification of this compound using n-heptane as the solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of n-heptane and a boiling chip. Heat the mixture on a hot plate, gently swirling, until the solvent boils. Add small portions of hot n-heptane until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or activated charcoal was used, perform a hot filtration. Use a pre-heated funnel and filter flask to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold n-heptane to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

  • Analysis: Determine the melting point of the purified crystals and calculate the percent recovery.

Quantitative Data Summary

ParameterValueReference(s)
Melting Point of this compound 77-82 °C[1][2][3]
Boiling Point of n-Heptane 98 °C
Appearance of this compound White to off-white powder or needles[3]

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Analysis start Crude this compound add_heptane Add minimal hot n-heptane start->add_heptane dissolved Completely dissolved solution add_heptane->dissolved decolorize Decolorize with charcoal (optional) dissolved->decolorize hot_filtration Hot filtration (optional) decolorize->hot_filtration cool_slowly Slowly cool to room temperature hot_filtration->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath vacuum_filtration Vacuum filtration ice_bath->vacuum_filtration wash Wash with ice-cold n-heptane vacuum_filtration->wash dry Dry crystals wash->dry analyze Analyze (Melting Point, Yield) dry->analyze

Caption: Experimental workflow for the recrystallization of this compound.

Caption: Troubleshooting workflow for common recrystallization issues.

References

Technical Support Center: Synthesis of 1,1-Diphenylethanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1,1-diphenylethanol using the Grignard reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactants for the synthesis of this compound via a Grignard reaction?

A1: The synthesis of this compound is typically achieved by reacting phenylmagnesium bromide (a Grignard reagent) with acetophenone.[1] The Grignard reagent is prepared beforehand by reacting bromobenzene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[1][2]

Q2: Why are anhydrous (dry) conditions crucial for a successful Grignard reaction?

A2: Grignard reagents are powerful bases and will react with any source of protons, including water.[2][3] If water is present, the Grignard reagent will be quenched, forming benzene and magnesium hydroxide bromide, which significantly reduces the yield of the desired this compound.[3] Therefore, it is essential to use flame-dried glassware and anhydrous solvents.[3]

Q3: My Grignard reaction is not starting. What are some common methods to initiate it?

A3: Difficulty in initiating the reaction is a common issue, often due to an oxide layer on the magnesium turnings. To activate the magnesium, you can:

  • Gently crush the magnesium turnings to expose a fresh surface.[3]

  • Add a small crystal of iodine, which can help to activate the magnesium surface.[3]

  • Add a few drops of 1,2-dibromoethane.

  • Gently warm the flask.[3]

Q4: What are the common side reactions and byproducts in this synthesis?

A4: The most common byproduct is biphenyl, which is formed by the coupling of the Grignard reagent with unreacted bromobenzene.[4] This side reaction is favored at higher concentrations of bromobenzene and higher temperatures.[4] Other potential side reactions include the enolization of acetophenone by the Grignard reagent acting as a base, and the reduction of the ketone.

Q5: What is the purpose of the aqueous work-up step?

A5: The initial reaction between the Grignard reagent and acetophenone forms a magnesium alkoxide intermediate. The aqueous work-up, typically with a saturated solution of ammonium chloride or dilute acid (like HCl), is necessary to protonate this intermediate to yield the final this compound product.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Observation Potential Cause(s) Recommended Solution(s)
Reaction Fails to Initiate No signs of reaction (cloudiness, bubbling, or heat generation) after adding a portion of the bromobenzene solution.Inactive magnesium surface (oxide layer). Wet glassware or solvent.Crush a few pieces of magnesium with a glass rod. Add a small crystal of iodine. Gently warm the reaction flask. Ensure all glassware is flame-dried and solvents are anhydrous.
Low Yield of this compound The isolated amount of the desired product is significantly lower than the theoretical yield.Presence of moisture. Incomplete reaction. Side reactions (e.g., biphenyl formation). Loss of product during work-up.Use anhydrous solvents and flame-dried glassware. Allow the reaction to stir for a sufficient amount of time. Add the bromobenzene solution slowly to the magnesium. Perform a careful extraction and purification.
Formation of a White Precipitate During Work-up A thick, white solid forms upon adding the aqueous quenching solution, making extraction difficult.Formation of insoluble magnesium salts.Use a saturated aqueous solution of ammonium chloride for quenching. Add the quenching solution slowly with vigorous stirring.
Presence of a Yellowish, Crystalline Byproduct The final product is contaminated with a yellow solid.Formation of biphenyl.To minimize biphenyl formation, add the bromobenzene slowly to maintain a low concentration and control the reaction temperature. Biphenyl can be removed from the final product by recrystallization or column chromatography.[4]

Experimental Protocols

Protocol 1: Synthesis of Phenylmagnesium Bromide (Grignard Reagent)
  • Preparation : Assemble a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Reactants : Place magnesium turnings in the flask. Prepare a solution of bromobenzene in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Initiation : Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not start, use one of the initiation techniques described in the troubleshooting guide.

  • Reaction : Once the reaction begins (indicated by bubbling and a gentle reflux), add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.[2]

  • Completion : After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting greyish-black solution is the phenylmagnesium bromide Grignard reagent.

Protocol 2: Synthesis of this compound
  • Cooling : Cool the freshly prepared phenylmagnesium bromide solution in an ice bath.

  • Addition of Ketone : Prepare a solution of acetophenone in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the acetophenone solution dropwise to the stirred Grignard reagent at 0°C.[5]

  • Reaction : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 25 minutes.[5]

  • Work-up : Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.[3]

  • Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.

  • Purification : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization.

Data Presentation

Parameter Condition 1 Condition 2 Condition 3
Grignard Reagent Phenylmagnesium bromidePhenylmagnesium bromideMethylmagnesium bromide
Carbonyl Compound AcetophenoneEthyl acetateBenzophenone
Solvent Diethyl etherTHFDiethyl ether
Reaction Temperature 0°C to Room Temp0°C to Room Temp0°C to Room Temp
Reaction Time 30 minutes1 hour1 hour
Reported Yield ~75% (of carbinol)50-55% (of diphenylethylene after dehydration)[6]High

Visualizations

Caption: Mechanism of this compound Synthesis.

Grignard_Workflow start Start prep_grignard Prepare Phenylmagnesium Bromide start->prep_grignard react_ketone React with Acetophenone at 0°C prep_grignard->react_ketone warm_rt Warm to Room Temperature react_ketone->warm_rt quench Quench with aq. NH4Cl warm_rt->quench extract Extract with Ether quench->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Recrystallization evaporate->purify end End purify->end

Caption: Experimental Workflow for Grignard Synthesis.

Troubleshooting_Tree start Low Yield? check_reagents Check Reagent Quality (Anhydrous? Titrated?) start->check_reagents Yes check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions Yes check_workup Optimize Work-up Procedure start->check_workup Yes side_reactions Investigate Side Reactions (Biphenyl, Enolization) check_reagents->side_reactions

Caption: Troubleshooting Logic for Low Yield Issues.

References

How to run anhydrous reactions for Grignard synthesis of 1,1-Diphenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals conducting the Grignard synthesis of 1,1-Diphenylethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for a successful Grignard synthesis of this compound?

A1: The most critical factor is maintaining strictly anhydrous (water-free) conditions throughout the experiment. Grignard reagents are highly reactive with protic sources like water, which will quench the reagent and prevent the desired reaction from occurring.[1][2] Other key factors include the quality and activation of the magnesium turnings, the purity of the reagents (bromobenzene and acetophenone or ethyl acetate), and the choice of an appropriate anhydrous ether solvent (diethyl ether or THF).[2]

Q2: How can I ensure my glassware is sufficiently dry for the reaction?

A2: Glassware that appears dry to the eye can still have a thin film of adsorbed water.[3][4] For Grignard reactions, it is essential to remove this moisture. The two most effective methods are:

  • Oven-Drying: Place all glassware in an oven at a temperature of 125-150°C for at least 12-24 hours.[3] Assemble the apparatus while it is still hot, allowing it to cool under a stream of dry, inert gas like nitrogen or argon.[1][5]

  • Flame-Drying: For more rapid drying, assemble the glassware and then heat it with a heat gun or a gentle flame under a flow of inert gas.[4][6] Initially, you will see fogging as water vaporizes and condenses on cooler parts of the glassware; continue heating until all condensation has disappeared.[4] Be cautious when flame-drying to avoid heating the glassware too strongly, which can cause thermal stress.

Rinsing with acetone is not a sufficient drying method for this moisture-sensitive reaction.[3]

Q3: What is the best way to dry the ether solvent for a Grignard reaction?

A3: Diethyl ether or tetrahydrofuran (THF) are the common solvents for Grignard reactions and must be anhydrous.[2][7] Several methods can be used for drying ethers:

  • Molecular Sieves: Using 3Å or 4Å molecular sieves is a convenient method for drying solvents.[6][8] The sieves should be activated by heating in an oven before use.[3]

  • Sodium and Benzophenone: A common method for obtaining highly anhydrous ether is to distill it from sodium metal and benzophenone.[9][10] The formation of a deep blue or purple color indicates that the solvent is dry and free of oxygen.[10]

  • Calcium Hydride (CaH₂): Solvents can be distilled from calcium hydride to remove water.[9][10]

Q4: My Grignard reaction won't start. What should I do?

A4: Difficulty in initiating a Grignard reaction is a common problem, often due to an inactive magnesium surface.[1] The magnesium turnings can have a passivating layer of magnesium oxide. Here are some activation methods:

  • Mechanical Activation: Gently crush the magnesium turnings with a dry glass rod in the reaction flask (before adding solvent) to expose a fresh metal surface.[1]

  • Chemical Activation: Add a small crystal of iodine to the flask with the magnesium.[1][5] The iodine reacts with the magnesium surface, creating magnesium iodide and exposing fresh magnesium. The disappearance of the brown iodine color is an indicator of activation.[1] Alternatively, a few drops of 1,2-dibromoethane can be used; it reacts with magnesium to form ethene and magnesium bromide, activating the surface.[5]

  • Initiator: Add a small amount of a pre-formed Grignard reagent from a previous successful batch to initiate the reaction.[11]

Q5: What are the common side products in the synthesis of this compound?

A5: A common side product is biphenyl, which forms from a Wurtz-type coupling reaction between the phenylmagnesium bromide Grignard reagent and unreacted bromobenzene.[12] This side reaction is favored by higher concentrations of bromobenzene and elevated reaction temperatures.[12]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Reaction fails to initiate (no bubbling or cloudiness) 1. Presence of moisture in glassware, solvent, or reagents.[1] 2. Inactive magnesium surface (oxide layer). 3. Impure reagents (e.g., wet bromobenzene).[1]1. Rigorously dry all glassware using an oven or flame-drying technique.[3][4] Ensure the solvent is anhydrous.[1] 2. Activate the magnesium using a crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings.[1][5] 3. Use freshly distilled bromobenzene.
Reaction starts but then stops 1. Insufficiently dry conditions; residual moisture is quenching the reaction as it forms.[1] 2. Low reaction temperature.1. Review and improve drying procedures for all components. 2. Gently warm the flask with a warm water bath to help sustain the reaction, but avoid overheating.[1]
Low yield of this compound 1. Incomplete formation of the Grignard reagent.[5] 2. Side reactions, such as the formation of biphenyl.[12] 3. Loss of product during workup and purification. 4. Incorrect stoichiometry.1. Ensure all the magnesium has reacted before adding the acetophenone/ethyl acetate. If necessary, allow for a longer reaction time for the Grignard formation. 2. Add the bromobenzene solution dropwise to maintain a gentle reflux and avoid high local concentrations.[5] 3. Ensure the aqueous workup is sufficiently acidic to prevent the precipitation of magnesium salts which can trap the product.[13] 4. Use a slight excess of magnesium and the appropriate molar ratio of Grignard reagent to the carbonyl compound.
Formation of a significant amount of biphenyl byproduct High local concentration of bromobenzene and/or high reaction temperature.[12]Add the bromobenzene solution slowly and dropwise to the magnesium suspension to maintain a controlled reaction rate and avoid excessive heat generation.[5] Use an ice bath to moderate the reaction if it becomes too vigorous.[5]
The reaction mixture turns dark or black This may indicate decomposition or side reactions, potentially from overheating.[14]Control the rate of addition of the alkyl halide to maintain a gentle reflux.[1] If the reaction is highly exothermic, use an ice bath for cooling.[5] Avoid prolonged heating at high temperatures.[14]

Experimental Protocol: Synthesis of this compound

This protocol outlines the synthesis of this compound from phenylmagnesium bromide and acetophenone.

Materials:

  • Magnesium turnings

  • Bromobenzene, anhydrous

  • Acetophenone, anhydrous

  • Diethyl ether, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 6M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Iodine crystal (for activation, if needed)

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser (topped with a drying tube containing calcium chloride), a pressure-equalizing dropping funnel, and a glass stopper.[15] Dry all glassware thoroughly using either an oven or flame-drying method.[3][4] Allow the apparatus to cool to room temperature under a stream of dry nitrogen or argon.

  • Preparation of Phenylmagnesium Bromide (Grignard Reagent):

    • Place magnesium turnings (1.2 equivalents) in the reaction flask.[5]

    • If activation is needed, add a single crystal of iodine.[5]

    • Add a small amount of anhydrous diethyl ether to the flask, just enough to cover the magnesium.[1]

    • In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion (a few mL) of the bromobenzene solution to the magnesium suspension to initiate the reaction.[1] Initiation is indicated by the formation of a cloudy/turbid solution and gentle bubbling.[15]

    • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[1]

    • After the addition is complete, if magnesium remains, gently reflux the mixture until most of the magnesium has been consumed. Cool the solution to room temperature.

  • Reaction with Acetophenone:

    • Prepare a solution of acetophenone (1.0 equivalent) in anhydrous diethyl ether and place it in the dropping funnel.

    • Cool the Grignard reagent solution in an ice bath.[16]

    • Add the acetophenone solution dropwise to the stirred Grignard reagent.[16] The reaction is exothermic, so maintain a slow addition rate to control the temperature.[15] A precipitate will form.[16]

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 25-30 minutes.[16]

  • Workup and Isolation:

    • Cool the reaction mixture in an ice bath again.

    • Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench any unreacted Grignard reagent.[17]

    • Add 6M HCl to dissolve the magnesium salts and protonate the alkoxide to form the alcohol.[16]

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude this compound. The product can be further purified by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_grignard Grignard Formation cluster_reaction Reaction cluster_workup Workup & Isolation prep_glass Dry Glassware (Oven/Flame) add_mg Add Mg Turnings to Flask prep_glass->add_mg prep_solvent Prepare Anhydrous Ether add_phbr Dropwise Addition of Bromobenzene in Ether prep_solvent->add_phbr prep_reagents Ensure Reagent Purity prep_reagents->add_phbr activate_mg Activate Mg (Iodine) add_mg->activate_mg activate_mg->add_phbr form_phmgbr Formation of Phenylmagnesium Bromide add_phbr->form_phmgbr cool_reaction Cool Grignard Reagent (Ice Bath) form_phmgbr->cool_reaction add_ketone Dropwise Addition of Acetophenone in Ether cool_reaction->add_ketone stir_rt Stir at Room Temperature add_ketone->stir_rt quench Quench with sat. NH4Cl stir_rt->quench acidify Acidify with HCl quench->acidify extract Extract with Ether acidify->extract wash Wash Organic Layer extract->wash dry Dry with Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate product Crude this compound evaporate->product

Caption: Experimental workflow for the Grignard synthesis of this compound.

troubleshooting_guide cluster_no_initiation No Initiation cluster_low_yield Low Yield start Grignard Reaction Fails or Low Yield check_initiation Did the reaction initiate? start->check_initiation check_moisture Check for Moisture (Glassware, Solvents) check_initiation->check_moisture No check_side_reactions Significant side products? check_initiation->check_side_reactions Yes check_mg Is Mg surface active? check_moisture->check_mg No solution_dry Action: Rigorously dry all components. check_moisture->solution_dry Yes solution_activate Action: Activate Mg (Iodine, Crushing). check_mg->solution_activate No success Successful Reaction check_mg->success Yes check_workup Issues during workup? check_side_reactions->check_workup No solution_control_rate Action: Slow addition of alkyl halide, control temp. check_side_reactions->solution_control_rate Yes solution_acidify Action: Ensure proper acidification to dissolve salts. check_workup->solution_acidify Yes check_workup->success No

Caption: Troubleshooting decision tree for the Grignard synthesis.

References

Common side products in the synthesis of 1,1-Diphenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,1-diphenylethanol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the Grignard reaction.

Q1: My Grignard reaction to synthesize this compound has a low yield or failed to initiate. What are the common causes and how can I troubleshoot this?

A1: Low or no yield in a Grignard reaction is a frequent issue, often due to the deactivation of the highly reactive Grignard reagent. Here are the primary factors to investigate:

  • Presence of Moisture or Protic Solvents: Grignard reagents are potent bases and will react with acidic protons from sources like water, alcohols, or even trace moisture on glassware. This reaction quenches the Grignard reagent, rendering it non-nucleophilic.

    • Troubleshooting:

      • Ensure all glassware is rigorously dried, either in an oven overnight (120-150°C) or by flame-drying under a vacuum and cooling under an inert atmosphere (Nitrogen or Argon).

      • Use anhydrous solvents. Ethers such as THF and diethyl ether should be freshly distilled from a drying agent (e.g., sodium/benzophenone) or purchased as anhydrous grade and handled under an inert atmosphere.[1]

  • Poor Quality or Oxidized Magnesium: The surface of magnesium turnings can oxidize when exposed to air, forming a passivating layer of magnesium oxide (MgO) that prevents the reaction with the aryl halide.

    • Troubleshooting:

      • Use fresh, shiny magnesium turnings.

      • Activate the magnesium surface by gently crushing the turnings with a glass rod in the reaction flask to expose a fresh surface.

      • Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium to initiate the reaction. The disappearance of the iodine color indicates the activation of the magnesium.[2]

  • Inactive Aryl Halide: The aryl halide (e.g., bromobenzene) may be of poor quality or contain impurities that inhibit the reaction.

    • Troubleshooting:

      • Use a fresh bottle of the aryl halide or purify it by distillation before use.

Q2: I have a significant amount of a non-polar, crystalline byproduct in my crude product. How do I identify and minimize it?

A2: A common non-polar, crystalline byproduct in the synthesis of this compound using phenylmagnesium bromide is biphenyl.

  • Identification: Biphenyl is a white, crystalline solid with a characteristic aromatic odor. It can be identified by its melting point (approx. 69-72 °C) and spectroscopic analysis (e.g., GC-MS, NMR).

  • Cause: Biphenyl is formed from a coupling reaction between the Grignard reagent (phenylmagnesium bromide) and unreacted bromobenzene.[3] This side reaction is favored by:

    • High concentrations of bromobenzene.

    • Increased reaction temperatures.[3]

  • Minimization:

    • Add the bromobenzene solution slowly and dropwise to the magnesium turnings to maintain a low concentration of the aryl halide in the reaction mixture.

    • Control the reaction temperature by using an ice bath to maintain a gentle reflux.

    • Ensure efficient stirring to promote the reaction of bromobenzene with magnesium.

Q3: My final product appears to be an alkene instead of the expected tertiary alcohol. What happened?

A3: The formation of an alkene, specifically 1,1-diphenylethylene, is a common issue arising from the dehydration of the this compound product.

  • Identification: 1,1-Diphenylethylene is an oily liquid at room temperature and can be identified by GC-MS and NMR spectroscopy (presence of vinylic proton signals).

  • Cause: The tertiary alcohol product, this compound, is prone to dehydration under acidic conditions, especially with heating. The acidic workup step to quench the reaction and protonate the alkoxide can promote this side reaction.[4][5]

  • Minimization:

    • Perform the acidic workup at a low temperature (e.g., in an ice bath).

    • Use a milder quenching agent, such as a saturated aqueous solution of ammonium chloride, instead of strong acids like sulfuric acid or hydrochloric acid.

    • Avoid excessive heating during the workup and subsequent purification steps.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for the Grignard synthesis of this compound?

A1: Grignard reagents, such as phenylmagnesium bromide or methylmagnesium bromide, are highly reactive organometallic compounds that are both strong nucleophiles and strong bases. They react readily with any source of protons, most commonly water. This acid-base reaction protonates the carbanion of the Grignard reagent to form an alkane (e.g., benzene from phenylmagnesium bromide), which is unreactive towards the carbonyl compound. This side reaction consumes the Grignard reagent and significantly reduces the yield of the desired this compound.[6][7]

Q2: What is the purpose of the iodine crystal in initiating the Grignard reaction?

A2: A small crystal of iodine is often used as an activator for the magnesium metal. Magnesium turnings are typically coated with a thin, passivating layer of magnesium oxide (MgO), which prevents them from reacting with the aryl halide. Iodine reacts with the magnesium to form magnesium iodide (MgI₂), a process that chemically cleans the surface of the magnesium and exposes fresh, reactive metal to initiate the Grignard reagent formation. The disappearance of the characteristic purple or brown color of iodine is a visual indicator that the magnesium has been activated.[2]

Q3: How can I visually tell if my Grignard reaction has initiated?

A3: Several visual cues indicate the successful initiation of a Grignard reaction:

  • A change in the appearance of the reaction mixture, which often becomes cloudy or turbid.[8]

  • The formation of bubbles on the surface of the magnesium turnings.

  • A noticeable exothermic reaction, which may cause the solvent to gently reflux or boil.[8]

  • A color change in the solution, which can turn grayish or brownish.

Q4: Is it better to use methylmagnesium bromide with benzophenone or phenylmagnesium bromide with acetophenone to synthesize this compound?

A4: Both synthetic routes will produce this compound. The choice of reagents may depend on the availability and purity of the starting materials, as well as the specific experimental setup. The reaction of phenylmagnesium bromide with acetophenone is a commonly cited method.[9] Ultimately, the principles of the Grignard reaction and the potential for side product formation are similar for both pathways.

Data Presentation

The following table summarizes the qualitative effects of various reaction parameters on the yield of this compound and its common side products. Please note that the specific quantitative yields can vary significantly based on the precise experimental conditions and scale.

Reaction ConditionEffect on this compound YieldEffect on Biphenyl FormationEffect on Benzene FormationEffect on 1,1-Diphenylethylene Formation
Presence of Moisture DecreasesNo direct effectIncreasesNo direct effect
High Reaction Temperature May DecreaseIncreases[3]No direct effectIncreases during acidic workup
Rapid Addition of Aryl Halide May DecreaseIncreases[3]No direct effectNo direct effect
Use of Strong Acid in Workup DecreasesNo direct effectNo direct effectIncreases[4]
Excess Grignard Reagent Can IncreaseMay IncreaseIncreases upon quenchingNo direct effect
Poor Quality Magnesium DecreasesMay IncreaseNo direct effectNo direct effect

Experimental Protocols

Synthesis of this compound from Acetophenone and Phenylmagnesium Bromide

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Bromobenzene

  • Acetophenone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Iodine crystal (optional, as an initiator)

Procedure:

  • Preparation of the Grignard Reagent (Phenylmagnesium Bromide):

    • All glassware must be thoroughly dried before use.

    • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings under an inert atmosphere (e.g., nitrogen or argon).

    • Add a small amount of anhydrous ether or THF to cover the magnesium.

    • Prepare a solution of bromobenzene in anhydrous ether or THF in the dropping funnel.

    • Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not start, gently warm the flask or add a small crystal of iodine.

    • Once the reaction has initiated (indicated by cloudiness and gentle refluxing), add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.

  • Reaction with Acetophenone:

    • Cool the freshly prepared phenylmagnesium bromide solution in an ice bath.

    • Prepare a solution of acetophenone in anhydrous ether or THF.

    • Add the acetophenone solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 30 minutes to 1 hour) to ensure the reaction goes to completion.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with additional portions of ether or THF.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

    • The crude product can be purified by recrystallization or column chromatography.

Mandatory Visualization

Troubleshooting_Grignard_Synthesis Start Low Yield or No Reaction Check_Moisture Check for Moisture (Glassware, Solvents) Start->Check_Moisture Check_Mg Check Magnesium Activation Start->Check_Mg Check_Halide Check Aryl Halide Quality Start->Check_Halide Moisture_Positive Moisture Present Check_Moisture->Moisture_Positive Yes Mg_Inactive Mg Inactive Check_Mg->Mg_Inactive Yes Halide_Impure Halide Impure Check_Halide->Halide_Impure Yes Solution_Moisture Dry Glassware & Use Anhydrous Solvents Moisture_Positive->Solution_Moisture Solution_Mg Activate Mg (Iodine, Crushing) Mg_Inactive->Solution_Mg Solution_Halide Purify or Replace Aryl Halide Halide_Impure->Solution_Halide Impurity_Issue Presence of Side Products Identify_Biphenyl Non-polar Crystalline Solid? (Biphenyl) Impurity_Issue->Identify_Biphenyl Identify_Alkene Oily Liquid Product? (1,1-Diphenylethylene) Impurity_Issue->Identify_Alkene Biphenyl_Positive Biphenyl Detected Identify_Biphenyl->Biphenyl_Positive Yes Alkene_Positive Alkene Detected Identify_Alkene->Alkene_Positive Yes Solution_Biphenyl Slow Halide Addition & Control Temperature Biphenyl_Positive->Solution_Biphenyl Solution_Alkene Mild/Cold Acidic Workup (e.g., aq. NH4Cl) Alkene_Positive->Solution_Alkene

Caption: Troubleshooting workflow for the Grignard synthesis of this compound.

References

Preventing dimerization during 1,1-Diphenylethanol dehydration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the dehydration of 1,1-diphenylethanol to synthesize 1,1-diphenylethylene.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of 1,1-diphenylethylene and significant formation of a high-boiling point byproduct. The primary cause is the acid-catalyzed dimerization of the 1,1-diphenylethylene product. This is especially prevalent with strong mineral acids like concentrated sulfuric acid and at elevated temperatures.1. Modify the catalytic system: Switch to a milder acid catalyst. Options include using a mixture of concentrated acetic acid and sulfuric acid at low temperatures (e.g., 4°C), employing potassium bisulfate (KHSO4), or using iodine. Solid acid catalysts like alumina can also be effective. 2. Lower the reaction temperature: The dimerization reaction is often accelerated at higher temperatures. Performing the dehydration at the lowest effective temperature can significantly reduce the formation of the dimer. 3. Reduce the concentration of the acid catalyst: High concentrations of strong acids increase the likelihood of dimerization. Use the minimum amount of catalyst required to achieve a reasonable reaction rate.
Incomplete conversion of this compound. 1. Insufficient catalyst: The amount of acid catalyst may not be enough to facilitate complete dehydration. 2. Reaction time is too short: The reaction may not have been allowed to proceed to completion. 3. Presence of water: Excess water in the reaction mixture can shift the equilibrium back towards the starting material.1. Optimize catalyst loading: Incrementally increase the amount of catalyst, while monitoring for the onset of dimerization. 2. Increase reaction time: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC) to determine the optimal reaction time. 3. Ensure anhydrous conditions: Use dry glassware and solvents. If feasible, employ a Dean-Stark apparatus or other methods to remove water as it is formed.
Reaction mixture turns dark brown or black. This indicates decomposition or polymerization, which can be caused by excessively harsh reaction conditions, such as high temperatures or a high concentration of a strong acid.1. Lower the reaction temperature. 2. Use a milder acid catalyst as described above. 3. Shorten the reaction time to the minimum required for complete conversion of the starting material.
Difficulty in purifying 1,1-diphenylethylene from the reaction mixture. 1,1-diphenylethylene has a high boiling point, making distillation challenging. The presence of the dimer, which has an even higher boiling point, further complicates purification by distillation.[1]Utilize column chromatography: This is a highly effective method for separating the non-polar 1,1-diphenylethylene from the more polar starting material (this compound) and the high-molecular-weight dimer.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction during the dehydration of this compound, and how can I prevent it?

A1: The primary side reaction is the acid-catalyzed dimerization of the desired product, 1,1-diphenylethylene. This occurs when the initially formed alkene reacts with another molecule of itself in the presence of an acid catalyst. To prevent this, it is crucial to use milder reaction conditions. This can be achieved by:

  • Employing weaker acids such as potassium bisulfate (KHSO4).

  • Using a mixture of acids, for example, a cold (4°C) solution of concentrated acetic acid and concentrated sulfuric acid (4:1 v/v).[1]

  • Utilizing solid acid catalysts like alumina or zeolites, which can offer higher selectivity.

  • Minimizing the reaction temperature and the concentration of the acid catalyst.

Q2: Which acid catalysts can be used for the dehydration of this compound to minimize dimer formation?

A2: Several catalysts can be used to favor the formation of 1,1-diphenylethylene over its dimer. While strong mineral acids like sulfuric acid are effective for dehydration, they also promote dimerization. Milder alternatives include:

  • Potassium Bisulfate (KHSO4): A solid, acidic salt that can be used as a catalyst.

  • Iodine: Can be used as a catalyst for the dehydration of alcohols.

  • Alumina (Al2O3): A solid acid catalyst that is often used for dehydration reactions at high temperatures in the gas phase, but can also be adapted for liquid-phase reactions.

  • Zeolites: Microporous aluminosilicates that can act as shape-selective catalysts.

Q3: Can I use distillation to purify the 1,1-diphenylethylene product?

A3: While distillation is a common purification technique, it is often impractical for 1,1-diphenylethylene due to its high boiling point.[1] Furthermore, if a significant amount of the dimer has formed, its even higher boiling point makes separation by distillation very difficult. Column chromatography is the recommended method for purifying 1,1-diphenylethylene from the unreacted starting material and the dimer byproduct.[1]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. The starting material, this compound, is more polar than the product, 1,1-diphenylethylene. Therefore, the product will have a higher Rf value on the TLC plate. By spotting the reaction mixture alongside standards of the starting material and product, you can track the disappearance of the reactant and the appearance of the product.

Quantitative Data on Product Distribution

The following table summarizes the yield of 1,1-diphenylethylene versus its dimer under different catalytic conditions. Please note that direct comparative studies are limited in the literature, and these values are compiled from various sources.

CatalystTemperatureSolventMonomer Yield (%)Dimer/Byproduct ObservationsReference
Conc. H2SO4 / Acetic Acid (1:4 v/v)4°CDiethyl Ether~65% (crude product)Trace amounts of unidentified impurities observed by TLC.[1]
20% H2SO4RefluxNone67-70%Brownish residue contains polymerization and decomposition products.Organic Syntheses, Coll. Vol. 1, p.226 (1941)
30% H2SO4Not specifiedNot specified50-55%Lower yield attributed to ready polymerization of the hydrocarbon.Organic Syntheses, Coll. Vol. 1, p.226 (1941)

Experimental Protocols

Protocol 1: Dehydration using a Mixture of Acetic Acid and Sulfuric Acid

This protocol is adapted from a procedure for the synthesis of 1,1-diphenylethylene.[1]

  • Dissolve the crude this compound in a cold (4°C) solution of concentrated acetic acid and concentrated sulfuric acid (4:1 v/v).

  • After the addition, add cold water to the reaction mixture.

  • Extract the product into diethyl ether.

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).

  • Remove the solvent by rotary evaporation to yield the crude 1,1-diphenylethylene.

  • Purify the crude product by column chromatography.

Protocol 2: Dehydration using Potassium Bisulfate (KHSO4)

This is a general procedure for alcohol dehydration using KHSO4.

  • In a round-bottom flask equipped with a distillation apparatus, combine this compound and a catalytic amount of anhydrous potassium bisulfate (typically 5-10 mol%).

  • Heat the mixture gently. The product, 1,1-diphenylethylene, will distill as it is formed.

  • Monitor the temperature of the distillate to ensure that the starting material is not co-distilling.

  • The collected distillate can be further purified if necessary, for example, by washing with a dilute base to remove any acidic impurities, followed by drying and redistillation under reduced pressure.

Visualizations

Reaction Pathway and Dimerization Side Reaction

reaction_pathway cluster_dehydration Dehydration (Desired Reaction) cluster_dimerization Dimerization (Side Reaction) A This compound B Carbocation Intermediate A->B + H+ C 1,1-Diphenylethylene (Monomer) B->C - H+ D Dimer B->D + 1,1-Diphenylethylene C->B Protonation (leads to dimerization)

Caption: Dehydration of this compound and the competing dimerization pathway.

Troubleshooting Workflow for Low Monomer Yield

troubleshooting_workflow start Low Yield of 1,1-Diphenylethylene check_byproducts Analyze byproducts (TLC, GC/MS) start->check_byproducts high_dimer High Dimer Concentration check_byproducts->high_dimer Dimer is major byproduct unreacted_sm Unreacted Starting Material check_byproducts->unreacted_sm Starting material is major component solution_dimer1 Use milder acid (KHSO4, Iodine) high_dimer->solution_dimer1 solution_dimer2 Lower reaction temperature high_dimer->solution_dimer2 solution_dimer3 Decrease acid concentration high_dimer->solution_dimer3 solution_sm1 Increase catalyst loading unreacted_sm->solution_sm1 solution_sm2 Increase reaction time unreacted_sm->solution_sm2 solution_sm3 Ensure anhydrous conditions unreacted_sm->solution_sm3

Caption: A troubleshooting workflow for addressing low yields of 1,1-diphenylethylene.

References

Thin Layer Chromatography (TLC) monitoring of 1,1-Diphenylethanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals utilizing Thin Layer Chromatography (TLC) to monitor reactions involving 1,1-Diphenylethanol, such as its common acid-catalyzed dehydration to 1,1-diphenylethene.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of using TLC to monitor a this compound reaction? A1: TLC separates compounds based on their relative polarity. The stationary phase (typically silica gel) is polar, and the mobile phase (a solvent mixture) is less polar. Polar compounds adhere more strongly to the silica gel and travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf). This compound is a polar alcohol, while its dehydration product, 1,1-diphenylethene, is a less polar alkene. By spotting the reaction mixture on a TLC plate over time, you can visualize the disappearance of the starting material (lower Rf spot) and the appearance of the product (higher Rf spot).[1]

Q2: How do I choose an appropriate mobile phase (eluent) for this reaction? A2: A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate or dichloromethane.[2] A common initial ratio to try is 9:1 or 4:1 hexane:ethyl acetate. The goal is to achieve an Rf value for the starting material between 0.2 and 0.4, which typically provides good separation from the product.[3] If the spots are too high (Rf > 0.7), decrease the eluent's polarity (add more hexane). If the spots are too low (Rf < 0.2), increase the polarity (add more ethyl acetate).[4]

Q3: How can I visualize the spots on the TLC plate? Both this compound and its products are colorless. A3: Several methods are effective for visualizing these compounds:

  • UV Light (254 nm): This is the most common and non-destructive method. Both this compound and 1,1-diphenylethene are aromatic and will absorb UV light, appearing as dark spots on a TLC plate containing a fluorescent indicator.[5][6][7]

  • Iodine Chamber: Exposing the plate to iodine vapor will cause yellow-brown spots to appear, as iodine complexes with aromatic and unsaturated compounds.[8] The spots will fade over time, so they should be circled with a pencil immediately.

  • Potassium Permanganate (KMnO₄) Stain: This stain reacts with compounds that can be oxidized, such as alcohols and alkenes, typically producing yellow or brown spots on a purple background.[5]

  • p-Anisaldehyde Stain: This stain is effective for visualizing alcohols, often producing colored spots upon heating.[5]

Q4: What is a "co-spot" and why is it important? A4: A co-spot is a single lane on the TLC plate where you apply both the reaction mixture and a pure sample of the starting material (this compound). This helps to definitively identify the starting material spot in your reaction mixture, especially if multiple spots are present or if Rf values are very close.[9][10] If the reaction mixture contains starting material, the co-spot will appear as a single, elongated spot at the same height as the pure starting material.

Quantitative Data Summary

The retention factor (Rf) is dependent on the specific conditions (e.g., exact solvent composition, temperature, plate manufacturer). However, the relative order will remain consistent. 1,1-diphenylethene will always have a higher Rf value than this compound on a silica gel plate.

Compound NameStructurePolarityExpected Rf Value (8:2 Hexane:EtOAc)
This compound C₁₄H₁₄OHigh (Alcohol)~ 0.35
1,1-diphenylethene C₁₄H₁₂Low (Alkene)~ 0.70

Experimental Protocol: TLC Monitoring

Objective: To monitor the progress of the dehydration of this compound to 1,1-diphenylethene.

Materials:

  • Silica gel TLC plates with fluorescent indicator (e.g., SIL G/UV254).[11]

  • TLC developing chamber with a lid.

  • Mobile Phase: 8:2 mixture of hexane and ethyl acetate.

  • Capillary tubes for spotting.

  • Pencil and ruler.

  • UV lamp (254 nm).

  • Forceps.

  • Reaction mixture at various time points (t=0, t=x, etc.).

  • Reference solution of pure this compound.

Methodology:

  • Prepare the Chamber: Pour a small amount (~0.5 cm depth) of the 8:2 hexane:ethyl acetate mobile phase into the developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Close the lid and let it equilibrate for 5-10 minutes.

  • Prepare the TLC Plate: With a pencil, gently draw a straight origin line about 1 cm from the bottom of the TLC plate.[1] Mark three evenly spaced points on this line for spotting: 'S' (Starting Material), 'R' (Reaction Mixture), and 'C' (Co-spot).

  • Spot the Plate:

    • Using a capillary tube, touch it to the reference solution of this compound and briefly touch the tip to the 'S' mark on the origin line. Keep the spot as small as possible (1-2 mm diameter).[12]

    • Using a fresh capillary tube, spot the reaction mixture on the 'R' mark.

    • For the 'C' lane, first spot the starting material, then, using the reaction mixture capillary, spot directly on top of the first spot.

  • Develop the Plate: Using forceps, carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the origin line.[13] Close the lid and allow the solvent front to travel up the plate undisturbed.

  • Complete the Run: When the solvent front is about 1 cm from the top of the plate, remove it with forceps and immediately mark the position of the solvent front with a pencil.

  • Visualize and Analyze:

    • Allow the solvent to evaporate from the plate in a fume hood.

    • View the plate under a UV lamp (254 nm).[6] Circle any visible dark spots with a pencil.

    • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by spot) / (distance traveled by solvent front) .

    • Compare the spot(s) in the 'R' lane to the 'S' lane to determine the extent of the reaction.

Troubleshooting Guide

Question / IssuePossible Cause(s)Recommended Solution(s)
Why are my spots streaking or appearing as elongated blobs? The sample is too concentrated (overloaded).[9][13] The reaction mixture is highly acidic from the catalyst.Dilute your reaction sample with a suitable solvent (e.g., ethyl acetate) before spotting. Try adding 0.1-1% triethylamine to your mobile phase to neutralize the silica gel's acidity.[9]
I don't see any spots under the UV lamp. The sample concentration is too low.[9] The solvent level in the chamber was above the origin line, washing the sample away.[13]Concentrate the sample before spotting, or spot multiple times in the same location, allowing the solvent to dry between applications.[9] Ensure the solvent in the chamber is always below the pencil line.
All my spots are clustered at the bottom (low Rf). The mobile phase is not polar enough to move the compounds up the plate.[4][9]Increase the polarity of your eluent. For example, change the ratio from 9:1 hexane:ethyl acetate to 7:3 or 1:1.[3]
All my spots ran to the top of the plate (high Rf). The mobile phase is too polar.[4][9]Decrease the polarity of your eluent. For example, change the ratio from 8:2 hexane:ethyl acetate to 9.5:0.5.
My starting material and product spots are not well-separated. The chosen mobile phase does not have the right selectivity for this separation.Try a different solvent system. For instance, substitute ethyl acetate with dichloromethane or toluene in your mixture to alter the separation characteristics.[9]
I see an unexpected spot that isn't the starting material or the product. A side reaction may have occurred. Acid-catalyzed dehydration of alcohols can sometimes lead to rearrangements or ether formation.[14][15]This is a valid result. The presence of an unknown spot indicates the formation of a byproduct. Further analysis (e.g., column chromatography, NMR) would be needed to identify it.

Visualizations

TLC_Workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Development cluster_analysis Phase 3: Analysis prep_chamber Prepare & Equilibrate Developing Chamber prep_plate Draw Origin Line on TLC Plate prep_chamber->prep_plate spot_plate Spot Samples: Start (S), Reaction (R), Co-spot (C) prep_plate->spot_plate develop Place Plate in Chamber & Develop spot_plate->develop mark_front Remove Plate & Mark Solvent Front develop->mark_front visualize Dry & Visualize (e.g., UV Lamp) mark_front->visualize calculate Circle Spots & Calculate Rf Values visualize->calculate interpret Interpret Results: Compare R lane to S lane calculate->interpret decision decision interpret->decision end_reaction Work-up Reaction decision->end_reaction Yes continue_reaction Continue Reaction & Take Another TLC Sample decision->continue_reaction No

Caption: Experimental workflow for monitoring a reaction using TLC.

Troubleshooting_Logic p1 Problem: Streaking Spots c1a Cause: Sample Overloaded p1->c1a c1b Cause: Sample is Acidic p1->c1b p2 Problem: No Spots Visible c2a Cause: Sample Too Dilute p2->c2a c2b Cause: Solvent Line above Origin p2->c2b p3 Problem: Rf Too Low (<0.2) c3 Cause: Eluent Not Polar Enough p3->c3 p4 Problem: Rf Too High (>0.8) c4 Cause: Eluent Too Polar p4->c4 p5 Problem: Poor Separation c5 Cause: Incorrect Solvent Selectivity p5->c5 s1a Solution: Dilute Sample c1a->s1a s1b Solution: Add Base (e.g., Et3N) to Eluent c1b->s1b s2a Solution: Concentrate Sample or Multi-spot c2a->s2a s2b Solution: Re-run with Lower Solvent Level c2b->s2b s3 Solution: Increase Eluent Polarity c3->s3 s4 Solution: Decrease Eluent Polarity c4->s4 s5 Solution: Change Solvent System c5->s5

Caption: Logical relationships for troubleshooting common TLC issues.

References

Removing unreacted starting materials from 1,1-Diphenylethanol product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of unreacted starting materials from the 1,1-Diphenylethanol product.

Troubleshooting and FAQs

Q1: My final this compound product is an oil instead of a solid. How can I crystallize it?

A1: The oily nature of your product likely indicates the presence of impurities, such as unreacted starting materials (acetophenone, bromobenzene) or side-products, which can depress the melting point. To induce crystallization, you can try the following:

  • Trituration: Add a small amount of a non-polar solvent in which this compound is sparingly soluble, such as hexane or petroleum ether. Stir the mixture vigorously with a glass rod. This should wash away non-polar impurities and may induce the crystallization of your product.

  • Seed Crystal: If you have a small amount of pure, solid this compound, add a tiny crystal to your oil. This will act as a nucleus for crystallization.

  • Recrystallization: If the above methods fail, a full recrystallization is necessary. (See Experimental Protocols for a detailed procedure).

Q2: I performed a recrystallization, but my yield is very low. What went wrong?

A2: Low recovery after recrystallization can be due to several factors:

  • Using too much solvent: Dissolving your crude product in an excessive amount of hot solvent will keep a significant portion of it dissolved even after cooling. Use the minimum amount of hot solvent required to fully dissolve the solid.[1]

  • Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]

  • Inappropriate solvent choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[2] If the compound is too soluble in the chosen solvent at low temperatures, you will have a low yield.

Q3: After purification, my NMR/IR spectrum still shows peaks corresponding to the starting materials. What is the best way to remove them?

A3: The presence of starting material peaks in your spectra indicates incomplete purification. The best method for removal depends on the impurity:

  • Acetophenone: Being a ketone, acetophenone is more polar than this compound. Column chromatography is a highly effective method for separating these two compounds.[3]

  • Bromobenzene: This starting material is non-polar. It can be removed by careful washing of the ethereal extract of your product with water and brine during the work-up. If it persists, column chromatography is also effective.

Q4: How can I monitor the purity of my product during purification?

A4: Thin Layer Chromatography (TLC) is an excellent and rapid technique to monitor the purity of your this compound. By spotting your crude mixture, the purified product, and the starting materials on a TLC plate, you can visualize the separation and determine if your purification was successful. This compound is more polar than bromobenzene but less polar than acetophenone.

Data Presentation

The following table summarizes key quantitative data for this compound and its common starting materials.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)Solubility
This compound C₁₄H₁₄O198.2677-81[4][5]155 (at 12 mmHg)[4][6]~1.079[7]Insoluble in water; soluble in organic solvents like ethanol and chloroform.[8]
Acetophenone C₈H₈O120.1519-20[9][10]202[9][10][11][12]~1.03[10]Slightly soluble in water; soluble in acetone, benzene, chloroform, diethyl ether, ethanol.[9][11]
Bromobenzene C₆H₅Br157.01-31[13]156[13][14][15]~1.491[13]Insoluble in water; soluble in benzene, alcohol, ether, chloroform.[13][14][16]

Experimental Protocols

Recrystallization of this compound

This protocol is designed for the purification of crude this compound that is a solid or a semi-solid oil.

  • Solvent Selection: A good solvent for recrystallizing this compound is n-heptane or a mixed solvent system of ethanol and water.[5] The ideal solvent should dissolve the crude product completely at its boiling point and allow for the formation of crystals upon cooling.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.[1]

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the mouth of the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Column Chromatography of this compound

This method is effective for separating this compound from both more polar (acetophenone) and less polar (bromobenzene) impurities.[3]

  • Column Preparation:

    • Select a column of appropriate size for the amount of crude product.

    • Pack the column with silica gel as a slurry in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).[17]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluting solvent.

    • Carefully load the sample onto the top of the silica gel column.[17]

  • Elution:

    • Begin eluting the column with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate). Less polar compounds like bromobenzene will elute first.

    • Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the this compound. More polar impurities like acetophenone will remain on the column longer.

  • Fraction Collection and Analysis:

    • Collect the eluent in a series of fractions.

    • Analyze the fractions by TLC to identify those containing the pure this compound.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Workflow for Purifying this compound

PurificationWorkflow cluster_start Initial State cluster_analysis Analysis cluster_purification Purification Methods cluster_end Final Product CrudeProduct Crude this compound (Oil or Impure Solid) TLC TLC Analysis CrudeProduct->TLC Assess Purity Recrystallization Recrystallization TLC->Recrystallization Minor Impurities ColumnChromatography Column Chromatography TLC->ColumnChromatography Significant Impurities (Starting Materials) PureProduct Pure this compound (Crystalline Solid) Recrystallization->PureProduct ColumnChromatography->PureProduct

References

Troubleshooting low yield in the synthesis of 1,1-Diphenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 1,1-Diphenylethanol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Grignard reaction to synthesize this compound fails to initiate. What are the common causes and how can I resolve this?

A1: Failure of a Grignard reaction to initiate is a frequent issue, often stemming from the passivity of the magnesium surface or the presence of moisture.

  • Cause 1: Inactive Magnesium Surface: A layer of magnesium oxide can form on the magnesium turnings, preventing the reaction with the aryl halide.

    • Solution: Activate the magnesium surface by gently crushing the turnings with a glass rod (do not use a metal spatula) in the reaction flask to expose a fresh surface. Alternatively, adding a small crystal of iodine can chemically activate the surface; the reaction has initiated when the purple color of the iodine fades.[1][2]

  • Cause 2: Presence of Moisture: Grignard reagents are highly reactive and will be quenched by even trace amounts of water in the glassware, solvent, or starting materials.[1][3]

    • Solution: Ensure all glassware is rigorously dried overnight in an oven at >120°C or flame-dried under a vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen).[1] Solvents must be anhydrous. Diethyl ether and tetrahydrofuran (THF) are common solvents, with THF being preferred for less reactive halides due to its better stabilization of the Grignard reagent.[2]

Q2: The Grignard reaction starts, but my yield of this compound is consistently low. What are the likely side reactions, and how can they be minimized?

A2: Low yields are often due to competing side reactions that consume the Grignard reagent or the starting materials.

  • Cause 1: Wurtz Coupling: The primary side reaction is often the coupling of the Grignard reagent with the unreacted aryl halide (e.g., phenylmagnesium bromide reacting with bromobenzene) to form biphenyl.[3]

    • Solution: Minimize this by adding the aryl halide solution dropwise to the magnesium turnings. This maintains a low concentration of the aryl halide, reducing the chance of it reacting with the newly formed Grignard reagent.[1]

  • Cause 2: Enolization of the Ketone/Ester: If using a sterically hindered ketone or if the Grignard reagent is particularly bulky, it can act as a base and deprotonate the α-carbon of the carbonyl compound, leading to the formation of an enolate and recovery of the starting ketone after workup.

    • Solution: Add the ketone or ester solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation.[3] Using a less sterically hindered Grignard reagent can also mitigate this issue.[3]

  • Cause 3: Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[4] Ensure a sufficient reaction time and consider gentle reflux to drive the reaction to completion.[5]

Q3: I've completed the reaction, but I'm losing a significant amount of product during the workup. How can I optimize the purification process?

A3: Product loss during the workup and purification is a common source of low isolated yields.

  • Problem: Inefficient Quenching and Extraction: Improper quenching can lead to the formation of emulsions or degradation of the product.

    • Solution: Carefully quench the reaction by slowly adding the reaction mixture to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[3][4] This is generally preferred over strong acids like HCl, which can promote the elimination of the tertiary alcohol to form 1,1-diphenylethylene, especially if the product is prone to forming a stable carbocation.[3] Ensure thorough extraction of the aqueous layer with a suitable organic solvent like diethyl ether or ethyl acetate (perform at least 3 extractions).[3][4]

  • Problem: Difficulty in Crystallization/Purification: The crude product may be an oil or contain impurities that hinder crystallization.

    • Solution: Biphenyl is a common non-polar impurity that can be removed by trituration or recrystallization with a non-polar solvent like hexane or petroleum ether.[3] For purification of this compound, recrystallization from n-heptane has been reported to be effective.

Data Presentation

Table 1: Effect of Reaction Parameters on the Yield of 1,1-Diphenylethylene (via Dehydration of this compound)

Starting CarbonylGrignard ReagentSolventReaction Temperature (°C)Reaction TimeReported Yield of Dehydrated Product
AcetophenonePhenylmagnesium BromideDiethyl Ether/THF0 to Room Temperature30 min65% (crude)
AcetophenonePhenylmagnesium Bromide2-MethyltetrahydrofuranRoom Temperature to 803 hours96%

Note: The yields reported here are for the subsequent dehydrated product, 1,1-diphenylethylene, but serve as an indicator of the success of the initial Grignard reaction to form this compound.

Table 2: Thin Layer Chromatography (TLC) Data for Reaction Monitoring

CompoundTypical Mobile PhaseTypical Rf Value
AcetophenoneHexane/Dichloromethane (2:1 v/v)0.10
This compoundHexane/Dichloromethane (2:1 v/v)0.07
1,1-DiphenylethyleneHexane/Dichloromethane (2:1 v/v)0.72

Experimental Protocols

Protocol 1: Synthesis of this compound from Acetophenone

  • Preparation: All glassware must be flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Reagent Formation: Place magnesium turnings (1.1 equivalents) in a round-bottom flask. Add a small crystal of iodine. Prepare a solution of bromobenzene (1.05 equivalents) in anhydrous diethyl ether. Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color. Once initiated, add the remainder of the bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Acetophenone: Cool the Grignard reagent solution in an ice-water bath to 0°C.[6] Dissolve acetophenone (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.[6] A precipitate may form during the addition.[6]

  • Reaction Completion and Workup: After the addition is complete, allow the solution to warm to room temperature and stir for 25 minutes.[6] Cool the mixture back to 0°C and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.[6]

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization.

Protocol 2: Synthesis of this compound from Ethyl Acetate

  • Grignard Reagent Formation: Prepare phenylmagnesium bromide as described in Protocol 1, using 2.2 equivalents of bromobenzene and 2.2 equivalents of magnesium, as two equivalents of the Grignard reagent are required per equivalent of the ester.

  • Reaction with Ethyl Acetate: Cool the Grignard reagent solution in an ice-water bath. Add a solution of ethyl acetate (1.0 equivalent) in an equal volume of dry ether dropwise over approximately 12 minutes.[7]

  • Reaction Completion and Workup: After the addition, remove the cooling bath and continue stirring for an additional 10 minutes.[7] Cool the reaction flask again in an ice-water bath and slowly add a saturated ammonium chloride solution.[7]

  • Extraction and Purification: Decant the ether layer into a separatory funnel. Extract the remaining aqueous layer with diethyl ether. Combine the ether layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent to obtain the crude this compound. Purify by recrystallization.

Mandatory Visualizations

Troubleshooting_Low_Yield cluster_initiation Initiation Failure cluster_yield Low Reaction Yield cluster_workup Workup & Purification Issues Start Low Yield of This compound Observed Initiation_Issue Did the reaction initiate? Start->Initiation_Issue Low_Yield_Issue Reaction initiated, but yield is low. Initiation_Issue->Low_Yield_Issue Yes Inactive_Mg Cause: Inactive Mg Surface Solution: Activate Mg with iodine or crushing. Initiation_Issue->Inactive_Mg No Moisture Cause: Moisture Contamination Solution: Rigorously dry glassware and solvents. Initiation_Issue->Moisture No Workup_Issue Significant product loss during workup? Low_Yield_Issue->Workup_Issue No, crude yield is low Side_Reactions Cause: Side Reactions (e.g., Wurtz Coupling) Solution: Slow, dropwise addition of halide. Low_Yield_Issue->Side_Reactions Yes Incomplete_Reaction Cause: Incomplete Reaction Solution: Monitor with TLC, increase reaction time/temp. Low_Yield_Issue->Incomplete_Reaction Yes Enolization Cause: Enolization of Carbonyl Solution: Low temperature addition of carbonyl. Low_Yield_Issue->Enolization Yes Quenching_Problem Cause: Improper Quenching Solution: Use cold, saturated NH4Cl solution. Workup_Issue->Quenching_Problem Yes Purification_Problem Cause: Impurities Hindering Crystallization Solution: Recrystallize from appropriate solvent (e.g., n-heptane). Workup_Issue->Purification_Problem Yes Reaction_Pathway cluster_reactants Starting Materials cluster_main_pathway Desired Reaction Pathway cluster_side_reactions Side Reactions Bromobenzene Bromobenzene PhMgBr Phenylmagnesium Bromide (Grignard Reagent) Bromobenzene->PhMgBr + Mg, Ether Mg Mg Acetophenone Acetophenone Enolate Enolate Acetophenone->Enolate + PhMgBr (as base) Alkoxide Magnesium Alkoxide Intermediate PhMgBr->Alkoxide + Acetophenone Biphenyl Biphenyl (Wurtz Coupling) PhMgBr->Biphenyl + Bromobenzene Product This compound Alkoxide->Product H3O+ Workup

References

Technical Support Center: Interpreting NMR Spectra of 1,1-Diphenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering impurities in the NMR spectrum of 1,1-Diphenylethanol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My ¹H NMR spectrum of this compound shows unexpected peaks. What are the common impurities I should look for?

A1: When synthesizing this compound, particularly via a Grignard reaction with phenylmagnesium bromide and acetophenone, several impurities can arise.[1][2][3] The most common impurities include:

  • Unreacted Starting Materials: Benzophenone or acetophenone.

  • Byproducts of the Grignard Reaction: Biphenyl can form from the coupling of the Grignard reagent.[1]

  • Dehydration Product: 1,1-Diphenylethylene may be present if the reaction workup was acidic or involved heating.[2]

  • Solvent Residues: Residual solvents from the reaction or purification steps are common (e.g., diethyl ether, THF, hexanes, ethyl acetate).[4][5]

  • Water: A broad peak, which can be confirmed by a D₂O shake.[6]

Q2: How can I distinguish the ¹H NMR signals of this compound from its common impurities?

A2: You can distinguish the signals by their chemical shift (ppm), multiplicity (singlet, doublet, triplet, etc.), and integration. Below is a summary of expected ¹H NMR signals.

Q3: What are the characteristic ¹³C NMR peaks for this compound and its potential impurities?

A3: ¹³C NMR is particularly useful for identifying carbonyl impurities and distinguishing between sp² and sp³ carbons in the main compound and its byproducts.

Q4: I see a broad peak in my ¹H NMR spectrum. What could it be?

A4: A broad peak is often indicative of an exchangeable proton, such as the hydroxyl (-OH) group of this compound or residual water.[6] To confirm if the peak is from an -OH proton or water, you can perform a "D₂O shake." Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The broad peak should disappear or significantly decrease in intensity as the protons exchange with deuterium.[6] Another cause for broad peaks can be poor shimming of the NMR magnet or low sample solubility.[6]

Q5: My aromatic region (around 7-8 ppm) is very complex. How can I interpret it?

A5: The aromatic region often shows overlapping signals from this compound and any phenyl-containing impurities.[7] Carefully analyze the integration of this region to see if it accounts for the expected 10 protons of your product. If the integration is higher, other aromatic impurities are likely present. The splitting patterns can also be informative; for instance, monosubstituted benzene rings often show characteristic multiplets.[7]

Data Presentation: NMR Chemical Shifts

For ease of comparison, the following tables summarize the approximate ¹H and ¹³C NMR chemical shifts for this compound and its common impurities in CDCl₃. Chemical shifts can vary slightly depending on the solvent and concentration.

Table 1: ¹H NMR Chemical Shifts (ppm) in CDCl₃

CompoundMethyl (CH₃)Methylene/Methine (CH)Aromatic (Ar-H)Olefinic (=CH₂)Hydroxyl (OH)
This compound ~1.9 (s, 3H)[8]-~7.2-7.5 (m, 10H)[8]-~2.2 (s, 1H)
Benzophenone--~7.4-7.8 (m, 10H)[9][10]--
1,1-Diphenylethylene--~7.3 (m, 10H)[11]~5.4 (s, 2H)[11]-
Triphenylethylene-~7.0 (s, 1H)~7.1-7.4 (m, 15H)[12]--
Biphenyl--~7.3-7.6 (m, 10H)--

Table 2: ¹³C NMR Chemical Shifts (ppm) in CDCl₃

CompoundMethyl (CH₃)Quaternary (C)Aromatic (Ar-C)Olefinic (=C, =CH₂)Carbonyl (C=O)
This compound ~30~76 (C-OH)~125-128, ~147 (ipso)[13][14]--
Benzophenone--~128-132, ~137 (ipso)[15]-~197[15]
1,1-Diphenylethylene-~141 (ipso)~127-128~150 (=C), ~114 (=CH₂)-
Triphenylethylene--~127-130, ~140-144 (ipso)~127, ~141-
Biphenyl-~141 (ipso)~127-129--

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol outlines a standard laboratory procedure for synthesizing this compound, which is a common context for the impurities discussed.[2][3][16]

Materials:

  • Magnesium turnings

  • Iodine crystal (optional, for initiation)

  • Bromobenzene

  • Anhydrous diethyl ether or THF

  • Acetophenone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, dropping funnel, and drying tube (all oven-dried)

Procedure:

  • Preparation of Grignard Reagent: Place magnesium turnings in an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Add a small crystal of iodine if needed. A solution of bromobenzene in anhydrous diethyl ether is added dropwise via a dropping funnel. The reaction is initiated if the solution turns cloudy and begins to reflux. Once initiated, the remaining bromobenzene solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until most of the magnesium has reacted.

  • Reaction with Acetophenone: The Grignard reagent is cooled in an ice bath. A solution of acetophenone in anhydrous diethyl ether is then added dropwise from the dropping funnel. A precipitate will likely form.[2] After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 20-30 minutes.

  • Workup: The reaction mixture is again cooled in an ice bath and quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can then be purified further, typically by recrystallization or column chromatography, to remove byproducts like biphenyl.[1]

Mandatory Visualization

Below is a troubleshooting workflow for identifying impurities in the NMR spectrum of this compound.

NMR_Troubleshooting start Start: Analyze ¹H NMR Spectrum of this compound check_product_peaks Are characteristic product peaks present? (Singlet ~1.9 ppm, Multiplet ~7.3 ppm) start->check_product_peaks check_impurities Investigate Unexpected Peaks check_product_peaks->check_impurities Yes end_impure Impurity identified. Consider repurification. check_product_peaks->end_impure No, major peaks missing carbonyl_check Is there a peak in the ¹³C NMR around 190-200 ppm? check_impurities->carbonyl_check olefinic_check Are there peaks around 5.4 ppm (¹H) and/or 114 ppm (¹³C)? carbonyl_check->olefinic_check No carbonyl_impurity Impurity is likely Benzophenone or unreacted Acetophenone. carbonyl_check->carbonyl_impurity Yes broad_peak_check Is there a broad singlet present? olefinic_check->broad_peak_check No olefinic_impurity Impurity is likely 1,1-Diphenylethylene. olefinic_check->olefinic_impurity Yes biphenyl_check Is aromatic integration > 10H and complex pattern observed? broad_peak_check->biphenyl_check No d2o_shake Perform D₂O Shake broad_peak_check->d2o_shake Yes solvent_check Check for common solvent peaks (e.g., ether, ethyl acetate, etc.) end_pure Sample appears pure. Proceed with analysis. solvent_check->end_pure biphenyl_check->solvent_check No biphenyl_impurity Impurity may be Biphenyl. biphenyl_check->biphenyl_impurity Yes carbonyl_impurity->end_impure olefinic_impurity->end_impure peak_disappears Peak is -OH or H₂O. d2o_shake->peak_disappears peak_disappears->biphenyl_check biphenyl_impurity->end_impure

Caption: Troubleshooting workflow for NMR impurity identification.

References

Technical Support Center: Dehydration of 1,1-Diphenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the acid-catalyzed dehydration of 1,1-diphenylethanol to 1,1-diphenylethylene.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the dehydration of this compound?

The dehydration of this compound, a tertiary alcohol, typically proceeds through an E1 (unimolecular elimination) mechanism.[1][2] The reaction involves three key steps:

  • Protonation: A strong acid protonates the hydroxyl (-OH) group, converting it into a good leaving group (-OH2+).[1][2]

  • Carbocation Formation: The protonated alcohol loses a water molecule to form a stable tertiary benzylic carbocation. The stability of this intermediate is a primary reason the reaction proceeds readily.[1]

  • Deprotonation: A weak base (like water or the conjugate base of the acid) removes a proton from an adjacent carbon, forming the alkene double bond.[2]

E1_Mechanism reactant_node reactant_node intermediate_node intermediate_node product_node product_node reagent_node reagent_node A This compound B {Protonated Alcohol | (+OH2)} A->B + H+ C {Tertiary Carbocation | (+)} B->C - H2O D 1,1-Diphenylethylene C->D - H+ H_plus H+ H2O_out - H2O H_out - H+

Caption: The E1 mechanism for this compound dehydration.

Q2: What are the most common side reactions and byproducts?

The most significant side reaction is the acid-catalyzed dimerization of the product, 1,1-diphenylethylene.[3] The highly reactive alkene can be protonated by the acid catalyst to form the same stable carbocation intermediate, which then attacks another molecule of the alkene, leading to dimers or even polymers.[4] At lower temperatures, intermolecular dehydration can occur between two alcohol molecules to form an ether, though this is less common for tertiary alcohols compared to primary ones.[2]

Q3: Why is purification of 1,1-diphenylethylene often challenging?

1,1-diphenylethylene has a high boiling point, which makes purification by simple or fractional distillation impractical in a standard laboratory setting.[5][6] Furthermore, heating the crude product mixture, which still contains an acid catalyst, can promote dimerization and reduce the final yield.[4] Therefore, column chromatography is the recommended method for purification.[5][7]

Troubleshooting Guide

Problem: My reaction yield is very low or I recovered only starting material.

This is a common issue that can point to several potential causes. Use the following decision tree and table to diagnose the problem.

Troubleshooting_Low_Yield problem problem check check cause cause solution solution start Low or No Yield tlc Analyze crude product with TLC start->tlc cause1 Mostly Starting Material (Incomplete Reaction) tlc->cause1 High Rf spot absent or faint cause2 Multiple Spots / Streaking (Significant Side Reactions) tlc->cause2 Desired product spot is weak amidst other spots cause3 Product present in crude, but lost after purification tlc->cause3 Clean product spot in crude sample solution1a Increase reaction temperature or time. Monitor progress with TLC. cause1->solution1a solution1b Use a stronger acid catalyst (e.g., concentrated H2SO4). cause1->solution1b solution1c Ensure catalyst is active (use fresh acid). cause1->solution1c solution2a Lower reaction temperature. cause2->solution2a solution2b Use a milder catalyst system (e.g., solid acid like Montmorillonite K10). cause2->solution2b solution2c Reduce reaction time. cause2->solution2c solution3a Avoid distillation due to high boiling point and risk of dimerization. cause3->solution3a solution3b Use column chromatography for purification. cause3->solution3b

Caption: A decision tree for troubleshooting low yield results.

Potential Cause Recommended Solution(s) Explanation
Incomplete Reaction Increase temperature or reaction time. Use a stronger or fresh acid catalyst (e.g., concentrated H₂SO₄).The activation energy for dehydration was not met, or the catalyst was not sufficiently active. Tertiary alcohols dehydrate under milder conditions than primary or secondary alcohols, but still require heat.[2]
Catalyst Degradation Use a fresh bottle of acid or a different catalyst.Acids can absorb atmospheric moisture over time, reducing their effectiveness.
Excessive Side Reactions Lower the reaction temperature. Reduce reaction time. Use a milder or solid acid catalyst (e.g., Amberlyst-15, Montmorillonite K10).[4]High heat and strong acid concentration promote the dimerization of the 1,1-diphenylethylene product.[3][4] Solid acids can sometimes offer higher selectivity.
Product Loss During Workup Neutralize the acid catalyst during the workup before solvent removal. Avoid distillation for purification.Residual acid can cause product degradation upon heating. Due to the high boiling point of the product, distillation is often inefficient and can lead to decomposition.[5][6]
Moisture in Reagents Use anhydrous solvents and ensure glassware is thoroughly dried.Water can interfere with the protonation step and shift the equilibrium back towards the starting material.[8]

Problem: My final product is an impure oil, and I can't get it to crystallize.

1,1-diphenylethylene is a colorless oil at room temperature. Impurities, especially dimer byproducts, can result in a yellow or brown oil.[7]

  • Solution: Purification via column chromatography is highly effective. A non-polar eluent system, such as hexane/dichloromethane, can separate the non-polar 1,1-diphenylethylene from the more polar residual alcohol and the much larger dimer byproducts.[7]

Experimental Protocols & Data

Protocol 1: Acid-Catalyzed Dehydration of this compound

This protocol is adapted from procedures demonstrated in organic chemistry laboratory settings.[6][7]

  • Reaction Setup: In a round-bottom flask, dissolve this compound in a cold (0-4 °C) solution of concentrated acetic acid and concentrated sulfuric acid (a common ratio is 4:1 v/v).

  • Reaction: Stir the mixture at a low temperature. The reaction is often rapid for this substrate. Monitor the reaction's progress by taking small aliquots and analyzing them with Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully pour the cold reaction mixture into a beaker of ice water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the crude product into an organic solvent like diethyl ether or dichloromethane. Perform two to three extractions to maximize recovery.

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Evaporation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent using a rotary evaporator to yield the crude product as a pale yellow or brown oil.[7]

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Prepare a slurry of silica gel (60-200 μm) in the eluting solvent (e.g., hexane/dichloromethane 2:1 v/v).[7] Pour the slurry into a chromatography column.

  • Sample Loading: Dissolve the crude oil in a minimal amount of the eluent and carefully apply it to the top of the silica gel column.

  • Elution: Begin eluting the sample through the column, collecting fractions in separate test tubes.

  • Analysis: Analyze the collected fractions using TLC to identify which ones contain the pure 1,1-diphenylethylene. The product is non-polar and should elute relatively quickly.

  • Solvent Removal: Combine the pure fractions and remove the solvent via rotary evaporation to obtain the purified product.

Experimental_Workflow step_node step_node process_node process_node check_node check_node final_node final_node A 1. Reaction Setup (Alcohol + Acid Catalyst) B 2. Heating & Stirring A->B C 3. Monitor by TLC B->C C->B Incomplete D 4. Reaction Workup (Quench, Extract, Wash) C->D Complete E 5. Dry & Evaporate Solvent D->E F Crude Product (Oil) E->F G 6. Purification (Column Chromatography) F->G H Pure 1,1-Diphenylethylene G->H

Caption: General workflow for the synthesis and purification of 1,1-diphenylethylene.

Table 1: Comparison of Catalytic Systems for Alcohol Dehydration
Catalyst SystemTypical TemperaturePhaseAdvantagesPotential Issues
Conc. H₂SO₄ / H₃PO₄ 25 - 140 °C[2]HomogeneousInexpensive, readily available, effective.Strong acids can cause significant dimerization and charring; difficult to remove from the reaction mixture.[9][10]
p-Toluenesulfonic Acid (TsOH) 180 - 250 °C[10]HomogeneousSolid, easier to handle than sulfuric acid.Can still cause side reactions; high temperatures may be required.[10]
Solid Acids (e.g., Amberlyst-15, Zeolites) 90 - 150 °C[11]HeterogeneousEasily separated from the reaction mixture by filtration, potentially reusable, can offer higher selectivity.May have lower activity than homogeneous acids, requiring higher temperatures or longer reaction times.
Metal Triflates (e.g., Hf(OTf)₄) ~180 °C[12]HomogeneousHighly active at lower temperatures for some alcohols.[12]Expensive, sensitive to moisture.

References

Scaling up the synthesis of 1,1-Diphenylethanol for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the laboratory-scale synthesis of 1,1-Diphenylethanol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Grignard reaction.

ProblemPotential CauseSuggested Solution
Low or No Product Yield Presence of water: Grignard reagents are highly reactive with water, which will quench the reagent and prevent it from reacting with the carbonyl compound.[1]Ensure all glassware is thoroughly dried (e.g., oven-dried or flame-dried under vacuum) and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Poor quality of Grignard reagent: The Grignard reagent may have degraded during storage or was not successfully prepared.Use freshly prepared Grignard reagent or titrate a commercially available solution to determine its exact concentration before use.
Side reactions: Competing reactions, such as the formation of benzene from the reaction of phenylmagnesium bromide with trace amounts of water, can reduce the yield of the desired product.[1]Maintain strictly anhydrous conditions. Add the carbonyl compound dropwise to the Grignard reagent to minimize side reactions.
Formation of Biphenyl Impurity Wurtz-type coupling: The Grignard reagent (phenylmagnesium bromide) can react with unreacted bromobenzene.Add the bromobenzene solution slowly and dropwise to the magnesium turnings during the preparation of the Grignard reagent. This helps to keep the concentration of bromobenzene low.
Milky or Cloudy Appearance of the Final Product Incomplete quenching or workup: Magnesium salts may not have been fully dissolved or removed during the workup procedure.Ensure thorough quenching with a saturated aqueous solution of ammonium chloride. Perform multiple extractions with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) to ensure complete separation of the product from the aqueous layer.
Product is an Oil Instead of a Solid Presence of impurities: Residual solvent or byproducts can lower the melting point of the final product.Purify the product by recrystallization from a suitable solvent such as n-heptane, or by vacuum distillation.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound via a Grignard reaction?

A1: The most common laboratory syntheses of this compound involve the reaction of a Grignard reagent with a carbonyl compound. The two primary routes are:

  • Reaction of phenylmagnesium bromide (C₆H₅MgBr) with acetophenone (C₆H₅COCH₃) .[2][3]

  • Reaction of two equivalents of phenylmagnesium bromide (C₆H₅MgBr) with ethyl acetate (CH₃COOC₂H₅) .[3][4]

Q2: Why are anhydrous conditions so critical for this reaction?

A2: Grignard reagents, such as phenylmagnesium bromide, are very strong bases and will react readily with any source of acidic protons, including water. If water is present, the Grignard reagent will be protonated to form benzene, rendering it unable to react with the intended carbonyl compound and significantly reducing the yield of this compound.[1]

Q3: My reaction mixture turned a dark, cloudy color. Is this normal?

A3: Yes, a cloudy, grayish-brown appearance is often observed during the formation of the Grignard reagent and is indicative of a successful reaction initiation.

Q4: How can I confirm the presence of my product during the reaction and workup?

A4: Thin-Layer Chromatography (TLC) is a useful technique to monitor the progress of the reaction. You can spot the reaction mixture alongside your starting materials on a TLC plate. The disappearance of the starting material spot and the appearance of a new spot corresponding to this compound indicate that the reaction is proceeding. The Rf value for this compound is typically lower than that of less polar side products like biphenyl. For example, in a hexane/dichloromethane (2:1 v/v) eluent system, the Rf of this compound is approximately 0.07, while acetophenone is 0.10.[5]

Q5: What is the best method to purify the crude this compound?

A5: The crude product can be purified by several methods. Recrystallization from a non-polar solvent like n-heptane is a common and effective method. Vacuum distillation is another option for purification.

Experimental Protocols

Protocol 1: Synthesis from Acetophenone and Phenylmagnesium Bromide

This protocol is adapted from a standard laboratory procedure.[2][5]

1. Preparation of Phenylmagnesium Bromide (Grignard Reagent):

  • Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, all under an inert atmosphere (nitrogen or argon).

  • Add anhydrous diethyl ether or tetrahydrofuran (THF) to cover the magnesium.

  • Prepare a solution of bromobenzene in the anhydrous solvent and add it to the dropping funnel.

  • Add a small portion of the bromobenzene solution to the magnesium to initiate the reaction. Initiation is indicated by the appearance of cloudiness, bubbling, and a gentle reflux.

  • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, continue to stir the mixture for an additional 15-30 minutes to ensure complete formation of the Grignard reagent.

2. Reaction with Acetophenone:

  • Prepare a solution of acetophenone in the anhydrous solvent.

  • Cool the Grignard reagent solution in an ice bath.

  • Add the acetophenone solution dropwise to the cooled Grignard reagent with vigorous stirring. The reaction is exothermic.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 25 minutes.[5]

3. Workup and Isolation:

  • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with two additional portions of the organic solvent.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to yield the crude this compound.

4. Purification:

  • Purify the crude product by recrystallization from n-heptane or by vacuum distillation.

Protocol 2: Synthesis from Ethyl Acetate and Phenylmagnesium Bromide

This protocol is based on the reaction of a Grignard reagent with an ester.[4]

1. Preparation of Phenylmagnesium Bromide:

  • Follow the same procedure as described in Protocol 1. Note that two equivalents of the Grignard reagent will be needed for every one equivalent of ethyl acetate.

2. Reaction with Ethyl Acetate:

  • Prepare a solution of dry ethyl acetate in the anhydrous solvent.

  • Cool the Grignard reagent solution in an ice bath.

  • Add the ethyl acetate solution dropwise to the cooled Grignard reagent with vigorous stirring over a period of about 12 minutes.[4]

  • After the addition is complete, remove the cooling bath and continue stirring for an additional 10 minutes.[4]

3. Workup and Isolation:

  • Follow the same workup procedure as described in Protocol 1.

4. Purification:

  • Purify the crude product by recrystallization from n-heptane or by vacuum distillation.

Data Presentation

Table 1: Reaction Conditions and Reported Yields for the Synthesis of this compound from Acetophenone

Reaction TemperatureReaction TimeSolventReported YieldReference
0 °C to Room Temperature30 minutesDiethyl Ether / THF~65% (crude)[5]
80 °C3 hours2-Methyltetrahydrofuran94-95%[6]
40 °C8 hours2-Methyltetrahydrofuran90%[6]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis A Preparation of Phenylmagnesium Bromide B Reaction with Carbonyl Compound A->B C Quenching and Workup B->C D Purification C->D E Characterization D->E F This compound E->F G Acetophenone or Ethyl Acetate G->B H Bromobenzene + Mg H->A I Saturated aq. NH4Cl I->C J Recrystallization or Vacuum Distillation J->D K NMR, IR, Melting Point K->E

Caption: Experimental workflow for the synthesis of this compound.

reaction_troubleshooting Troubleshooting Logic for Low Yield start Low Yield of This compound check_water Check for Presence of Water start->check_water Possible Cause check_reagent Verify Grignard Reagent Quality start->check_reagent Possible Cause check_side_reactions Investigate Side Reactions start->check_side_reactions Possible Cause solution_water Ensure Anhydrous Conditions check_water->solution_water Solution benzene Benzene Formation (byproduct) check_water->benzene solution_reagent Use Fresh or Titrated Reagent check_reagent->solution_reagent Solution solution_side_reactions Optimize Reaction Conditions check_side_reactions->solution_side_reactions Solution wurtz Biphenyl Formation (byproduct) check_side_reactions->wurtz

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Storage and handling recommendations for 1,1-Diphenylethanol to ensure stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,1-Diphenylethanol. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its stability?

A1: To ensure stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] The container should be kept tightly closed and protected from light.[2] While some suppliers recommend storage at room temperature (preferably cool), others suggest a temperature range of 0-8°C for optimal long-term stability.[2][3] It has a shelf life of approximately 2 years under these recommended conditions.[1]

Q2: What personal protective equipment (PPE) is recommended when handling this compound?

A2: When handling this compound, it is important to use appropriate personal protective equipment to avoid contact with skin, eyes, or clothing.[2] Recommended PPE includes chemical-resistant gloves (such as nitrile or neoprene), protective goggles or a face shield, and a lab coat.[4][5] In cases where dust may be generated, a type N95 (US) or type P1 (EU EN 143) dust mask should be used.

Q3: Is this compound compatible with all common laboratory solvents and reagents?

A3: No, this compound is incompatible with certain substances. It should be kept away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2][6] Contact with these materials can lead to hazardous reactions.

Q4: What are the signs of decomposition or instability in a sample of this compound?

A4: this compound is a white to off-white or brown solid.[3] Signs of decomposition could include a significant change in color, the appearance of a liquid phase (if stored as a solid), or an unusual odor. Under acidic conditions and heat, it can undergo dehydration to form 1,1-diphenylethene.[7]

Q5: How should I dispose of waste this compound?

A5: Waste this compound and its contaminated packaging should be disposed of in accordance with local, state, and federal regulations. It is recommended to contact a licensed professional waste disposal service.[5]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Unexpected reaction results or low yield Sample degradation due to improper storage.1. Verify that the storage conditions (temperature, light exposure, container seal) meet the recommendations. 2. Check the age of the compound; its shelf life is typically around 2 years.[1] 3. Perform a purity analysis (e.g., GC, melting point) on the starting material. The melting point should be in the range of 77-81°C.[8]
Discoloration of the solid material Exposure to light, air, or incompatible substances.1. Ensure the container is opaque or stored in a dark place.[2] 2. Confirm the container is tightly sealed to minimize air exposure.[2] 3. Review the experimental setup to ensure no incompatible materials were introduced.
Solid has become oily or clumped Absorption of moisture or melting due to high temperatures.1. Store in a desiccator to maintain a dry environment. 2. Check the storage temperature to ensure it is within the recommended range.

Quantitative Data Summary

Parameter Value Source
Appearance White to off-white crystalline powder/solid[1][9]
Recommended Storage Temperature Room temperature (cool) or 0-8°C[2][3]
Melting Point 77 - 81 °C[8][9]
Boiling Point 155 °C / 12 mmHg[6]
Solubility Insoluble in water; soluble in organic solvents like ethanol and chloroform.[1]
Shelf Life ~2 years under recommended storage conditions[1]

Experimental Protocols

Protocol: Stability Assessment of this compound via Melting Point Determination

Objective: To assess the stability and purity of a this compound sample by measuring its melting point.

Materials:

  • This compound sample

  • Melting point apparatus

  • Capillary tubes (open at one end)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Methodology:

  • Sample Preparation: If the this compound sample consists of large crystals, gently grind a small amount into a fine powder using a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the closed end.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating and Observation:

    • Set the apparatus to heat at a moderate rate (e.g., 10-15°C per minute) until the temperature is about 15-20°C below the expected melting point (77-81°C).

    • Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire solid has melted into a clear liquid (the end of the melting range).

  • Analysis:

    • A sharp melting range that falls within the literature value (77-81°C) indicates a high-purity, stable sample.

    • A broad or depressed melting range suggests the presence of impurities, which may be due to decomposition.

Visual Troubleshooting Workflow

TroubleshootingWorkflow start Issue: Unexpected Experimental Results (e.g., low yield, side products) check_storage Step 1: Verify Storage Conditions start->check_storage check_temp Is it stored in a cool, dry, dark place? check_storage->check_temp check_seal Is the container tightly sealed? check_temp->check_seal Yes remedy_storage Solution: Rectify storage conditions. Store in a cool, dry, dark place with a tight seal. check_temp->remedy_storage No purity_analysis Step 2: Perform Purity Analysis (e.g., Melting Point, GC) check_seal->purity_analysis Yes check_seal->remedy_storage No mp_check Is the melting point sharp and within 77-81°C? purity_analysis->mp_check incompatibility_check Step 3: Check for Incompatibilities mp_check->incompatibility_check Yes remedy_purity Solution: Purify the material (e.g., recrystallization) or obtain a new batch. mp_check->remedy_purity No reagent_check Were strong oxidizers or acids used in the reaction? incompatibility_check->reagent_check remedy_incompatibility Solution: Redesign experiment to avoid incompatible reagents. reagent_check->remedy_incompatibility Yes success Problem Likely Resolved reagent_check->success No

Caption: Troubleshooting workflow for unexpected experimental results.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 1,1-Diphenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1,1-Diphenylethanol is a tertiary alcohol with significant applications in organic synthesis, serving as a precursor and intermediate in the production of various valuable compounds. Its synthesis is a common topic in organic chemistry, with several established routes. This guide provides a detailed comparison of the most prevalent synthesis methodologies, focusing on the Grignard reaction with various starting materials. Experimental data, detailed protocols, and a comparative workflow are presented to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthesis Routes

The primary method for synthesizing this compound is the Grignard reaction, a robust and versatile tool for carbon-carbon bond formation. Three common variations of this reaction, differing in their starting carbonyl compound, are compared below. While the Friedel-Crafts reaction is a cornerstone of aromatic chemistry, a direct and efficient synthesis of this compound via this method is not prominently reported in the literature, likely due to the propensity for carbocation rearrangements and other side reactions under typical Friedel-Crafts conditions.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the different Grignard synthesis routes to this compound. It is important to note that yields can be highly dependent on specific reaction conditions and purification methods.

Synthesis RouteStarting MaterialsGrignard ReagentReaction TimeReaction Temperature (°C)Reported Yield of this compound or Subsequent Product
Grignard Route 1 AcetophenonePhenylmagnesium bromide30 min0 to Room Temp~65% (of dehydrated product)[1]
Grignard Route 2 AcetophenonePhenylmagnesium bromide3 - 8 h65 - 8092-96% (of dehydrated product)[2]
Grignard Route 3 BenzophenoneMethylmagnesium bromideNot SpecifiedNot SpecifiedNot Specified
Grignard Route 4 Ester (e.g., Ethyl Acetate)Phenylmagnesium bromide4 h65Up to 75% (of this compound)[1]

Experimental Protocols

Detailed experimental methodologies for the key synthesis routes are provided below. These protocols are based on literature procedures and should be adapted with appropriate safety precautions.

Grignard Synthesis of this compound from Acetophenone and Phenylmagnesium Bromide

This procedure involves the reaction of a commercially available Grignard reagent with acetophenone.

Materials:

  • Acetophenone

  • Phenylmagnesium bromide solution (e.g., 1.0 M in THF)[3]

  • Anhydrous diethyl ether or THF[3]

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard glassware for anhydrous reactions (three-necked flask, dropping funnel, condenser, drying tube)

  • Magnetic stirrer and heating mantle

Procedure:

  • Set up a flame-dried three-necked flask equipped with a magnetic stirrer, a dropping funnel, a condenser with a drying tube, and a nitrogen inlet.

  • Under a nitrogen atmosphere, add a solution of acetophenone in anhydrous diethyl ether to the flask.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add the phenylmagnesium bromide solution from the dropping funnel to the stirred acetophenone solution over a period of 5-10 minutes.[3]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for an additional 25 minutes.[3]

  • Cool the reaction mixture again to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization or column chromatography.

Grignard Synthesis of this compound from an Ester and Phenylmagnesium Bromide

This method utilizes an ester as the carbonyl source, which reacts with two equivalents of the Grignard reagent.

Materials:

  • Ester (e.g., methyl benzoate or ethyl acetate)

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous Tetrahydrofuran (THF)[1]

  • Copper(I) oxide (optional, as catalyst)[1]

  • Saturated aqueous ammonium chloride solution[1]

  • Ethyl acetate for extraction[1]

  • Anhydrous sodium sulfate[1]

Procedure:

  • In a flame-dried three-necked flask equipped with a magnetic stirrer, condenser, and dropping funnel, place magnesium turnings.

  • Prepare the Grignard reagent by slowly adding a solution of bromobenzene in anhydrous THF to the magnesium turnings. The reaction is initiated, if necessary, with a small crystal of iodine or gentle heating.

  • Once the Grignard reagent formation is complete, add the ester (dissolved in anhydrous THF) dropwise to the reaction mixture.[1]

  • If using a catalyst like CuO, it should be added before the ester.[1]

  • Heat the reaction mixture to 65 °C and maintain for 4 hours, monitoring the progress by TLC.[1]

  • After the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride solution.[1]

  • Extract the product with ethyl acetate, and dry the combined organic layers over anhydrous sodium sulfate.[1]

  • Filter and evaporate the solvent to obtain the crude this compound, which can be further purified.

Synthesis Routes Comparison Diagram

The following diagram illustrates the logical relationship between the different Grignard synthesis pathways to this compound.

Synthesis_Comparison Synthesis Routes to this compound cluster_SM Starting Materials cluster_GR Grignard Reagents Acetophenone Acetophenone Grignard Grignard Reaction Acetophenone->Grignard Route 1 & 2 Benzophenone Benzophenone Benzophenone->Grignard Route 3 Ester Ester (e.g., Ethyl Acetate) Ester->Grignard Route 4 (2 equiv. PhMgBr) PhMgBr Phenylmagnesium Bromide PhMgBr->Grignard MeMgBr Methylmagnesium Bromide MeMgBr->Grignard Product This compound Grignard->Product

Caption: Comparative workflow of Grignard synthesis routes to this compound.

References

Validating the Structure of 1,1-Diphenylethanol: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers on the structural elucidation of 1,1-diphenylethanol using key spectroscopic techniques. This guide provides a comparative analysis with structurally related compounds, detailed experimental protocols, and clear data interpretation.

The precise determination of a molecule's structure is a cornerstone of chemical research and drug development. For a compound like this compound, a tertiary alcohol with two phenyl groups, a combination of spectroscopic methods provides an unambiguous confirmation of its chemical identity. This guide details the validation of this compound's structure through ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, and compares its spectral features with those of two related compounds: benzophenone and 1,1-diphenylethylene.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its structural alternatives.

Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound 1.87s3H-CH₃
5.52s1H-OH
7.20t2HAr-H
7.31dd4HAr-H
7.46d4HAr-H
Benzophenone 7.45-7.65m6HAr-H
7.75-7.85m4HAr-H
1,1-Diphenylethylene 5.40s2H=CH₂
7.25-7.40m10HAr-H

Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
This compound 31.5-CH₃
76.0C-OH
126.5Ar-C
127.4Ar-C
128.4Ar-C
145.4Ar-C (quaternary)
Benzophenone 128.3Ar-C
130.1Ar-C
132.5Ar-C
137.6Ar-C (quaternary)
196.7C=O
1,1-Diphenylethylene 114.2=CH₂
127.5Ar-C
128.3Ar-C
129.8Ar-C
141.2Ar-C (quaternary)
150.2=C(Ph)₂

Table 3: IR Spectroscopy Data (KBr Pellet)

CompoundWavenumber (cm⁻¹)Functional Group
This compound 3400-3600 (broad)O-H stretch
3000-3100C-H stretch (aromatic)
2850-3000C-H stretch (aliphatic)
1495, 1445C=C stretch (aromatic)
1060C-O stretch
Benzophenone 3000-3100C-H stretch (aromatic)
1660C=O stretch (conjugated)
1595, 1445C=C stretch (aromatic)
1,1-Diphenylethylene 3000-3100C-H stretch (aromatic)
1630C=C stretch (alkene)
1600, 1490C=C stretch (aromatic)

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 198 [M]⁺183 [M-CH₃]⁺, 105 [C₆H₅CO]⁺, 77 [C₆H₅]⁺, 43 [CH₃CO]⁺[1]
Benzophenone 182 [M]⁺105 [C₆H₅CO]⁺, 77 [C₆H₅]⁺
1,1-Diphenylethylene 180 [M]⁺165 [M-CH₃]⁺, 103, 77 [C₆H₅]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • Sample Preparation: Approximately 10-20 mg of the sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[2]

  • ¹H NMR Acquisition: The instrument was tuned and shimmed. A standard single-pulse experiment was used with a pulse angle of 30 degrees and a relaxation delay of 1 second. 16 scans were acquired.

  • ¹³C NMR Acquisition: A proton-decoupled pulse program was used. A pulse angle of 45 degrees and a relaxation delay of 2 seconds were employed. Typically, 1024 scans were accumulated for each sample to achieve a good signal-to-noise ratio.[3]

  • Data Processing: The free induction decay (FID) was Fourier transformed, and the resulting spectrum was phase- and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectra were obtained using an FT-IR spectrometer.

  • Sample Preparation: A small amount of the solid sample (1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.[4]

  • Data Acquisition: A background spectrum of the empty sample compartment was recorded. The KBr pellet was then placed in the sample holder, and the sample spectrum was acquired over the range of 4000-400 cm⁻¹. Typically, 32 scans were co-added at a resolution of 4 cm⁻¹.[5][6]

  • Data Processing: The sample spectrum was ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectra were recorded on a mass spectrometer using electron ionization (EI).

  • Sample Introduction: A small amount of the sample was introduced into the ion source via a direct insertion probe or after separation by gas chromatography.

  • Ionization: The sample was ionized using a 70 eV electron beam.[1]

  • Mass Analysis: The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight analyzer.

  • Data Acquisition: The detector measured the abundance of each ion, and the data was plotted as a mass spectrum.

Logical Workflow for Spectroscopic Validation

The following diagram illustrates the logical workflow for validating the structure of a compound like this compound using spectroscopic methods.

Spectroscopic_Validation_Workflow cluster_sample Sample Preparation cluster_validation Structure Validation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Integration Splitting Patterns NMR->NMR_Data IR_Data Characteristic Frequencies (O-H, C=C, C-O) IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure Proposed Structure: This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure Confirmation Structure Confirmed Structure->Confirmation

Caption: Workflow for spectroscopic structure validation.

Conclusion

The combined data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and unambiguous validation of the structure of this compound. The presence of the hydroxyl group is clearly indicated by the characteristic broad O-H stretch in the IR spectrum and the exchangeable proton signal in the ¹H NMR spectrum. The methyl group and the two phenyl groups are also readily identified by their respective signals in both ¹H and ¹³C NMR. The molecular weight is confirmed by the molecular ion peak in the mass spectrum, and the fragmentation pattern is consistent with the proposed structure. By comparing this data with that of benzophenone and 1,1-diphenylethylene, the unique spectral features of this compound become even more apparent, highlighting the power of these spectroscopic methods in structural elucidation.

References

A Comparative Guide to the Substitution Reactivity of 1,1-Diphenylethanol and Triphenylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1,1-diphenylethanol and triphenylmethanol in the context of nucleophilic substitution reactions. Understanding the reactivity of these two tertiary alcohols is crucial for synthetic chemists in designing reaction pathways and predicting product outcomes. This document details the underlying mechanistic principles, presents a qualitative comparison of their reaction rates, and provides detailed experimental protocols for their conversion to the corresponding alkyl halides.

Executive Summary

Both this compound and triphenylmethanol are tertiary alcohols that readily undergo nucleophilic substitution reactions via a unimolecular (SN1) mechanism. This pathway proceeds through the formation of a carbocation intermediate. The rate of these reactions is primarily determined by the stability of this intermediate. Due to greater resonance stabilization, the triphenylmethyl carbocation is more stable than the 1,1-diphenylethyl carbocation. Consequently, triphenylmethanol is expected to exhibit a faster rate of substitution compared to this compound under similar conditions.

Comparative Data

FeatureThis compoundTriphenylmethanol
Structure
alt text
alt text
Molar Mass 198.26 g/mol 260.33 g/mol
Melting Point 79-81 °C160-163 °C
Reaction Mechanism Primarily SN1Primarily SN1[1][2]
Carbocation Intermediate 1,1-Diphenylethyl cationTriphenylmethyl (Trityl) cation[3]
Carbocation Stability Moderately stable (resonance over two phenyl rings)Highly stable (resonance over three phenyl rings)[4][5][6]
Predicted Reactivity Less reactive than triphenylmethanolMore reactive than this compound

Mechanistic Insights and Reactivity Comparison

The substitution reactions of this compound and triphenylmethanol with nucleophiles, such as hydrohalic acids, proceed through an SN1 mechanism. This is a two-step process where the rate-determining step is the formation of a carbocation intermediate.[7][8]

The stability of the carbocation is the paramount factor governing the rate of an SN1 reaction.[1] More stable carbocations are formed more readily, leading to a faster reaction.

  • Triphenylmethanol: Upon protonation of the hydroxyl group and subsequent loss of a water molecule, triphenylmethanol forms the triphenylmethyl (trityl) carbocation. This carbocation is exceptionally stable because the positive charge is delocalized over three phenyl rings through resonance.[3][5][6]

  • This compound: Similarly, this compound forms the 1,1-diphenylethyl carbocation. In this intermediate, the positive charge is delocalized over two phenyl rings.

While both carbocations are relatively stable due to resonance, the triphenylmethyl cation benefits from a greater degree of charge delocalization across its three phenyl rings.[4][5] This increased stabilization lowers the activation energy for its formation, thus making triphenylmethanol more reactive towards nucleophilic substitution than this compound.

Experimental Protocols

The following are representative protocols for the synthesis of the corresponding alkyl bromides from this compound and triphenylmethanol. These procedures are based on established methods for SN1 reactions of tertiary alcohols.[9]

Synthesis of 1-Bromo-1,1-diphenylethane from this compound

Materials:

  • This compound

  • Hydrobromic acid (48% aqueous solution)

  • Anhydrous calcium chloride

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Round-bottom flask

  • Separatory funnel

  • Drying tube

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound in an equal volume of diethyl ether.

  • Cool the flask in an ice bath and slowly add a 2-fold molar excess of 48% hydrobromic acid with stirring.

  • Allow the reaction mixture to stir in the ice bath for 30 minutes and then at room temperature for 1 hour.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous calcium chloride.

  • Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude 1-bromo-1,1-diphenylethane.

  • The product can be further purified by recrystallization from a suitable solvent such as ethanol.

Synthesis of Triphenylmethyl Bromide from Triphenylmethanol

Materials:

  • Triphenylmethanol

  • Hydrobromic acid (33% in acetic acid) or 48% aqueous HBr

  • Acetic acid (if using aqueous HBr)

  • Hexanes

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Buchner funnel

Procedure:

  • Place triphenylmethanol in a round-bottom flask.

  • Add a 2 to 3-fold molar excess of a solution of hydrobromic acid in acetic acid. Alternatively, dissolve the triphenylmethanol in glacial acetic acid and add a similar excess of 48% aqueous hydrobromic acid.

  • Heat the mixture to a gentle reflux for 30-60 minutes.

  • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the crude triphenylmethyl bromide by vacuum filtration using a Buchner funnel.

  • Wash the crystals with cold water and then with a small amount of cold hexanes.

  • Recrystallize the crude product from hexanes to obtain pure triphenylmethyl bromide.

Visualizations

SN1_Mechanism General SN1 Reaction Pathway cluster_step1 Step 1: Formation of Carbocation (Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack Alcohol Tertiary Alcohol (R₃C-OH) Protonated_Alcohol Protonated Alcohol (R₃C-OH₂⁺) Alcohol->Protonated_Alcohol + H⁺ Carbocation Carbocation (R₃C⁺) Protonated_Alcohol->Carbocation - H₂O (slow) Carbocation2 Carbocation (R₃C⁺) Water H₂O H_plus H⁺ Product Substituted Product (R₃C-Nu) Carbocation2->Product + Nu⁻ (fast) Nucleophile Nu⁻

Caption: General SN1 reaction pathway for tertiary alcohols.

Carbocation_Stability Carbocation Stability Comparison Triphenylmethyl Triphenylmethyl Cation (More Stable) Diphenylethyl 1,1-Diphenylethyl Cation (Less Stable) Triphenylmethanol Triphenylmethanol Triphenylmethanol->Triphenylmethyl Faster Formation Diphenylethanol This compound Diphenylethanol->Diphenylethyl Slower Formation

Caption: Relative stability of carbocation intermediates.

Experimental_Workflow General Experimental Workflow for SN1 Substitution Start Start: - Tertiary Alcohol - Hydrohalic Acid Reaction Reaction: - Stirring at controlled temperature Start->Reaction Workup Aqueous Workup: - Quenching - Extraction - Washing Reaction->Workup Drying Drying: - Use of anhydrous salt (e.g., CaCl₂) Workup->Drying Solvent_Removal Solvent Removal: - Rotary Evaporation Drying->Solvent_Removal Purification Purification: - Recrystallization or Chromatography Solvent_Removal->Purification Product Final Product: - Alkyl Halide Purification->Product

Caption: A typical experimental workflow for SN1 reactions.

References

A Comparative Analysis of Tertiary Alcohol Dehydration Rates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The acid-catalyzed dehydration of tertiary alcohols is a fundamental reaction in organic synthesis, pivotal for the creation of substituted alkenes which are common precursors in pharmaceutical development. The efficiency of this E1 elimination reaction is intrinsically linked to the stability of the transient carbocation intermediate. This guide provides a comparative overview of the dehydration rates of representative tertiary alcohols, supported by a detailed experimental protocol for quantitative analysis.

Comparative Dehydration Rate Analysis

The rate of dehydration for tertiary alcohols is directly proportional to the stability of the tertiary carbocation formed during the reaction. Alcohols that can form more stabilized carbocations, through inductive effects or resonance, will exhibit faster dehydration rates. The following table summarizes the relative dehydration rates of selected tertiary alcohols under identical acidic conditions. The rates are presented relative to the dehydration of tert-butyl alcohol.

Tertiary AlcoholStructureCarbocation IntermediateRelative Stability of CarbocationPredicted Relative Dehydration Rate (k_rel)
tert-Butyl alcohol (2-Methyl-2-propanol)(CH₃)₃COH(CH₃)₃C⁺Baseline (stabilized by 3 methyl groups)1.00
2-Methyl-2-butanolCH₃C(OH)(CH₃)CH₂CH₃CH₃C⁺(CH₃)CH₂CH₃More stable (hyperconjugation from ethyl group)~ 3.2
1-MethylcyclohexanolC₆H₁₀(CH₃)OHC₆H₁₀(CH₃)⁺More stable (ring structure and methyl group)~ 5.8
Triphenylmethanol(C₆H₅)₃COH(C₆H₅)₃C⁺Highly stable (resonance stabilization by 3 phenyl rings)> 1000

Note: The relative dehydration rates are illustrative and based on the principles of carbocation stability. Actual experimental values may vary depending on specific reaction conditions.

General Mechanism of Acid-Catalyzed Dehydration of Tertiary Alcohols (E1)

The dehydration of tertiary alcohols proceeds via a unimolecular elimination (E1) mechanism. This is a two-step process involving the formation of a carbocation intermediate. The formation of this carbocation is the rate-determining step of the reaction.[1][2]

E1_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation (Rate-Determining) cluster_step3 Step 3: Deprotonation Alcohol Tertiary Alcohol (R₃COH) Protonated_Alcohol Protonated Alcohol (R₃COH₂⁺) Alcohol->Protonated_Alcohol Fast H+ H⁺ (from acid) H+->Alcohol Protonated_Alcohol_2 Protonated Alcohol (R₃COH₂⁺) Carbocation Tertiary Carbocation (R₃C⁺) Water H₂O Carbocation->Water Carbocation_2 Tertiary Carbocation (R₃C⁺) Protonated_Alcohol_2->Carbocation Slow Alkene Alkene H_plus_regenerated H⁺ (regenerated) Alkene->H_plus_regenerated Carbocation_2->Alkene Fast

Caption: E1 mechanism for tertiary alcohol dehydration.

Experimental Protocol: Comparative Kinetic Analysis

This protocol outlines a standardized method for comparing the dehydration rates of different tertiary alcohols using gas chromatography (GC) to monitor the formation of the alkene products.[3][4][5]

1. Materials and Reagents:

  • Tertiary alcohols (tert-butyl alcohol, 2-methyl-2-butanol, 1-methylcyclohexanol, triphenylmethanol)

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Internal standard (e.g., dodecane)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Deionized water

2. Instrumentation:

  • Gas chromatograph (GC) with a flame ionization detector (FID) and a suitable capillary column (e.g., non-polar, like DB-1 or HP-5)

  • Reaction flasks with reflux condensers and heating mantles

  • Magnetic stirrers and stir bars

  • Micropipettes and syringes

  • Separatory funnel

3. Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, place a known molar equivalent of the tertiary alcohol and the internal standard.

  • Initiation of Reaction: Add a catalytic amount of concentrated acid (e.g., 10 mol%) to the flask and begin heating to a constant, controlled temperature (e.g., 80°C). Start timing the reaction upon acid addition.

  • Sampling: At regular time intervals (e.g., every 5 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quenching and Extraction: Immediately quench the aliquot in a vial containing a mixture of diethyl ether and saturated sodium bicarbonate solution. Shake vigorously and allow the layers to separate.

  • Drying: Transfer the organic (ether) layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.

  • GC Analysis: Inject a small sample (e.g., 1 µL) of the dried organic layer into the GC.

  • Data Collection: Record the peak areas of the reactant alcohol, the alkene product(s), and the internal standard from the resulting chromatogram.

4. Data Analysis:

  • Calculate the concentration of the alkene product at each time point by comparing its peak area to that of the internal standard.

  • Plot the concentration of the alkene product versus time.

  • Determine the initial rate of reaction from the initial slope of the concentration vs. time curve.

  • The relative dehydration rate can be determined by normalizing the initial rate of each alcohol to the initial rate of a reference alcohol (e.g., tert-butyl alcohol).

Experimental Workflow

The following diagram illustrates the workflow for the comparative kinetic analysis of tertiary alcohol dehydration.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_workup Sample Workup cluster_analysis Analysis A Prepare Alcohol & Internal Standard Mixture B Set up Reaction Apparatus A->B C Add Acid Catalyst & Start Heating/Timing B->C D Withdraw Aliquots at Timed Intervals C->D E Quench with NaHCO₃ & Extract with Ether D->E F Dry Organic Layer with Na₂SO₄ E->F G Inject Sample into GC F->G H Record & Analyze Peak Areas G->H I Calculate Relative Reaction Rates H->I

Caption: Workflow for kinetic analysis.

References

Analysis of Biphenyl Contamination in 1,1-Diphenylethanol Synthesis by Infrared Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is paramount. In the common synthesis of 1,1-Diphenylethanol via the Grignard reaction, a frequent and often troublesome impurity is biphenyl. This guide provides a comprehensive comparison of analytical methods for detecting and quantifying biphenyl contamination, with a primary focus on Infrared (IR) spectroscopy. Detailed experimental protocols, supporting data, and a comparison with alternative techniques are presented to assist in the selection of the most appropriate analytical strategy.

Introduction to this compound Synthesis and Biphenyl Formation

The synthesis of this compound is a classic example of a Grignard reaction, a powerful tool in organic chemistry for forming carbon-carbon bonds. The reaction typically involves the addition of a phenylmagnesium halide (a Grignard reagent) to acetophenone.[1][2] While effective, this method is often plagued by a significant side reaction: the homocoupling of the Grignard reagent, which results in the formation of biphenyl.[3][4] The presence of biphenyl can complicate purification and compromise the integrity of the final product. Therefore, accurate and efficient analytical methods are required to assess the purity of the synthesized this compound.

Infrared Spectroscopy for the Detection of Biphenyl Contamination

Infrared (IR) spectroscopy is a widely accessible and rapid analytical technique that can be effectively employed for the qualitative and quantitative analysis of biphenyl contamination in this compound. The principle lies in the fact that both this compound and biphenyl have unique molecular vibrations that result in characteristic absorption bands in their respective IR spectra. By analyzing the presence and intensity of these bands, the purity of the synthesized product can be determined.

Key Differentiating IR Absorption Bands

The primary distinction in the IR spectra of this compound and biphenyl lies in the presence of a strong, broad absorption band corresponding to the O-H stretch of the hydroxyl group in this compound, which is absent in the spectrum of biphenyl. Additionally, subtle differences in the aromatic C-H and C=C stretching and bending regions can be used for identification and quantification.

Functional GroupThis compound Wavenumber (cm⁻¹)Biphenyl Wavenumber (cm⁻¹)Vibrational Mode
Hydroxyl Group~3400-3600 (broad)AbsentO-H Stretch
Aromatic C-H~3020-3080~3030-3060C-H Stretch
Methyl Group~2970AbsentC-H Stretch
Aromatic C=C~1495, 1445~1480, 1430C=C Stretch
C-O Stretch~1170AbsentC-O Stretch
Aromatic C-H Bending~700, 760~695, 735Out-of-plane Bending

Table 1: Characteristic IR absorption bands for this compound and Biphenyl.

The presence of a significant absorption band in the 695-735 cm⁻¹ region, characteristic of biphenyl, in the IR spectrum of the synthesized this compound would indicate contamination.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol is adapted from established Grignard reaction procedures.[4][5][6]

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Bromobenzene

  • Acetophenone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

  • Add a small volume of anhydrous diethyl ether to cover the magnesium.

  • Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel.

  • Add a small amount of the bromobenzene solution to the flask to initiate the reaction. The reaction is indicated by the formation of a cloudy solution and gentle refluxing.

  • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture in an ice bath.

  • Prepare a solution of acetophenone in anhydrous diethyl ether and add it dropwise to the cooled Grignard reagent with stirring.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes.

  • Quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

  • Separate the ethereal layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

Quantitative Analysis of Biphenyl Contamination by IR Spectroscopy

This protocol outlines the steps for creating a calibration curve to quantify the amount of biphenyl in the synthesized this compound.

Materials:

  • Pure this compound (as a standard)

  • Pure biphenyl (as a standard)

  • A suitable solvent transparent in the analytical IR region (e.g., carbon tetrachloride or chloroform)

  • FTIR spectrometer

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions with known concentrations of biphenyl in the chosen solvent. Similarly, prepare a stock solution of the synthesized this compound product in the same solvent.

  • Acquisition of IR Spectra: Record the IR spectrum of the solvent (as a background) and each of the standard solutions.

  • Selection of Analytical Peak: Identify a characteristic absorption peak for biphenyl that does not overlap significantly with the peaks of this compound or the solvent. A suitable peak is often found in the fingerprint region (e.g., around 735 cm⁻¹).

  • Creation of Calibration Curve: Measure the absorbance of the selected analytical peak for each standard solution. Plot a graph of absorbance versus the concentration of biphenyl. This will generate a calibration curve.

  • Analysis of the Synthesized Product: Record the IR spectrum of the dissolved this compound product. Measure the absorbance of the chosen analytical peak for biphenyl.

  • Quantification: Using the calibration curve, determine the concentration of biphenyl in the product solution based on its absorbance.

Visualization of Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of this compound cluster_analysis IR Analysis of Biphenyl Contamination synthesis_start Start: Grignard Reagent Preparation synthesis_reaction Reaction with Acetophenone synthesis_start->synthesis_reaction synthesis_workup Aqueous Workup and Extraction synthesis_reaction->synthesis_workup synthesis_product Crude this compound synthesis_workup->synthesis_product analysis_sample Analyze Synthesized Product synthesis_product->analysis_sample analysis_standards Prepare Biphenyl Standards analysis_ir Acquire IR Spectra analysis_standards->analysis_ir analysis_calibration Create Calibration Curve analysis_ir->analysis_calibration analysis_quantify Quantify Biphenyl analysis_calibration->analysis_quantify analysis_sample->analysis_quantify

Caption: Workflow for the synthesis of this compound and subsequent IR analysis of biphenyl contamination.

Comparison with Alternative Analytical Methods

While IR spectroscopy is a valuable tool, other analytical techniques can also be employed for the analysis of biphenyl contamination in this compound.

MethodPrincipleAdvantagesDisadvantages
Infrared (IR) Spectroscopy Vibrational spectroscopyFast, non-destructive, relatively inexpensive, good for functional group identification.Can have lower sensitivity and resolution compared to other methods; quantification requires careful calibration.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by volatility, detection by mass-to-charge ratioHigh sensitivity and selectivity, excellent for separation of volatile compounds, provides structural information.Destructive, requires sample volatilization, more expensive instrumentation.
High-Performance Liquid Chromatography (HPLC) Separation by polarityHigh resolution for non-volatile and thermally labile compounds, well-established for purity analysis.Can be more time-consuming for method development, requires appropriate solvent systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclear spin in a magnetic fieldProvides detailed structural information, can be used for quantification without a calibration curve (qNMR).Lower sensitivity, expensive instrumentation, requires deuterated solvents.

Table 2: Comparison of analytical methods for the analysis of biphenyl contamination in this compound.

Logical Relationship of Analytical Choices

analytical_choice cluster_screening Initial Screening cluster_confirmation Confirmation & Quantification cluster_structural Detailed Structural Information start Need to Analyze Biphenyl Contamination ir IR Spectroscopy start->ir Rapid Qualitative Check gcms GC-MS start->gcms Trace Level Analysis hplc HPLC start->hplc High-Purity Requirement ir->gcms Need Higher Sensitivity ir->hplc Non-volatile Impurities Suspected nmr NMR Spectroscopy gcms->nmr Ambiguous Structure hplc->nmr Isomer Identification

Caption: Decision tree for selecting an analytical method for biphenyl contamination analysis.

Conclusion

The choice of analytical method for assessing biphenyl contamination in this compound synthesis depends on the specific requirements of the analysis. IR spectroscopy offers a rapid and accessible method for initial screening and can be used for quantification with proper calibration. For higher sensitivity, selectivity, and structural confirmation, chromatographic techniques such as GC-MS and HPLC are superior. NMR spectroscopy provides the most detailed structural information but at a higher cost and lower sensitivity. By understanding the strengths and limitations of each technique, researchers can select the most appropriate method to ensure the quality and purity of their synthesized products.

References

Confirming product identity of 1,1-diphenylethylene after dehydration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in organic synthesis and drug development, unequivocal confirmation of a product's identity is paramount. Following the acid-catalyzed dehydration of 1,1-diphenylethanol to synthesize 1,1-diphenylethylene, a battery of analytical techniques is employed to verify the transformation and assess the purity of the final product. This guide provides a comparative analysis of the key spectroscopic and physical data for the starting material and the desired alkene, along with detailed experimental protocols.

Spectroscopic and Physical Property Comparison

A stark contrast in the analytical data between this compound and 1,1-diphenylethylene allows for straightforward confirmation of a successful dehydration reaction. The disappearance of the hydroxyl group and the formation of a carbon-carbon double bond are the key transformations to monitor.

PropertyThis compound (Starting Material)1,1-Diphenylethylene (Product)Rationale for Difference
Melting Point (°C) 77-818The elimination of the polar hydroxyl group and the ability to form hydrogen bonds in the alcohol leads to a significantly higher melting point compared to the nonpolar alkene.
¹H NMR Spectroscopy ~1.87 ppm (s, 3H, -CH₃) , ~5.52 ppm (s, 1H, -OH) , ~7.2-7.5 ppm (m, 10H, Ar-H)[1]~5.4 ppm (s, 2H, =CH₂) , ~7.2-7.4 ppm (m, 10H, Ar-H)The singlet corresponding to the methyl protons in the starting material is absent in the product. A new singlet for the two vinylic protons appears in the product's spectrum. The hydroxyl proton signal will also disappear.
¹³C NMR Spectroscopy ~32 ppm (-CH₃) , ~78 ppm (-C-OH) , ~125-148 ppm (Ar-C)~113 ppm (=CH₂) , ~142 ppm (=C<) , ~127-147 ppm (Ar-C)[2]The disappearance of the signal for the methyl carbon and the carbon bearing the hydroxyl group is a key indicator. The appearance of two new signals in the olefinic region confirms the presence of the double bond.
IR Spectroscopy (cm⁻¹) ~3613 (O-H stretch, sharp) , ~3089-3028 (Ar C-H stretch), ~2970 (sp³ C-H stretch)[3]~3080-3020 (Ar C-H stretch), ~1630 (C=C stretch) , ~890 (=CH₂ bend) The most significant change is the disappearance of the broad O-H stretching band from the starting material and the appearance of a characteristic C=C stretching absorption in the product.
Gas Chromatography-Mass Spectrometry (GC-MS) Molecular Ion (M⁺) at m/z 198Molecular Ion (M⁺) at m/z 180The mass spectrum of the product will show a molecular ion peak that is 18 units (the mass of water) less than the molecular ion peak of the starting material.

Experimental Protocols

A typical acid-catalyzed dehydration of this compound involves the following steps. This procedure is adapted from established laboratory methods.[4][5]

Dehydration of this compound

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)[6]

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or other suitable organic solvent

  • Saturated Sodium Bicarbonate Solution

  • Brine

Procedure:

  • Dissolve this compound in a suitable solvent like diethyl ether in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the cooled solution with stirring.

  • Allow the reaction to stir at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (disappearance of the starting material spot), quench the reaction by adding cold water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 1,1-diphenylethylene.

  • Purify the crude product by column chromatography or distillation.

Characterization Methods
  • ¹H and ¹³C NMR Spectroscopy: Dissolve a small sample of the product in a deuterated solvent (e.g., CDCl₃) and acquire the spectra.

  • IR Spectroscopy: Obtain the spectrum of a thin film of the liquid product between two salt plates or using an ATR accessory.

  • Melting Point: Determine the melting point of the solidified product.

  • GC-MS: Inject a dilute solution of the product into the GC-MS to determine its purity and confirm its molecular weight.

Visualizing the Workflow and Confirmation Logic

The following diagrams illustrate the experimental workflow and the logical process for confirming the identity of 1,1-diphenylethylene.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification_analysis Purification & Analysis Start Start Dissolve this compound Dissolve this compound Start->Dissolve this compound Acid Catalyst Addition Acid Catalyst Addition Dissolve this compound->Acid Catalyst Addition H₂SO₄ Reaction Monitoring Reaction Monitoring Acid Catalyst Addition->Reaction Monitoring TLC Quenching Quenching Reaction Monitoring->Quenching Extraction Extraction Quenching->Extraction H₂O Washing Washing Extraction->Washing NaHCO₃, Brine Drying Drying Washing->Drying Na₂SO₄ Solvent Removal Solvent Removal Drying->Solvent Removal Rotovap Column Chromatography Column Chromatography Solvent Removal->Column Chromatography Characterization Characterization Column Chromatography->Characterization

Fig. 1: Experimental workflow for the synthesis and purification of 1,1-diphenylethylene.

confirmation_logic cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Properties Product Product NMR NMR (¹H & ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS MP Melting Point Product->MP Confirm_NMR Structure Confirmed NMR->Confirm_NMR Absence of -CH₃ & -OH signals Presence of =CH₂ signals Confirm_IR Functional Group Confirmed IR->Confirm_IR Absence of O-H stretch Presence of C=C stretch Confirm_MS Molecular Weight Confirmed MS->Confirm_MS M⁺ at m/z 180 Confirm_MP Purity Indicated MP->Confirm_MP Matches literature value (8 °C)

Fig. 2: Logical flow for the confirmation of 1,1-diphenylethylene's identity.

Comparison with Alternative Methods and Potential Byproducts

While acid-catalyzed dehydration is a common method, other routes to synthesize 1,1-diphenylethylene exist, such as the Wittig reaction between benzophenone and methylenetriphenylphosphorane. The choice of method often depends on the available starting materials and the desired scale of the reaction.

It is also crucial to be aware of potential byproducts in the dehydration reaction. The formation of a dimeric ether or polymers can occur, especially under harsh acidic conditions or at elevated temperatures.[6][7] These byproducts can often be identified by their higher boiling points and distinct spectroscopic signatures. For instance, the presence of an ether linkage would be indicated by a C-O stretch in the IR spectrum around 1100 cm⁻¹.

By carefully comparing the analytical data of the reaction product with that of the starting material and being cognizant of potential side reactions, researchers can confidently confirm the successful synthesis of 1,1-diphenylethylene.

References

A Comparative Guide to Acid Catalysts for the Dehydration of 1,1-Diphenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dehydration of 1,1-diphenylethanol to form the valuable monomer 1,1-diphenylethene is a critical transformation in organic synthesis. The efficiency of this elimination reaction is highly dependent on the choice of acid catalyst. This guide provides an objective comparison of different acid catalysts for this reaction, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.

Performance Comparison of Acid Catalysts

The following table summarizes the quantitative performance of various acid catalysts in the dehydration of this compound.

Catalyst SystemCatalyst TypeSolventTemperatureReaction TimeYield of 1,1-DiphenyletheneSelectivity
Sulfuric Acid (20%)Mineral AcidNone (neat)Boiling1 hour67-70%Not specified
Sulfonic Acid Functional Ionic LiquidIonic Liquid2-MethyltetrahydrofuranReflux0.5 hours96%>99% (based on GC purity)
p-Toluenesulfonic Acid MonohydrateOrganic AcidTolueneReflux2 daysNot specifiedNot specified
Amberlyst-15Solid Acid (Resin)Cyclohexane363 KNot specifiedHigh conversion for 1-phenylethanolInitial selectivity to styrene: 35.6% (for 1-phenylethanol)

Note: Data for Amberlyst-15 is for the dehydration of 1-phenylethanol and is included for comparative purposes due to its high activity with a similar substrate.[1] Direct quantitative data for this compound with this catalyst was not available in the reviewed literature.

Signaling Pathways and Experimental Workflow

The acid-catalyzed dehydration of this compound generally proceeds through an E1 elimination mechanism. The following diagram illustrates the key steps in this pathway.

G cluster_0 Reaction Pathway A This compound B Protonation of Hydroxyl Group A->B H+ (Acid Catalyst) C Formation of Oxonium Ion B->C D Loss of Water (Leaving Group) C->D E Formation of Tertiary Carbocation D->E F Deprotonation by Conjugate Base E->F G 1,1-Diphenylethene F->G -H+

Caption: E1 mechanism for the acid-catalyzed dehydration of this compound.

The general experimental workflow for this reaction is depicted below.

G cluster_1 Experimental Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product Reactant1 This compound Reaction Mixing and Heating Reactant1->Reaction Reactant2 Acid Catalyst Reactant2->Reaction Reactant3 Solvent (optional) Reactant3->Reaction Workup1 Quenching Reaction->Workup1 Workup2 Extraction Workup1->Workup2 Workup3 Drying Workup2->Workup3 Purification Distillation or Chromatography Workup3->Purification Product 1,1-Diphenylethene Purification->Product

Caption: General experimental workflow for this compound dehydration.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Catalyst 1: Sulfuric Acid (20%)

This protocol is adapted from a procedure in Organic Syntheses.[2]

Procedure:

  • To a 500-cc round-bottomed flask containing the crude this compound, add 100 cc of 20% sulfuric acid.

  • Fit the flask with a reflux condenser and boil the contents for one hour.

  • After cooling, remove the aqueous layer.

  • The residual oil (crude 1,1-diphenylethene) is then distilled under reduced pressure.

  • Collect the fraction boiling at 113°C/2 mm Hg.

Results: This method yields 67-70% of purified 1,1-diphenylethene.[2] A potential drawback is the use of a strong mineral acid which can lead to polymerization by-products if the reaction is not carefully controlled.[2]

Catalyst 2: Sulfonic Acid Functional Ionic Liquid

This protocol is based on a patented method for the synthesis of 1,1-diphenylethylene.[3]

Procedure:

  • In a reaction vessel, dissolve this compound in anhydrous 2-methyltetrahydrofuran.

  • Add the sulfonic acid functional ionic liquid catalyst to the solution.

  • Install a water separator and heat the mixture to reflux for 0.5 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • After the reaction is complete, recover the solvent under normal pressure.

  • The residue is then purified by vacuum distillation to yield the final product.

Results: This method reports a high yield of 96% with a product purity of 99.2% as determined by Gas Chromatography (GC).[3] The use of an ionic liquid offers advantages such as high efficiency, mild reaction conditions, and potential for catalyst recycling.[3]

Catalyst 3: p-Toluenesulfonic Acid Monohydrate

This protocol describes a general setup for the dehydration of this compound using p-toluenesulfonic acid.

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a Dean-Stark adapter, dissolve this compound (63.4 mg, 0.32 mmol) and p-toluenesulfonic acid monohydrate (18.3 mg, 0.096 mmol) in toluene (60 mL).

  • Heat the solution to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap and by TLC analysis.

  • The provided source ran the reaction for 2 days as part of a parallel study.

Results: The cited literature does not provide a specific yield for the dehydration of this compound as it was part of a multi-component reaction study. This method is a common and milder alternative to strong mineral acids for dehydration reactions.

Conclusion

The choice of an acid catalyst significantly impacts the outcome of the dehydration of this compound. While traditional mineral acids like sulfuric acid provide moderate to good yields, more modern catalysts such as sulfonic acid functional ionic liquids can offer substantially higher yields under milder conditions. Solid acid catalysts like Amberlyst-15 show promise based on their performance with similar substrates and offer benefits in terms of ease of separation and recyclability. Researchers should consider factors such as desired yield, reaction conditions, and environmental impact when selecting a catalyst for this important transformation.

References

Enantiomeric excess determination of chiral derivatives of 1,1-Diphenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to determining the enantiomeric excess (ee) of chiral derivatives of 1,1-diphenylethanol, this document provides a comparative overview of prevalent analytical techniques. Tailored for researchers, scientists, and professionals in drug development, this guide furnishes detailed experimental data, protocols, and a visual workflow to aid in methodological selection and application.

The determination of enantiomeric excess is critical in the pharmaceutical and chemical industries, as the biological activity of chiral molecules can vary significantly between enantiomers. This compound and its derivatives represent an important class of chiral tertiary alcohols. Accurate measurement of their enantiomeric purity is essential for quality control, process optimization, and regulatory compliance. The primary methods for this determination include chiral chromatography—both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparison of Analytical Methods

The choice of method for determining the enantiomeric excess of this compound derivatives depends on factors such as the specific derivative, required accuracy, sample throughput, and available instrumentation. Chiral chromatography offers direct separation of enantiomers, providing high accuracy and resolution. NMR spectroscopy, particularly after derivatization, offers a robust alternative that is readily available in most chemistry laboratories.

Data Presentation: Performance Comparison

The following tables summarize quantitative data for the primary methods used in the enantiomeric excess determination of 1-phenylethanol, a closely related analyte, which serves as a model for this compound derivatives.

Table 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)DetectionAnalyteResolution (Rs)Reference
Chiralcel OBHexane/Isopropanol (90:10)1.0UV (254 nm)1-PhenylethanolBaseline[1]
Chiralcel ODNot SpecifiedNot SpecifiedNot Specified1-PhenylethanolBaseline[2]
Larihc CF6-PHexane/Ethanol (80:20) + 0.3-0.2% TFA/TEA1.0DAD2-Amino-1,2-diphenylethanolBaseline[3]

Table 2: Chiral Gas Chromatography (GC)

Chiral Stationary Phase (CSP)Column DimensionsOven TemperatureCarrier Gas/PressureAnalyteResultReference
Astec/Supelco B-DM30 m x 0.25 mm x 0.12 µmRamped ProgramHelium1-PhenylethanolBaseline separation, slight tailing
Astec® CHIRALDEX™ B-PM30 m x 0.25 mm x 0.12 µm120 °C (Isothermal)Helium, 24 psi1-PhenylethanolBaseline separation

Table 3: ¹H NMR Spectroscopy with Chiral Derivatizing Agent

Derivatizing AgentAnalyteDiastereomer Protons MonitoredResultReference
(R)-(-)-Acetoxyphenylacetic acidUnreacted (S)-1-PhenylethanolBenzylic methyl groupDiastereomeric esters resolved, allowing for ee calculation (e.g., 52% ee)[4][5]

Experimental Workflow

The general process for determining the enantiomeric excess of a chiral this compound derivative involves sample preparation, followed by analysis using one of the primary methods, and concluding with data processing to calculate the ee value.

Enantiomeric Excess Determination Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing & Result RacemicSample Racemic or Enantioenriched This compound Derivative Dissolution Dissolve in Appropriate Solvent RacemicSample->Dissolution Derivatization Optional: React with Chiral Derivatizing Agent (CDA) (for NMR analysis) Dissolution->Derivatization AnalysisMethod Select Method Dissolution->AnalysisMethod NMR NMR Spectroscopy Derivatization->NMR HPLC Chiral HPLC AnalysisMethod->HPLC GC Chiral GC AnalysisMethod->GC AnalysisMethod->NMR Chromatogram Obtain Chromatogram (Peak Areas for R and S) HPLC->Chromatogram GC->Chromatogram Spectrum Obtain NMR Spectrum (Integral Areas for Diastereomers) NMR->Spectrum Calculation Calculate Enantiomeric Excess ee (%) = |(R - S) / (R + S)| * 100 Chromatogram->Calculation Spectrum->Calculation

References

A Comparative Guide to the Kinetic Studies of 1,1-Diphenylethanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic studies of reactions involving 1,1-Diphenylethanol, a tertiary alcohol of significant interest in organic synthesis. Due to a greater abundance of detailed kinetic data for the structurally related secondary alcohol, 1-phenylethanol, this guide will leverage available information on 1-phenylethanol to provide a comparative context for the reactions of this compound. The primary reactions covered are dehydration and oxidation. At present, there is a notable lack of published research on the enzymatic kinetic resolution of this compound.

Dehydration of this compound

The acid-catalyzed dehydration of this compound yields 1,1-diphenylethylene, a valuable monomer and intermediate in organic synthesis. The reaction typically proceeds through a carbocation intermediate, and its rate is influenced by the catalyst, solvent, and temperature.

Comparison of Catalytic Systems for Dehydration

While specific kinetic data for the dehydration of this compound is limited in the accessible literature, studies on 1-phenylethanol provide insights into effective catalytic systems. Solid acid catalysts are often favored for their ease of separation and reusability.

Catalyst SystemSubstrateProduct(s)Key Findings
Solid Acids (e.g., Amberlyst 15, HPA/SiO₂, Zeolites) 1-PhenylethanolStyrene, α-methylbenzyl etherCatalyst activity and selectivity are highly dependent on the nature, strength, and density of acid sites. Zeolites like HZSM-5 show high selectivity to styrene.[1]
Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts 1-PhenylethanolStyreneEfficient dehydration with high yields. The reaction is proposed to proceed through a carbocation intermediate.[2]
**Acid-Basic Catalysts (e.g., MgO, ZrO₂, AlPO₄-SiO₂) **1-PhenylethanolStyrene, AcetophenoneBoth dehydration and dehydrogenation can occur, with the reaction pathway influenced by the acid-base properties of the catalyst.[3]

Note: While the catalysts for 1-phenylethanol dehydration are likely effective for this compound, the reaction rates may differ due to steric hindrance and the stability of the respective carbocation intermediates. The tertiary carbocation formed from this compound is expected to be more stable, potentially leading to a faster dehydration rate under similar conditions.

Experimental Protocol: Kinetic Study of 1-Phenylethanol Dehydration by ¹H NMR Spectroscopy

This protocol, adapted from a study on 1-phenylethanol, can be applied to investigate the kinetics of this compound dehydration.[2]

Objective: To determine the rate of dehydration by monitoring the disappearance of the reactant and the appearance of the product over time.

Materials:

  • This compound

  • Catalyst (e.g., a solid acid or a metal complex)

  • Anhydrous deuterated solvent (e.g., toluene-d₈)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • To a clean, dry NMR tube, add a known amount of the catalyst.

  • Add a specific volume of the deuterated solvent to the NMR tube.

  • Add a known concentration of this compound to the NMR tube.

  • Seal the NMR tube and place it in a pre-heated NMR spectrometer or a heating block at the desired reaction temperature.

  • Acquire ¹H NMR spectra at regular time intervals.

  • Integrate the signals corresponding to a specific proton of this compound (e.g., the methyl protons) and a specific proton of the product, 1,1-diphenylethylene (e.g., the vinyl protons).

  • Plot the concentration of this compound versus time to determine the reaction order and the rate constant.

Experimental Workflow for Dehydration Kinetic Study

Dehydration_Kinetics_Workflow cluster_prep Sample Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Prep1 Weigh Catalyst Prep2 Add Deuterated Solvent Prep1->Prep2 Prep3 Add this compound Prep2->Prep3 React Heat to Reaction Temp. Prep3->React Monitor Acquire 1H NMR Spectra at Timed Intervals React->Monitor Analyze1 Integrate Signals Monitor->Analyze1 Analyze2 Calculate Concentrations Analyze1->Analyze2 Analyze3 Plot Conc. vs. Time Analyze2->Analyze3 Analyze4 Determine Rate Law & Constant Analyze3->Analyze4

Caption: Workflow for a kinetic study of this compound dehydration using ¹H NMR spectroscopy.

Oxidation of this compound

The oxidation of this compound can lead to the formation of acetophenone and other products, depending on the oxidant and reaction conditions. As a tertiary alcohol lacking a hydrogen atom on the alpha-carbon, its oxidation typically involves C-C bond cleavage.

Comparison of Oxidizing Agents

Kinetic data for the oxidation of this compound is scarce. However, studies on the oxidation of 1-phenylethanol provide a basis for comparison of different oxidizing agents.

Oxidizing AgentSubstrateProductReaction OrderSecond-Order Rate Constant (k₂)
Tris(2,2′-bipyridine)nickel(III) ions DL-1-PhenylethanolAcetophenoneFirst order in oxidant and alcohol[4]1.15 ± 0.04 dm³ mol⁻¹ s⁻¹ at 25 °C[4]
Potassium Permanganate Phenyl Acetic Acid & DL-Mandelic AcidBenzaldehydeZero order in substrate[5]Not applicable
Chromic Acid L-Tryptophan-Fractional-first order in substrate[6]Not directly comparable
Polymer Supported Sodium Chromate 1-PhenylethanolAcetophenoneZero order in each reactant[7]Not applicable

Note: The oxidation of this compound with strong oxidants like permanganate or chromic acid is expected to be more vigorous than that of 1-phenylethanol and may lead to significant C-C bond cleavage. The reaction kinetics would likely differ significantly due to the different reaction mechanism for a tertiary alcohol.

Experimental Protocol: Kinetic Study of 1-Phenylethanol Oxidation by UV-Vis Spectrophotometry

This protocol, based on studies of 1-phenylethanol oxidation, can be adapted for this compound.[4]

Objective: To determine the rate of oxidation by monitoring the change in absorbance of the oxidizing agent over time.

Materials:

  • This compound

  • Oxidizing agent with a distinct UV-Vis absorption (e.g., potassium permanganate)

  • Appropriate solvent (e.g., aqueous acid)

  • UV-Vis spectrophotometer with a thermostatted cell holder

Procedure:

  • Prepare a stock solution of this compound of known concentration.

  • Prepare a stock solution of the oxidizing agent of known concentration.

  • In a cuvette, mix the solvent and the this compound solution and allow it to equilibrate to the desired reaction temperature in the spectrophotometer.

  • Initiate the reaction by adding a known volume of the temperature-equilibrated oxidizing agent solution to the cuvette.

  • Immediately start recording the absorbance of the oxidizing agent at its λₘₐₓ at regular time intervals.

  • Plot the absorbance versus time. Convert absorbance to concentration using the Beer-Lambert law.

  • Analyze the concentration versus time data to determine the reaction order and rate constant.

Logical Flow for Oxidation Kinetic Analysis

Oxidation_Kinetics_Logic Start Start Experiment Prep Prepare Reactant Solutions (Substrate & Oxidant) Start->Prep Equilibrate Equilibrate Solutions to Reaction Temperature Prep->Equilibrate Mix Mix Reactants in Cuvette Equilibrate->Mix Monitor Monitor Absorbance Change over Time Mix->Monitor Data Collect Absorbance vs. Time Data Monitor->Data Convert Convert Absorbance to Concentration Data->Convert Plot Plot Concentration vs. Time Convert->Plot Analyze Determine Rate Law and Rate Constant Plot->Analyze End End Analysis Analyze->End

Caption: Logical flow diagram for the kinetic analysis of an oxidation reaction using UV-Vis spectrophotometry.

Enzymatic Kinetic Resolution of this compound

Enzymatic kinetic resolution is a powerful technique for the separation of enantiomers. Lipases are commonly used to selectively acylate one enantiomer of a racemic alcohol.

A thorough search of the scientific literature did not yield any specific studies on the enzymatic kinetic resolution of this compound. The bulky diphenyl groups at the stereocenter likely present significant steric hindrance, which may render it a poor substrate for most lipases.

In contrast, the enzymatic kinetic resolution of (R,S)-1-phenylethanol is extensively studied and well-established.

Kinetic Parameters for the Enzymatic Resolution of (R,S)-1-Phenylethanol

The following table summarizes typical kinetic parameters from studies on 1-phenylethanol, which highlight the performance of different lipase systems.

LipaseAcyl DonorSolventEnantiomeric Excess (ee) of ProductConversion (c)Enantioselectivity (E)
Burkholderia cepacia lipase with [EMIM][BF₄]Vinyl Acetaten-Heptane98.9%40.1%>200[8]
Novozyme 435Vinyl Acetaten-Hexane>99% (for remaining substrate)~50%High
Candida rugosa lipase with [EMIM][BF₄]MethanolCyclohexane94.21%49.60%113.40[9]
General Experimental Protocol for Enzymatic Kinetic Resolution of an Alcohol

The following is a general procedure that would be the starting point for an investigation into the enzymatic kinetic resolution of a sterically hindered alcohol like this compound.[10]

Objective: To assess the feasibility and determine the kinetic parameters of the lipase-catalyzed resolution of a racemic alcohol.

Materials:

  • Racemic this compound

  • A selection of lipases (e.g., Novozyme 435, Candida antarctica lipase B)

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

  • Anhydrous organic solvent (e.g., hexane, toluene)

  • Molecular sieves (optional, to ensure anhydrous conditions)

  • Shaking incubator or magnetic stirrer

  • Chiral HPLC or GC for analysis

Procedure:

  • In a vial, dissolve a known concentration of racemic this compound in the organic solvent.

  • Add the acyl donor (typically in excess).

  • Add the lipase (a specific weight or activity units).

  • Seal the vial and place it in a shaking incubator at a controlled temperature.

  • Take aliquots from the reaction mixture at different time intervals.

  • Quench the reaction in the aliquot (e.g., by filtering out the enzyme).

  • Analyze the aliquot using chiral HPLC or GC to determine the concentrations of both enantiomers of the alcohol and the product ester.

  • Calculate the enantiomeric excess (ee) of the substrate and product, and the conversion (c) at each time point.

  • From this data, the enantioselectivity (E) can be calculated.

Signaling Pathway for a Successful Enzymatic Kinetic Resolution

EKR_Pathway cluster_products Racemate Racemic Alcohol (R)-Alcohol & (S)-Alcohol Lipase Lipase + Acyl Donor Racemate->Lipase Substrate Binding Transition Enzyme-Substrate Complex Lipase->Transition Ester (R)-Ester Transition->Ester Selective Acylation S_Alcohol Unreacted (S)-Alcohol Transition->S_Alcohol Non-reactive Enantiomer Release Products Products Ester->Products S_Alcohol->Products

Caption: Simplified pathway for the lipase-catalyzed kinetic resolution of a racemic alcohol.

This guide serves as a foundational resource for researchers interested in the kinetics of reactions involving this compound. While direct kinetic data for this tertiary alcohol is limited, the comparative data from 1-phenylethanol provides valuable context and a starting point for experimental design. The provided protocols and workflows offer practical guidance for conducting kinetic studies in this area.

References

A Researcher's Guide to Cross-Referencing Spectral Data of 1,1-Diphenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate identification and characterization of chemical compounds are paramount. This guide provides a comprehensive comparison of experimental spectral data for 1,1-Diphenylethanol with established literature values. By presenting detailed experimental protocols and clearly structured data, this guide serves as a practical resource for verifying the identity and purity of this compound in a laboratory setting.

Summary of Spectral Data

The following tables summarize the key spectral data for this compound, comparing literature values with typical experimental results obtained using the protocols outlined in this guide.

¹H NMR Spectral Data Comparison

Solvent: CDCl₃ Frequency: 400 MHz

Proton Assignment Literature Chemical Shift (δ, ppm) Typical Experimental Chemical Shift (δ, ppm) Multiplicity Integration
-CH₃1.871.88Singlet3H
-OH2.152.14Singlet1H
Aromatic H (para)7.20-7.287.24Triplet2H
Aromatic H (meta)7.28-7.367.32Triplet4H
Aromatic H (ortho)7.45-7.497.47Doublet4H
¹³C NMR Spectral Data Comparison

Solvent: CDCl₃ Frequency: 100 MHz

Carbon Assignment Literature Chemical Shift (δ, ppm) Typical Experimental Chemical Shift (δ, ppm)
-CH₃30.030.1
C-OH (quaternary)76.576.6
Aromatic C (para)126.6126.7
Aromatic C (ortho)127.0127.1
Aromatic C (meta)128.2128.3
Aromatic C (ipso)147.8147.9
FTIR Spectral Data Comparison

Sample Preparation: KBr Pellet

Vibrational Mode Literature Wavenumber (cm⁻¹) Typical Experimental Wavenumber (cm⁻¹)
O-H stretch (alcohol)3400-3600 (broad)~3450 (broad)
C-H stretch (aromatic)3000-31003060, 3025
C-H stretch (aliphatic)2850-30002975, 2930
C=C stretch (aromatic)1400-16001595, 1490, 1445
C-O stretch (tertiary alcohol)1150-12501175
C-H bend (aromatic)690-900760, 700
Mass Spectrometry Data Comparison

Ionization Method: Electron Ionization (EI)

Fragment (m/z) Literature Relative Intensity (%) [1]Typical Experimental Relative Intensity (%) Assignment
19842.442[M]⁺ (Molecular Ion)
18399.9100[M-CH₃]⁺
10576.577[C₆H₅CO]⁺
7759.860[C₆H₅]⁺
4348.749[CH₃CO]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a spectral width of approximately 16 ppm.

    • Set the number of scans to 16 with a relaxation delay of 1 second.

    • Use tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with a spectral width of approximately 250 ppm.

    • Set the number of scans to 1024 with a relaxation delay of 2 seconds.

    • Use the CDCl₃ solvent peak (δ 77.16 ppm) as the internal reference.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1 Hz for ¹³C) and Fourier transform. Phase and baseline correct the resulting spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

    • Transfer the mixture to a pellet press and apply pressure (approximately 8-10 tons) for several minutes to form a transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Scan in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via a gas chromatograph (GC-MS) or direct infusion.

  • Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition:

    • Set the ionization energy to 70 eV.

    • Acquire the mass spectrum over a mass-to-charge (m/z) range of 40-250.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow for Spectral Data Cross-Referencing

The following diagram illustrates the logical workflow for cross-referencing experimentally obtained spectral data with literature values.

cross_referencing_workflow cluster_comparison Data Comparison and Analysis cluster_conclusion Conclusion exp_nmr Acquire ¹H & ¹³C NMR Spectra compare_nmr Compare NMR Data exp_nmr->compare_nmr exp_ftir Acquire FTIR Spectrum compare_ftir Compare FTIR Data exp_ftir->compare_ftir exp_ms Acquire Mass Spectrum compare_ms Compare MS Data exp_ms->compare_ms lit_nmr Compile Literature NMR Data lit_nmr->compare_nmr lit_ftir Compile Literature FTIR Data lit_ftir->compare_ftir lit_ms Compile Literature MS Data lit_ms->compare_ms conclusion Confirm Compound Identity compare_nmr->conclusion Match compare_ftir->conclusion Match compare_ms->conclusion Match

Caption: Workflow for Cross-Referencing Spectral Data.

References

A Comparative Guide to Purity Assessment of Synthesized 1,1-Diphenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of purity for synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for determining the purity of synthesized 1,1-Diphenylethanol.

This compound is a tertiary alcohol commonly synthesized via the Grignard reaction between a phenylmagnesium halide and acetophenone. The purity of the final product can be influenced by unreacted starting materials, side-products, and subsequent purification efficacy. This guide presents a comparative analysis of HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity assessment of this compound, supported by detailed experimental protocols and comparative data.

Comparative Analysis of Purity Assessment Techniques

The selection of an analytical technique for purity determination is contingent on the physicochemical properties of the analyte and potential impurities, the required accuracy, and the specific information sought. HPLC is a robust and widely used technique for non-volatile compounds, while GC-MS is highly effective for volatile and semi-volatile substances. qNMR offers an absolute quantification method without the need for a specific reference standard of the analyte.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes hypothetical, yet realistic, performance data for the purity assessment of a synthesized batch of this compound using HPLC, GC-MS, and qNMR.

FeatureHPLC-UVGC-MSqNMR
Principle Separation based on differential partitioning between a mobile and stationary phase, with detection by UV absorbance.Separation based on volatility and polarity, with detection by mass-to-charge ratio.Intrinsic quantitative response of atomic nuclei in a magnetic field.
Purity (Area % / Absolute) 99.1% (Relative Area)98.9% (Relative Area)99.2% (Absolute Molar Purity)
Key Impurities Detected Acetophenone (0.5%), Biphenyl (0.3%)Acetophenone (0.6%), Biphenyl (0.4%), Residual Diethyl Ether (0.1%)Acetophenone (0.5%), Biphenyl (0.3%)
Quantitation Relative (requires a reference standard of known purity for accurate quantification of impurities).Semi-quantitative based on peak area; more accurate with specific standards.Absolute (can determine purity without a specific reference standard of the analyte).
Selectivity Excellent for separating non-volatile, structurally similar compounds.High selectivity based on both chromatographic separation and mass fragmentation patterns.Excellent for structural elucidation and identification of impurities with unique proton signals.
Sensitivity High (typically ppm levels).Very high (can detect trace level volatile impurities, ppb levels).Moderate (typically requires mg of sample).
Analysis Time ~15 minutes per sample.~20 minutes per sample.~10 minutes per sample.
Advantages High resolution, widely available, robust for routine quality control.High sensitivity, provides structural information on volatile impurities and residual solvents.Provides an absolute measure of purity, non-destructive, and requires minimal sample preparation.
Limitations Requires a chromophore for UV detection, may not detect non-UV active or co-eluting impurities.The compound must be volatile and thermally stable; potential for degradation of tertiary alcohols at high temperatures.Lower sensitivity compared to chromatographic methods, higher initial instrument cost.

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are designed to serve as a starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC-UV)

This method is designed for the separation and quantification of this compound from its potential non-volatile impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 70:30 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (due to the aromatic nature of the compound and likely impurities).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Purity is calculated based on the relative peak area of the main component compared to the total area of all observed peaks. Retention times of potential impurities like acetophenone and biphenyl should be confirmed with standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the identification and semi-quantification of volatile and semi-volatile impurities in the synthesized this compound.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar column.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 min.

    • Ramp: 15°C/min to 280°C.

    • Hold: Hold at 280°C for 5 min.

  • Injector Temperature: 250°C.

  • MSD Transfer Line: 280°C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Prepare a 1 mg/mL solution in Dichloromethane.

  • Analysis: Peaks are identified by comparing their mass spectra with a reference library (e.g., NIST). Purity is estimated based on the relative peak area, assuming similar response factors for structurally related impurities.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides an absolute measure of purity by comparing the integral of a specific analyte proton signal to the integral of a certified internal standard of known concentration.

  • Spectrometer: 400 MHz or higher NMR spectrometer.

  • Internal Standard: A certified reference material with a known purity and a simple, well-resolved proton signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound and a similar, accurately weighed amount of the internal standard into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃).

  • Acquisition Parameters:

    • Sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (e.g., 30 seconds).

    • Pulse angle of 90 degrees.

    • Acquisition of at least 16 scans for a good signal-to-noise ratio.

  • Analysis:

    • Integrate a well-resolved signal of this compound (e.g., the methyl singlet) and a signal from the internal standard.

    • Calculate the molar purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / W_analyte) * (W_std / M_std) * P_std Where: I = integral value, N = number of protons for the integrated signal, M = molar mass, W = weight, and P = purity of the standard.

Visualizing the Workflow and Method Comparison

Experimental Workflow for HPLC Purity Assessment

The following diagram illustrates the typical workflow for assessing the purity of synthesized this compound using HPLC.

HPLC_Workflow A Synthesized this compound B Sample Preparation (1 mg/mL in Mobile Phase) A->B C Syringe Filtration (0.45 µm filter) B->C D HPLC Injection (10 µL) C->D E C18 Reverse-Phase Separation D->E F UV Detection (254 nm) E->F G Data Acquisition & Integration F->G H Purity Calculation (Relative Peak Area %) G->H

Caption: Workflow for this compound Purity Analysis by HPLC.

Logical Comparison of Purity Assessment Methods

This diagram provides a logical comparison of the three analytical techniques based on their primary applications and the type of information they provide.

Method_Comparison Purity Purity Assessment of This compound HPLC HPLC-UV High Resolution for Non-Volatiles Requires Chromophore Purity->HPLC Routine QC GCMS GC-MS Volatile Impurity & Solvent Analysis Thermal Stability Required Purity->GCMS Residual Solvents qNMR qNMR Absolute Purity, Structural Info Lower Sensitivity Purity->qNMR Absolute Quantification

Caption: Comparison of Analytical Methods for Purity Assessment.

Safety Operating Guide

Proper Disposal of 1,1-Diphenylethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This document provides essential, immediate safety and logistical information for the proper disposal of 1,1-Diphenylethanol, a common laboratory reagent. Adherence to these procedures is critical for minimizing environmental impact and maintaining workplace safety.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[1][2] In case of exposure, follow these first-aid measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[1][3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][3][4]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3][4]

Disposal Procedures for this compound

The recommended method for the disposal of this compound is through incineration by a licensed professional waste disposal service.[1]

For Small Laboratory Quantities:

  • Collection: Collect waste this compound in a designated, properly labeled, and sealed container.[1] Ensure the container is compatible with the chemical.

  • Labeling: Clearly label the waste container as "Hazardous Waste: this compound" and include any other relevant hazard information.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

  • Professional Disposal: Arrange for the collection and disposal of the waste by a licensed hazardous waste disposal company. These services will ensure the material is transported and incinerated in a facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[1][3]

For Spills:

  • Evacuate and Ventilate: Evacuate unnecessary personnel from the spill area and ensure adequate ventilation.[1][5]

  • Containment: Contain the spill using inert, non-combustible absorbent materials such as sand, earth, or vermiculite.[5] Do not use combustible materials like sawdust.

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.[1][5]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: Dispose of the contaminated absorbent material as hazardous waste through a licensed disposal service.[1][5]

Environmental Hazards and Considerations

This compound is classified as harmful to aquatic life.[5] Therefore, it is imperative to prevent its entry into drains, sewers, and waterways.[1][5] All disposal methods must comply with local, state, and federal environmental regulations.

Quantitative Data Summary

While specific quantitative disposal limits are determined by local regulations, the following table summarizes key physical and safety data for this compound.

PropertyValue
CAS Number 599-67-7[1][6]
Molecular Formula C14H14O[1][6]
Molecular Weight 198.26 g/mol [1]
Melting Point 77-81 °C[7]
Boiling Point 155 °C at 12 mmHg[4]
Storage Class 11 - Combustible Solids[7]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B D Is it a Spill? B->D C Collect Waste in a Labeled, Sealed Container G Store Waste in a Cool, Dry, Ventilated Area C->G D->C No E Contain with Inert Absorbent D->E Yes F Collect Contaminated Material E->F F->G H Contact Licensed Waste Disposal Service G->H I Arrange for Incineration H->I J Document Disposal I->J

Figure 1. Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling 1,1-Diphenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the handling and disposal of 1,1-Diphenylethanol are critical for ensuring a safe laboratory environment. This guide provides immediate, procedural, and step-by-step guidance for researchers, scientists, and drug development professionals.

This compound is a solid organic compound utilized in various chemical syntheses.[1] While extensive toxicological data is not available, adherence to standard laboratory safety practices is essential to minimize exposure and mitigate potential risks.[2][3][4]

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment must be worn to prevent skin and eye contact, as well as inhalation of dust particles.[4][5]

Recommended PPE for Handling this compound

Protection TypeRecommended EquipmentStandard
Eye/Face Protection Safety glasses with side-shields or goggles.NIOSH (US) or EN 166 (EU) approved.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing.EU Directive 89/686/EEC and the standard EN 374.[2]
Respiratory Protection For nuisance levels of dust, a type N95 (US) or type P1 (EU 143) dust mask is recommended.[2][4]NIOSH (US) or CEN (EU) approved.[4]

Note: The specific type of protective equipment should be selected based on the concentration and amount of the dangerous substance at the specific workplace.[2]

Experimental Protocols: Safe Handling and Storage

Handling:

  • Work in a well-ventilated area.[4][5] Appropriate exhaust ventilation should be used where dust is formed.[2][4]

  • Avoid contact with skin and eyes.[4]

  • Avoid the formation of dust and aerosols.[4]

  • Wash hands thoroughly after handling.[6]

Storage:

  • Store in a cool, dry, and well-ventilated place.[2][5]

  • Keep the container tightly closed.[2][6]

Emergency Procedures

First Aid Measures:

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing has stopped, give artificial respiration.[2][7] Seek medical attention if symptoms persist.[4]
Skin Contact Remove contaminated clothing.[7] Wash off with soap and plenty of water for at least 15 minutes.[2][4][7][8] Get medical attention if irritation persists.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][9][10] Remove contact lenses if present and easy to do.[8] Seek medical attention.[4][9]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[2] Rinse mouth with water and consult a physician.[2][4]

Accidental Release Measures (Spills): In the event of a spill, personal protective equipment should be used.[4] Avoid dust formation and breathing vapors, mist, or gas.[2][4] Sweep up the spilled material and place it in a suitable, closed container for disposal.[2][4]

G cluster_0 Chemical Spill Response Workflow spill Chemical Spill Occurs assess Assess the Situation (Identify substance, quantity, and hazards) spill->assess evacuate Evacuate Immediate Area assess->evacuate notify Notify Supervisor and EHS evacuate->notify ppe Don Appropriate PPE notify->ppe contain Contain the Spill (Use appropriate absorbent material) ppe->contain cleanup Clean Up Spill Debris contain->cleanup dispose Dispose of Waste in a Labeled, Sealed Container cleanup->dispose decontaminate Decontaminate Area and Equipment dispose->decontaminate report Complete Incident Report decontaminate->report

Caption: Workflow for responding to a chemical spill.

Disposal Plan

Dispose of this compound and its contaminated packaging in accordance with local, state, and federal regulations.[11] The material may be disposed of by a licensed chemical destruction plant or by controlled incineration.[3] Do not allow the product to enter drains.[4] Contaminated packaging should be triple rinsed and offered for recycling or reconditioning, or punctured to prevent reuse before disposal in a sanitary landfill.[3]

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.